molecular formula C25H35ClN6O B1191621 MRT68921 hydrochloride

MRT68921 hydrochloride

Cat. No.: B1191621
M. Wt: 471.04
Attention: For research use only. Not for human or veterinary use.
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Description

MRT68921 hydrochloride is the most potent inhibitor of both ULK1 and ULK2, with greater than a 15-fold reduction in the IC50 for ULK1 (2.9 nM) and greater than a 30-fold reduction for ULK2 (1.1 nM).  in vitro: MRT68921 potently inhibits ULK1 and ULK2 and block autophagy in cells. MRT68921 specifically blocks autophagic flux through ULK1 inhibition. MRT68921 is able to inhibit the WT-restored ATG13 phosphorylation and autophagy similarly to cells expressing endogenous ULK1.

Properties

Molecular Formula

C25H35ClN6O

Molecular Weight

471.04

Origin of Product

United States

Foundational & Exploratory

MRT68921 Hydrochloride: Mechanism of Action & Experimental Validation in ULK1-Dependent Autophagy

[1]

Executive Summary

MRT68921 hydrochloride is a highly potent, ATP-competitive inhibitor of Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2). With an IC

This guide details the molecular mechanism of MRT68921, positions it within the mTORC1-AMPK signaling axis, and provides self-validating experimental protocols to confirm target engagement and functional autophagy blockade.

Molecular Mechanism of Action[2]
Kinase Inhibition Profile

MRT68921 functions as a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ULK1 kinase domain, preventing the phosphorylation of its critical downstream substrates, most notably ATG13 and FIP200.

Quantitative Potency Profile:

Target KinaseIC

(Cell-free Assay)
Mechanism
ULK2 1.1 nMATP-Competitive Inhibition
ULK1 2.9 nMATP-Competitive Inhibition
TBK1 ~10-100 nM (Variable)Off-target (Dose-dependent)
NUAK1 Potent (Relevant in specific contexts)Off-target (AMPK-related)

Note: While highly selective, MRT68921 can inhibit AMPK-related kinases such as NUAK1 and TBK1 at micromolar concentrations. Researchers must titrate carefully (typically 0.1–1.0 µM in cell culture) to maintain specificity.

Structural Consequence

By inhibiting ULK1 kinase activity, MRT68921 disrupts the ULK1-ATG13-FIP200-ATG101 complex . Under basal conditions or starvation, ULK1 phosphorylates ATG13 at Ser318 (and other sites). This phosphorylation is a prerequisite for the recruitment of the Class III PI3K complex (VPS34, Beclin-1) to the phagophore assembly site (PAS). MRT68921 treatment results in the rapid dephosphorylation of ATG13, effectively stalling the autophagy machinery at the initiation stage.

Signaling Pathway Architecture

The following diagram illustrates the precise intervention point of MRT68921 within the autophagy signaling cascade.

ULK1_PathwayNutrient_StressNutrient Stress / AMP AccumulationAMPKAMPK ActivationNutrient_Stress->AMPKmTORC1mTORC1 ComplexAMPK->mTORC1InhibitsULK1_ComplexULK1 Complex(ULK1-ATG13-FIP200-ATG101)AMPK->ULK1_ComplexActivatesmTORC1->ULK1_ComplexInhibits (Ser757)ATG13_PATG13 Phosphorylation(Ser318)ULK1_Complex->ATG13_PKinase ActivityMRT68921MRT68921(Inhibitor)MRT68921->ULK1_ComplexATP CompetitionPI3K_ComplexClass III PI3K Recruitment(VPS34/Beclin-1)ATG13_P->PI3K_ComplexPhagophorePhagophore NucleationPI3K_Complex->Phagophore

Figure 1: MRT68921 targets the ATP-binding pocket of ULK1, preventing the phosphorylation of ATG13 and halting the cascade before phagophore nucleation.

Experimental Validation Protocols

To validate MRT68921 activity, researchers must demonstrate target engagement (inhibition of substrate phosphorylation) and functional consequence (blockade of autophagic flux).

Protocol A: Target Engagement (Western Blot for p-ATG13)

This is the most direct method to verify ULK1 inhibition.

Reagents:

  • Primary Antibody: Anti-phospho-ATG13 (Ser318) (Critical: Ensure specificity for the phosphorylated epitope).

  • Total Antibody: Anti-ATG13 (Total).

  • Positive Control: EBSS (Earle's Balanced Salt Solution) starvation medium (induces ULK1 activity).

Workflow:

  • Seeding: Plate cells (e.g., MEFs, HeLa, U2OS) to reach 70% confluency.

  • Treatment:

    • Control: DMSO.[1][2][3]

    • Induction: EBSS for 1–2 hours (Increases p-ATG13).

    • Inhibition: EBSS + MRT68921 (1 µM) for 1–2 hours.

  • Lysis: Lyse rapidly on ice using RIPA buffer supplemented with phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate). Note: Phosphatase inhibition is non-negotiable; p-ATG13 is labile.

  • Blotting: Probe for p-ATG13 (Ser318).

  • Validation Criteria:

    • EBSS Only: Strong p-ATG13 band.

    • EBSS + MRT68921: Complete disappearance of the p-ATG13 band. Total ATG13 levels remain constant.

Protocol B: Functional Autophagy Flux Assay (LC3 Turnover)

Measuring LC3-II levels alone is insufficient. You must use a "Flux Clamp" (Bafilomycin A1) to distinguish between inhibition of initiation (MRT68921) and inhibition of degradation (Chloroquine/Bafilomycin).

The Logic of Flux:

  • Bafilomycin A1 (BafA1): Blocks lysosomal degradation

    
     LC3-II accumulates.
    
  • MRT68921: Blocks initiation

    
     No new LC3-II is formed.
    
  • Combination (MRT + BafA1): If MRT68921 works, it prevents the accumulation caused by BafA1.

Workflow Visualization:

Flux_Assaycluster_0Experimental Conditionscluster_1Expected LC3-II Levels (Western Blot)CtrlControl (DMSO)LowLow/Basal LC3-IICtrl->LowBafBafilomycin A1 Only(Lysosome Block)HighHigh LC3-II(Accumulation)Baf->HighFlux blocked downstreamMRTMRT68921 Only(Initiation Block)Low_MRTVery Low LC3-II(No Synthesis)MRT->Low_MRTFlux blocked upstreamComboMRT68921 + BafA1(Double Block)Med_LowLow LC3-II(Accumulation Prevented)Combo->Med_LowValidation: MRT prevents Baf-induced accumulation

Figure 2: The "Flux Clamp" logic. Successful ULK1 inhibition is confirmed when MRT68921 prevents the Bafilomycin-induced accumulation of LC3-II.

Step-by-Step Protocol:

  • Pre-treatment: Treat cells with MRT68921 (1 µM) for 1 hour.[3]

  • Flux Block: Add Bafilomycin A1 (100 nM) to the media (keeping MRT68921 present). Incubate for an additional 2–4 hours.

  • Analysis: Perform Western Blot for LC3B.

  • Result Interpretation:

    • BafA1 alone: Thick LC3-II band.

    • MRT + BafA1: Thinner LC3-II band compared to BafA1 alone. This proves that the "supply" of autophagosomes was cut off by MRT68921.[3]

Expert Insights & Troubleshooting

1. The "Gatekeeper" Control (M92T Mutant): To prove that observed effects are strictly ULK1-dependent (and not due to off-targets like TBK1), use the ULK1 M92T mutant . This mutant has a bulky methionine-to-threonine substitution in the ATP pocket that sterically hinders MRT68921 binding but retains kinase activity.

  • Outcome: In cells expressing ULK1-M92T, MRT68921 should fail to inhibit autophagy.[3] If it still inhibits autophagy, your effect is off-target.

2. Dosing Considerations:

  • In Vitro Kinase Assays: <10 nM is sufficient.

  • Cell Culture: 0.5 – 1.0 µM is standard. >5 µM increases the risk of inhibiting AMPK, NUAK1, and TBK1, confounding metabolic interpretations.

3. Substrate Specificity: While ATG13 Ser318 is the canonical marker, MRT68921 also blocks the phosphorylation of Beclin-1 at Ser15, another ULK1-dependent event required for VPS34 activation.

References
  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry, 290(2), 1137-1146.

  • Egan, D. F., et al. (2015). Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates. Molecular Cell, 59(2), 285-297.

  • Chaikuad, A., et al. (2019). Structure-based design of specific inhibitors for the autophagy-initiating kinase ULK1. Journal of Medicinal Chemistry, 62(1), 324-340.

  • Selleckchem. MRT68921 Hydrochloride Product Data & Biological Activity.

Technical Whitepaper: MRT68921 – Precision Inhibition of the ULK1/2 Autophagy Initiation Complex

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRT68921 is a highly potent, second-generation small molecule inhibitor targeting the Unc-51-like autophagy activating kinases (ULK1 and ULK2). Unlike broad-spectrum lysosomotropic agents (e.g., Chloroquine) or earlier, less specific kinase inhibitors (e.g., SBI-0206965), MRT68921 offers nanomolar-level potency (IC50 ~1-3 nM) and high selectivity for the autophagy initiation complex. This guide details the biochemical profile, validated experimental protocols, and critical control measures required to utilize MRT68921 effectively in dissecting the canonical autophagy pathway.

Part 1: Mechanistic Profile & Chemical Biology

The ULK1/2 Signaling Node

Autophagy initiation is governed by the ULK1 complex (ULK1/2, ATG13, FIP200, and ATG101). Under nutrient-rich conditions, mTORC1 phosphorylates ULK1, keeping it inactive. Upon starvation or stress, mTORC1 dissociates, and ULK1 undergoes autophosphorylation and subsequently phosphorylates ATG13 and FIP200 to trigger phagophore nucleation.

Mechanism of Action: MRT68921 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ULK1/2 kinase domain, preventing the phosphorylation of downstream substrates, most notably ATG13 at Serine 318 .

Key Performance Metrics:

Parameter Value Context
ULK1 IC50 2.9 nM In vitro kinase assay
ULK2 IC50 1.1 nM In vitro kinase assay
Cellular EC50 ~1 µM Complete inhibition of ATG13 phosphorylation
Selectivity High >15-fold more potent than parent compound MRT67307

| Off-Targets | TBK1, IKKε | Relevant only at high concentrations (>5-10 µM) |

Visualization: The ULK1 Intervention Point

The following diagram illustrates the precise signaling node targeted by MRT68921 within the mTOR-Autophagy axis.

ULK1_Pathway cluster_ULK ULK1 Initiation Complex Nutrients Nutrient Rich Conditions mTORC1 mTORC1 Complex Nutrients->mTORC1 Activates Stress Starvation/Stress Stress->mTORC1 Inhibits ULK1 ULK1/2 Kinase mTORC1->ULK1 Phosphorylates (S757) (Inhibits) ATG13 ATG13 ULK1->ATG13 Phosphorylates (S318) Phagophore Phagophore Nucleation ATG13->Phagophore Initiates FIP200 FIP200 MRT MRT68921 (Inhibitor) MRT->ULK1  ATP-Competitive Inhibition Autophagosome Autophagosome Formation Phagophore->Autophagosome Maturation

Caption: MRT68921 blocks the catalytic activity of ULK1/2, preventing ATG13 phosphorylation and downstream phagophore nucleation.[1][2][3][4]

Part 2: Experimental Framework & Protocols

Protocol 1: Validated Cellular Autophagy Inhibition

This protocol is designed to completely arrest autophagy initiation in mammalian cells (e.g., MEFs, HeLa, HEK293).

Reagents:

  • MRT68921 (10 mM stock in DMSO). Store at -20°C.

  • EBSS (Earle's Balanced Salt Solution) for starvation induction.

  • Bafilomycin A1 (Lysosomal inhibitor) for flux analysis.[5]

Step-by-Step Methodology:

  • Seeding: Seed cells to reach 70-80% confluency on the day of the experiment.

  • Preparation: Dilute MRT68921 to a working concentration of 1 µM in pre-warmed medium.

    • Note: While IC50 is nanomolar, 1 µM is the standard cellular dose to ensure complete penetrance without significant off-target toxicity.

  • Treatment (1 Hour):

    • Group A (Control): Complete Medium + DMSO.

    • Group B (Starvation): EBSS + DMSO.

    • Group C (Inhibition): EBSS + 1 µM MRT68921.[1]

    • Group D (Flux Control): EBSS + 1 µM MRT68921 + 100 nM Bafilomycin A1.

  • Lysis & Analysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Readout (Western Blot):

    • p-ATG13 (Ser318): Should be abolished in Group C/D compared to Group B. This is the direct biomarker of MRT68921 efficacy.

    • LC3-II: In Group C, LC3-II levels should be lower than Group B (blockage of synthesis).

    • p62/SQSTM1: Should accumulate in Group C compared to Group B.

Protocol 2: The "Rescue" Validation (Gold Standard)

To prove that observed effects are strictly ULK1-dependent and not due to off-targets (like TBK1), use the drug-resistant M92T ULK1 mutant .

  • Transfection: Express Wild-Type (WT) ULK1 or M92T-ULK1 in ULK1/2 knockout cells.

  • Treatment: Treat both lines with 1 µM MRT68921 under starvation conditions.

  • Result Interpretation:

    • WT Cells: Autophagy is inhibited (p-ATG13 decreases).

    • M92T Cells: Autophagy is sustained (p-ATG13 remains high).

    • Why this works: The Methionine-to-Threonine mutation at position 92 prevents MRT68921 binding but retains kinase activity.

Visualization: Experimental Logic Flow

The following flowchart guides the interpretation of Western Blot data when using MRT68921.

Flux_Logic Start Treat Cells with MRT68921 (1 µM) Check1 Check p-ATG13 (Ser318) Start->Check1 NoInhib Ineffective Inhibition (Check concentration/degradation) Check1->NoInhib No YesInhib Effective ULK1 Blockade Check1->YesInhib Yes Result1 p-ATG13 Abolished? Check2 Check LC3-II Levels (+/- Bafilomycin A1) YesInhib->Check2 Outcome1 LC3-II Low/Absent (Synthesis Blocked) Check2->Outcome1 Expected Profile Outcome2 LC3-II High (Downstream Block/Off-target) Check2->Outcome2 Unexpected

Caption: Decision tree for validating MRT68921 efficacy using p-ATG13 and LC3-II biomarkers.

Part 3: Comparative Analysis & Troubleshooting

MRT68921 vs. Other Inhibitors

Researchers often confuse initiation inhibitors with degradation inhibitors.

FeatureMRT68921SBI-0206965Chloroquine / BafA1
Target ULK1/2 (ATP Pocket)ULK1 (ATP Pocket)Lysosome (pH)
Potency (IC50) 1.1 - 2.9 nM 108 nMN/A (µM range)
Specificity High (TBK1 at high dose)Moderate (Hits FAK, others)Low (affects all acidic organelles)
Stage Blocked Initiation (Phagophore)InitiationDegradation (Fusion/Lysis)
LC3-II Effect Decrease (prevents lipidation)DecreaseIncrease (prevents turnover)
Common Pitfalls
  • Solubility: MRT68921 is hydrophobic. Ensure DMSO stock is fully dissolved (warm to 37°C if necessary). Precipitates in aqueous media can lead to false negatives.

  • Off-Target TBK1 Inhibition: At >10 µM, MRT68921 inhibits TBK1. If studying innate immunity or mitophagy (where TBK1 is critical), titrate carefully or use the M92T control.

  • Basal vs. Induced Autophagy: In nutrient-rich conditions, basal autophagy is low. The effect of MRT68921 is most visually dramatic under starvation (EBSS) or mTOR inhibition (Torin1).

References

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy." Journal of Biological Chemistry, 290(2), 1137-1146.

  • Egan, D. F., et al. (2015). "Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates." Molecular Cell, 59(2), 285-297.

  • Lazarus, M. B., et al. (2015). "A new class of potent, selective, and cell-active inhibitors of the ULK1/2 autophagy kinases." ACS Chemical Biology, 10(7), 1627-1636.

Sources

Technical Guide: The Biological Role of MRT68921 in mTOR-Dependent Autophagy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRT68921 is a highly potent, ATP-competitive inhibitor of the autophagy-initiating kinases ULK1 and ULK2. In the context of mTOR signaling, MRT68921 serves as a critical "uncoupling" agent: it severs the link between mTOR suppression (the signal to start autophagy) and the actual formation of the phagophore.

Unlike downstream inhibitors such as Bafilomycin A1 or Chloroquine—which block lysosomal degradation—MRT68921 arrests the process at the nucleation stage. For researchers and drug developers, this compound is the gold standard for distinguishing between upstream signaling events (mTORC1 status) and downstream autophagic flux. However, its off-target inhibition of NUAK1 introduces a toxicity variable that must be controlled for in survival assays.

Mechanistic Foundation: The mTOR-ULK1 Axis

To understand MRT68921, one must first map the signaling architecture it disrupts. Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 at Ser757, keeping it inactive. Upon starvation or mTOR inhibition (e.g., via Rapamycin or Torin1), mTORC1 dissociates, and ULK1 is activated to phosphorylate the ATG13-FIP200-ATG101 complex, initiating the phagophore.

MRT68921 Intervention: MRT68921 binds to the ATP-binding pocket of ULK1/2. Even if mTOR is inhibited (removing the "brake"), MRT68921 prevents ULK1 from phosphorylating its substrates (jamming the "accelerator").

Visualization: The Signaling Uncoupling

The following diagram illustrates how MRT68921 isolates mTOR signaling from autophagy initiation.

G cluster_0 Canonical Pathway mTORC1 mTORC1 Complex (Nutrient Sensor) ULK1 ULK1/2 Complex (Autophagy Initiator) mTORC1->ULK1 Inhibits (Ser757) Substrates ATG13 / FIP200 Phosphorylation ULK1->Substrates Phosphorylates MRT MRT68921 (Inhibitor) MRT->ULK1 Blocks ATP Pocket NUAK1 NUAK1 (Off-Target) MRT->NUAK1 Inhibits Phagophore Phagophore Nucleation Substrates->Phagophore Autophagy Autophagic Flux Phagophore->Autophagy ROS ROS Accumulation (Toxicity) NUAK1->ROS Prevents Clearance

Caption: MRT68921 blocks ULK1 kinase activity downstream of mTORC1, arresting autophagy at the substrate phosphorylation stage.[1][2] Note the off-target inhibition of NUAK1 leading to ROS.

Technical Profiling & Selectivity

In drug development, "specificity" is relative.[1] While MRT68921 is superior to early-generation inhibitors like SBI-0206965, it is not mono-specific.

Table 1: Kinase Selectivity and Potency Profile
Target KinaseIC50 (Biochemical)Role in AutophagyNotes
ULK1 2.9 nM Initiation Driver Primary Target. Blocks ATG13 phosphorylation.
ULK2 1.1 nM Initiation Driver Compensatory kinase; dual inhibition is required for full block.
NUAK1~10-50 nMROS RegulationCritical Off-Target. Inhibition leads to oxidative stress/cell death independent of autophagy.
TBK1~100-200 nMMitophagy/ImmunityRelevant for specific autophagy types (xenophagy/mitophagy).
AMPK> 1 µMEnergy SensorMinimal cross-reactivity at working concentrations (1 µM).

Expert Insight: Do not rely on the biochemical IC50 (nM range) for cellular assays. Due to ATP competition and cellular permeability, the standard working concentration is 1 µM . Going above 5-10 µM significantly increases the risk of off-target cytotoxicity via NUAK1 inhibition.

Experimental Application: Validated Protocols

As a Senior Scientist, I strongly advise against using LC3-II turnover as your sole readout for MRT68921 efficacy. LC3-II levels can be ambiguous because MRT68921 blocks the synthesis of autophagosomes, but can also lead to "stalled" structures.

The Gold Standard Readout: Phospho-ATG13 (Ser318).[1][3]

Protocol A: Western Blot Validation of ULK1 Inhibition

Objective: Confirm MRT68921 is engaging the target in your specific cell line.

  • Seeding: Plate cells to reach 70-80% confluency.

  • Pre-Treatment (Optional): If studying basal autophagy, no pre-treatment is needed. If studying mTOR-dependent autophagy, prepare starvation media (EBSS).[3]

  • Treatment Groups:

    • Control: DMSO Vehicle.

    • Induction: EBSS (Starvation) or Torin1 (250 nM) for 1-2 hours.

    • Inhibition: EBSS + MRT68921 (1 µM).[1][2][4]

    • Flux Control: EBSS + Bafilomycin A1 (100 nM).

  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Crucial: ULK1 phosphorylation events are transient).

  • Immunoblot Targets:

    • p-ATG13 (Ser318): The direct substrate. Expectation: Increased by EBSS, abolished by MRT68921.[1]

    • p-ULK1 (Ser757): The mTOR site.[3] Expectation: Decreased by EBSS.[1] Unaffected by MRT68921 (since MRT acts downstream of mTOR).

    • LC3B: Expectation: EBSS increases LC3-II. MRT68921 prevents this increase (or blunts it significantly compared to Bafilomycin).[1]

Protocol B: Immunofluorescence (Puncta Analysis)

Objective: Visualize the "Stalled" Phagophore.

Unlike Bafilomycin, which results in large, bright LC3 puncta (autolysosomes), MRT68921 often results in:

  • Fewer Puncta: If added before induction.

  • Small, "Stalled" Puncta: If added during induction. These are non-functional phagophores that fail to expand.

Visualization: Experimental Workflow

Workflow cluster_treat Treatment Conditions (1-2 Hours) Step1 Cell Seeding (70% Confluence) Cond1 DMSO Control Step1->Cond1 Cond2 Starvation (EBSS) (Induces Autophagy) Step1->Cond2 Cond3 EBSS + MRT68921 (1µM) (Blocks Initiation) Step1->Cond3 Step3 Lysis & Phosphatase Inhibition Cond1->Step3 Cond2->Step3 Cond3->Step3 Step4 Western Blot Readout Step3->Step4 Decision Data Interpretation Step4->Decision p-ATG13 High\nLC3-II High p-ATG13 High LC3-II High Decision->p-ATG13 High\nLC3-II High Starvation p-ATG13 Low\nLC3-II Low/Stalled p-ATG13 Low LC3-II Low/Stalled Decision->p-ATG13 Low\nLC3-II Low/Stalled MRT68921

Caption: Standard workflow for validating ULK1 inhibition. The critical differentiation occurs at the Data Interpretation stage using p-ATG13 markers.

Troubleshooting & "Senior Scientist" Insights

The "LC3 Paradox"

Observation: You treat with MRT68921 and still see some LC3-II bands. Cause: MRT68921 blocks new autophagosome formation. It does not instantly clear existing autophagosomes.[5] Furthermore, in some cell lines, ULK1 inhibition leads to the accumulation of "stalled" pre-autophagosomal structures that may contain lipidated LC3 but cannot mature. Solution: Always compare against a Bafilomycin A1 control. Bafilomycin should yield a massive accumulation of LC3-II (block of degradation). MRT68921 should yield significantly less LC3-II than Bafilomycin in starvation conditions.

Toxicity vs. Autophagy Inhibition

Observation: Cells are dying rapidly (within 24 hours) upon treatment. Cause: This is likely NUAK1 inhibition , not autophagy inhibition. NUAK1 suppression disrupts the antioxidant defense system, causing a ROS spike. Solution:

  • Use the lowest effective dose (1 µM).

  • If testing cell survival, include a ROS scavenger (like NAC) to see if toxicity is rescued. If NAC rescues the cells, the death was ROS-mediated (NUAK1 effect), not autophagy-mediated.

Stability

Insight: MRT68921 is stable in DMSO but can precipitate in aqueous media if not mixed rapidly. Protocol: Dilute the DMSO stock directly into a larger volume of warm media while vortexing to prevent local precipitation.

References

  • Discovery and Characterization: Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy."[1] Journal of Biological Chemistry.

  • Kinase Selectivity Profile: Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (Referencing the MRC PPU database for MRT68921 specificity).

  • NUAK1 Off-Target Effects: Liu, J., et al. (2020). "Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities."[6][7][8][9] Cell Death & Disease.[1]

  • Experimental Guidelines: Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy.

Sources

Chemical Structure and Molecular Weight of MRT68921 HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals[1]

Part 1: Executive Summary

MRT68921 HCl (MRT68921 dihydrochloride) is the current gold-standard small-molecule inhibitor for ULK1 (Unc-51-like autophagy activating kinase 1) and its isoform ULK2 .[1] Unlike early-generation autophagy inhibitors (e.g., 3-MA, Wortmannin) that target Class III PI3K broadly, MRT68921 offers high specificity for the ULK complex, the gatekeeper of autophagy initiation.

This guide details the physicochemical properties, structural identity, and validated experimental protocols for MRT68921 HCl. It is designed to allow researchers to transition from compound procurement to robust data generation with full autonomy.[1]

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Structural Analysis

MRT68921 is a pyrimidine-based kinase inhibitor.[1] Its structure features a central pyrimidine ring substituted with a cyclopropyl group, linked to a tetrahydroisoquinoline moiety and a cyclobutanecarboxamide tail. The dihydrochloride salt (2HCl) is the preferred form for biological assays due to significantly enhanced aqueous solubility compared to the free base.[1]

Table 1: Chemical Specification Sheet
ParameterData
Compound Name MRT68921 Dihydrochloride
Common Synonyms MRT68921 2HCl; MRT-68921
CAS Number (Free Base) 1190379-70-4
CAS Number (2HCl Salt) 2080306-21-2
Molecular Formula (Free Base) C₂₅H₃₄N₆O
Molecular Formula (Salt) C₂₅H₃₄N₆O[1][2][3][4][5][6][7][8][9][10][11][12] · 2HCl
Molecular Weight (Free Base) 434.58 g/mol
Molecular Weight (Salt) 507.50 g/mol
Appearance White to beige solid powder
Solubility (Water) ~20 mg/mL (Clear solution)
Solubility (DMSO) ~23 mM (10 mg/mL)
Molecular Structure (SMILES)

Free Base: CN1CC2C=CC(=CC=2CC1)NC1N=C(NCCCNC(=O)C2CCC2)C(=CN=1)C1CC1[1][2]

Structural Insight: The tetrahydroisoquinoline group is critical for ATP-pocket occupancy, while the cyclobutanecarboxamide extension extends into the solvent-exposed region of the kinase, conferring selectivity over other kinases.

Part 3: Mechanism of Action & Signaling Pathway

Target Specificity

MRT68921 functions as an ATP-competitive inhibitor .[1] It potently inhibits ULK1 (


 nM) and ULK2 (

nM) [1].[1][2][3][4][13]
  • Primary Effect: Blocks the phosphorylation of ATG13 and FIP200, preventing the formation of the phagophore (the precursor to the autophagosome).

  • Downstream Consequence: In cellular assays, this results in the accumulation of stalled, early autophagosomal structures and a complete blockade of autophagic flux.

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of MRT68921 within the mTOR-Autophagy axis.[1]

AutophagyPathway Nutrients Nutrients / Growth Factors mTORC1 mTORC1 Complex (Active) Nutrients->mTORC1 Activates ULK_Complex ULK1/2 Complex (ULK1-ATG13-FIP200-ATG101) mTORC1->ULK_Complex Phosphorylates (Ser 757) INHIBITS Starvation Starvation / Stress Starvation->mTORC1 Inhibits Starvation->ULK_Complex Activates (AMPK) Phagophore Phagophore Nucleation ULK_Complex->Phagophore Initiates MRT68921 MRT68921 HCl (Inhibitor) MRT68921->ULK_Complex Direct Inhibition (IC50 ~2.9 nM) Autophagosome Autophagosome Formation Phagophore->Autophagosome Maturation Lysosome Lysosomal Fusion (Degradation) Autophagosome->Lysosome Flux

Caption: MRT68921 inhibits the ULK1/2 complex downstream of mTORC1, blocking phagophore nucleation.

Part 4: Experimental Protocols (Self-Validating Systems)

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution of MRT68921 2HCl.

  • Calculation:

    • Target Concentration: 10 mM[1][14]

    • Volume: 1 mL[1][10][14]

    • Mass Required:

      
      .[1]
      
  • Protocol:

    • Weigh ~5.08 mg of MRT68921 2HCl powder.[1]

    • Add 1 mL of sterile, anhydrous DMSO (or Water, if DMSO sensitivity is a concern, though DMSO is preferred for cellular penetration).[1]

    • Vortex for 30 seconds until completely dissolved.

    • Storage: Aliquot into 20 µL volumes and store at -20°C (stable for 1 year). Avoid freeze-thaw cycles.[1]

Cellular Autophagy Flux Assay

Objective: Validate ULK1 inhibition by monitoring LC3B processing. Context: ULK1 inhibition blocks the formation of autophagosomes.[9][11][15][16] However, simply measuring LC3-II levels can be misleading.[1] A "flux" assay using Bafilomycin A1 (BafA1) is required to distinguish between induction blockade (ULK1 inhibition) and degradation blockade (Lysosome inhibition).[1]

Workflow Diagram:

FluxAssay Seed Seed Cells (24h prior) Treat Treatment Groups: 1. Control (DMSO) 2. Starvation (EBSS) 3. EBSS + MRT68921 (1 µM) 4. EBSS + BafA1 (Flux Control) Seed->Treat Incubate Incubate 1-4 Hours Treat->Incubate Lysis Lysis (RIPA + Phosphatase Inh) Incubate->Lysis WB Western Blot Targets: LC3B, p62, p-ULK1(Ser757) Lysis->WB

Caption: Experimental workflow for assessing autophagy flux inhibition by MRT68921.[1][2]

Step-by-Step Protocol:

  • Seeding: Plate cells (e.g., HeLa, MEF) to reach 70% confluency.[1]

  • Starvation Induction: Wash cells 2x with PBS and add EBSS (Earle's Balanced Salt Solution) to induce autophagy.[1]

  • Inhibitor Treatment:

    • Group A (Control): EBSS + DMSO.[1]

    • Group B (MRT): EBSS + MRT68921 (1 µM).[1][3] Note: 1 µM is sufficient to fully inhibit ULK1 in cells [1].

    • Group C (Flux Control): EBSS + Bafilomycin A1 (100 nM).[1]

  • Incubation: 1 to 4 hours at 37°C.

  • Analysis (Western Blot):

    • Expected Result: Group B (MRT68921) should show reduced LC3-II levels compared to Group A (Starvation alone) because autophagosomes are not being formed.[1]

    • Verification: Check p-ATG13 (Ser318) . MRT68921 treatment should abolish phosphorylation at this site, confirming ULK1 inhibition [2].[1]

Part 5: References

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy."[1] Journal of Biological Chemistry, 290(18), 11376-11383.[1]

  • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell, 59(2), 285-297.[1]

  • MedChemExpress. "MRT68921 dihydrochloride Product Datasheet."

  • Selleckchem. "MRT68921 HCl Chemical Properties and Protocols."

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A Technical Guide to the Therapeutic Potential of MRT68921 in KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

KRAS mutations represent one of the most formidable challenges in oncology, accounting for approximately a quarter of all solid tumors and historically being deemed "undruggable."[1] These cancers, particularly those harboring KRAS mutations, exhibit a profound dependency on cellular survival pathways to manage the high metabolic and oxidative stress induced by oncogenic signaling.[2] A key survival mechanism is autophagy, a cellular recycling process that clears damaged organelles and proteins. Recent research has unveiled a synthetic lethal strategy targeting these dependencies. This guide details the therapeutic potential and underlying mechanism of MRT68921, a potent dual inhibitor of NUAK1 and ULK1/2, which disrupts autophagy and leverages oxidative stress to selectively eliminate KRAS-mutant cancer cells.[3][4] We provide an in-depth analysis of its mechanism, preclinical validation workflows, and detailed experimental protocols for researchers aiming to investigate this promising therapeutic avenue.

The Oncogenic Challenge: KRAS-Driven Malignancies

KRAS, a member of the RAS family of small GTPases, functions as a molecular switch in critical signaling pathways that regulate cell proliferation, survival, and differentiation.[5] Mutations in the KRAS gene lock the protein in a constitutively active, GTP-bound state, leading to incessant downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT.[5][6] This uncontrolled signaling drives hallmark cancer phenotypes, including sustained proliferation and resistance to apoptosis.[2]

KRAS-mutant tumors are characterized by elevated metabolic activity and increased production of reactive oxygen species (ROS).[4] To survive this self-imposed oxidative stress, cancer cells upregulate protective mechanisms, most notably autophagy.[2] Autophagy allows for the degradation and recycling of cellular components, providing essential metabolites and removing damaged mitochondria (a process known as mitophagy), thereby preventing the accumulation of lethal levels of ROS. This reliance on autophagy presents a key vulnerability in KRAS-mutant cancers.[2][4]

MRT68921: A Dual-Action Kinase Inhibitor

MRT68921 is a small molecule inhibitor with potent, dual activity against two key kinase families:

  • ULK1/ULK2 (Unc-51 like autophagy activating kinase 1/2): These are serine/threonine kinases that are essential for the initiation of autophagy. MRT68921 inhibits ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively.[3]

  • NUAK1 (NUAK family SNF1-like kinase 1): Also known as ARK5, NUAK1 is a critical component of the cellular antioxidant defense system, helping cancer cells manage oxidative stress.[4]

By simultaneously inhibiting both ULK1/2 and NUAK1, MRT68921 executes a two-pronged attack: it blocks the primary survival pathway (autophagy) while dismantling the cell's defense against oxidative stress.[4] This dual action creates a state of synthetic lethality, where the combined inhibition of two separate pathways is cytotoxic, whereas the inhibition of either one alone is not.[4][7]

Core Mechanism: Inducing Synthetic Lethality through Autophagy Blockade and Oxidative Stress

The therapeutic strategy underpinning MRT68921 is based on exploiting the unique dependencies of KRAS-mutant cells.

  • Oncogenic KRAS Drives Autophagy Dependence: Constitutively active KRAS signaling increases metabolic demand and ROS production. To cope, these cells become highly dependent on autophagy to clear damaged components and recycle nutrients.[2]

  • MRT68921 Blocks Autophagy Initiation: MRT68921 potently inhibits ULK1/2, the apical kinases in the autophagy initiation complex. This action effectively shuts down the cell's ability to form autophagosomes, leading to an accumulation of cellular waste and damaged mitochondria.[3][4]

  • MRT68921 Dismantles Antioxidant Defenses: Concurrently, MRT68921 inhibits NUAK1, compromising the cell's ability to manage oxidative stress.[4]

  • Synthetic Lethality: The combination of a blocked autophagy pathway and crippled antioxidant defenses results in a catastrophic accumulation of ROS, overwhelming the cancer cell and triggering apoptosis (programmed cell death).[4] Normal, non-cancerous cells, which do not have the same level of baseline oxidative stress or autophagy dependence, are significantly less affected, providing a therapeutic window.[8]

Signaling Pathway Diagram

The following diagram illustrates the synthetic lethal interaction induced by MRT68921 in KRAS-mutant cancer cells.

MRT68921_Mechanism cluster_KRAS KRAS-Mutant Cancer Cell cluster_Autophagy Autophagy Pathway cluster_Antioxidant Antioxidant Defense KRAS Oncogenic KRAS (Constitutively Active) MetabolicStress Increased Metabolism & ROS Production KRAS->MetabolicStress drives ULK1 ULK1/2 MetabolicStress->ULK1 induces dependency NUAK1 NUAK1 MetabolicStress->NUAK1 induces dependency Autophagosome Autophagosome Formation ULK1->Autophagosome initiates Survival Cell Survival & Stress Mitigation Autophagosome->Survival Apoptosis Apoptosis Autophagosome:e->Apoptosis:w ROS_Defense ROS Neutralization NUAK1->ROS_Defense promotes ROS_Defense->Survival ROS_Defense:e->Apoptosis:w Inhibition leads to ROS Accumulation MRT68921 MRT68921 MRT68921->ULK1 inhibits MRT68921->NUAK1 inhibits

Caption: Mechanism of MRT68921-induced synthetic lethality in KRAS-mutant cancer cells.

Preclinical Validation: Methodologies and Protocols

Validating the therapeutic potential of MRT68921 requires a series of robust in vitro and in vivo experiments. This section provides detailed, self-validating protocols for key assays.

In Vitro Efficacy: Cell Viability Assays

Objective: To determine the cytotoxic effect of MRT68921 on a panel of cancer cell lines and establish the half-maximal inhibitory concentration (IC50).

Causality: This assay is foundational for assessing a compound's anti-cancer activity. By comparing IC50 values between KRAS-mutant and KRAS wild-type cell lines, we can quantify the selective cytotoxicity and validate the synthetic lethal hypothesis.[8]

Protocol: CCK-8 or MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460 [KRAS-mutant], A549 [KRAS-mutant]) and a normal cell line (e.g., BEAS-2B) in 96-well plates at a density that ensures they reach ~80% confluency after 24 hours.[4][8]

  • Compound Treatment: Prepare a serial dilution of MRT68921 (e.g., from 0.1 µM to 50 µM) in the appropriate culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Remove the initial culture medium from the plates and add the MRT68921-containing medium. Incubate the plates for 24-72 hours at 37°C with 5% CO2.[4]

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Trustworthiness Control: Including a KRAS wild-type cancer cell line and a non-transformed cell line is critical to demonstrate selectivity. A significant difference (e.g., ~10-fold) in IC50 between mutant and wild-type cells supports the targeted mechanism.[8]

Mechanistic Validation: Western Blotting

Objective: To confirm that MRT68921 engages its targets and modulates downstream signaling pathways consistent with its proposed mechanism (i.e., autophagy inhibition).

Causality: Western blotting provides direct evidence of target engagement and pathway modulation. Observing a decrease in autophagy markers like LC3-II confirms that the drug is functioning as expected within the cell.[3]

Protocol: Detection of Autophagy Marker LC3-II

  • Cell Culture and Treatment: Grow cells to 70-75% confluency. Treat cells with MRT68921 (e.g., 1 µM) for 1-6 hours.[3]

    • Crucial Control: For a robust assessment of autophagic flux, include control wells treated with an autophagy inhibitor like Chloroquine (CQ) at 50 µM, and a combination of MRT68921 + CQ. CQ blocks the final step of autophagy (lysosomal degradation), causing LC3-II to accumulate. If MRT68921 is an autophagy inhibitor, you should see less LC3-II accumulation in the MRT68921+CQ lane compared to the CQ-only lane.

  • Lysis: Rinse cells with ice-cold PBS and lyse them directly in 2X Laemmli sample buffer. Freshly prepared lysates are crucial as LC3 proteins can be labile.

  • Sonication and Denaturation: Sonicate samples briefly to shear DNA and reduce viscosity, then heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 15% or 4-20% gradient polyacrylamide gel. The small size of LC3 (~14-16 kDa) requires higher percentage gels for good resolution between LC3-I and LC3-II.

  • Transfer: Transfer proteins to a 0.2 µm PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against LC3B (e.g., ~2 µg/mL) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature, and detect using an ECL substrate.

  • Analysis: Quantify the band intensity for LC3-II and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in LC3-II levels upon MRT68921 treatment indicates autophagy inhibition.[9]

In Vivo Efficacy: Xenograft Tumor Models

Objective: To evaluate the anti-tumor activity of MRT68921 in a living organism.

Causality: While in vitro assays are essential, in vivo models are critical for assessing a drug's efficacy in a complex biological system, considering factors like pharmacokinetics and tumor microenvironment.[10][11]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 1-5 million NCI-H460 cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³ before randomizing the mice into treatment and control groups (n=8-10 mice per group).[10][12] Tumor volume is typically calculated as (Width² × Length) / 2.[10]

  • Treatment Administration: Administer MRT68921 (e.g., 20-40 mg/kg/day) via an appropriate route (e.g., oral gavage or intraperitoneal injection) based on formulation and pharmacokinetic data. The control group should receive the vehicle solution.[4]

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors are then excised, weighed, and can be used for pharmacodynamic analysis (e.g., Western blot for LC3-II).

  • Analysis: Compare the tumor growth curves and final tumor weights between the treated and vehicle groups. Statistically significant inhibition of tumor growth indicates in vivo efficacy.[4]

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy start Select Cell Lines (KRAS-mutant vs WT) viability Cell Viability Assay (Determine IC50) start->viability western Western Blot (Confirm Mechanism - LC3-II) viability->western Confirm on-target effect at effective dose decision Promising In Vitro Data? western->decision xenograft Establish Xenograft Tumor Model treatment Treat with MRT68921 vs. Vehicle Control xenograft->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, PD) monitoring->endpoint decision->xenograft Yes

Caption: A streamlined workflow for the preclinical evaluation of MRT68921.

Data Interpretation and Therapeutic Potential

Quantitative Data Summary

Preclinical studies have demonstrated the potent and selective cytotoxic effects of MRT68921.[4]

Cell LineKRAS StatusIC50 of MRT68921 (µM)Reference
NCI-H460G12C Mutant1.76[4],[8]
A549G12S Mutant~2-5 (Range)[8]
U251WT~5-8 (Range)[8]
Normal CellsWT>10 (approx. 10-fold selective)[8]

Table 1: Representative IC50 values of MRT68921 in various cancer and normal cell lines after 24 hours of treatment. Data compiled from multiple sources highlight the selectivity for cancer cells.[4][8]

In vivo studies using NCI-H460 xenograft models showed that treatment with MRT68921 significantly decreased tumor growth compared to control groups.[4] Doses of 20 mg/kg/d and 40 mg/kg/d were effective in inhibiting tumor growth and weight.[4]

The collective data strongly support the therapeutic potential of MRT68921 as a monotherapy for KRAS-mutant cancers. Its dual-inhibitor mechanism represents a rational and robust strategy to exploit the inherent vulnerabilities of these aggressive tumors.

Future Directions

While the preclinical data for MRT68921 is compelling, several avenues warrant further investigation:

  • Combination Therapies: The mechanism of MRT68921, which increases cellular stress, may synergize with other therapies. Combining MRT68921 with direct KRAS inhibitors (e.g., for G12C mutations) or with standard-of-care chemotherapy could enhance efficacy and overcome potential resistance mechanisms.[1][13]

  • Biomarker Discovery: Identifying predictive biomarkers beyond KRAS mutation status could help stratify patient populations most likely to respond. This could include baseline levels of autophagy, oxidative stress markers, or expression levels of NUAK1.

  • Investigating the Integrated Stress Response (ISR): The cellular stress induced by MRT68921 likely activates the Integrated Stress Response (ISR), a pathway that cancer cells can hijack to adapt and survive.[14][15][16] Further research is needed to understand how MRT68921 modulates the ISR and whether co-targeting the ISR could be a viable therapeutic strategy.

References

  • Zhang, J., Wang, J., Li, S., et al. (2021). Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities. Cell Death & Disease. [Link]

  • Li, Y., Zhao, L., Liu, B., et al. (2021). Inhibition of ULK1 promotes the death of leukemia cell in an autophagy irrelevant manner and exerts the antileukemia effect. Cancer Communications. [Link]

  • MD Anderson Cancer Center. (2024, April 4). What's new in KRAS mutation research?[Link]

  • Ferrer, I., Zugazagoitia, J., & Paz-Ares, L. (2022). Targeting KRAS mutant lung cancer: light at the end of the tunnel. ScienceOpen. [Link]

  • Diez-Torre, A., & ArZa, A. (2022). Synthetic Vulnerabilities in the KRAS Pathway. MDPI. [Link]

  • Hsieh, J. J., & Papagregoriou, G. (2022). Emerging roles of TBK1 in cancer immunobiology. PMC. [Link]

  • Cancer Research UK. (2016, April 14). Cancer cell biology: mutated KRAS & reciprocal signalling. YouTube. [Link]

  • Christensen, J. G., et al. (2023). Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. AACR Journals. [Link]

  • ResearchGate. (n.d.). Fig. 5 The dual NUAK1 and ULK1 inhibitor MRT68921 significantly induces...[Link]

  • Barbie, D. A., & Chien, Y. (2015). Synthetic Lethal Vulnerabilities in KRAS-Mutant Cancers. PMC. [Link]

  • Christensen, J. G., et al. (2023). Efficacy and Imaging Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. PubMed. [Link]

  • Vasan, N., & Sawyers, C. L. (2024). KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. PMC. [Link]

  • Lipo, E., & Koumenis, C. (2023). The integrated stress response in cancer progression: a force for plasticity and resistance. Trends in Cancer. [Link]

  • Cruz, P. G., & Baldwin, A. S. (2018). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. PMC. [Link]

  • Wang, Y., & Zhang, T. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • Barbie, D. A., et al. (2009). Systematic RNA interference reveals that oncogenic KRAS-driven cancers require TBK1. ResearchGate. [Link]

  • B. de Sousa, C., & Martin, G. S. (2022). Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications. MDPI. [Link]

  • McGrath, M., & L. B. (2025). The Integrated Stress Response Pathway Coordinates Translational Control of Multiple Immune Checkpoints in Lung Cancer. AACR Journals. [Link]

  • Heo, J.-M., & Ordureau, A. (2018). TBK1-mediated phosphorylation of LC3C and GABARAP-L2 controls autophagosome shedding by ATG4 protease. PMC. [Link]

  • ResearchGate. (n.d.). D-1553 is highly potent in vivo in xenograft tumor models with KRASG12C...[Link]

  • Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. [Link]

  • Cruz, P. G., & Baldwin, A. S. (2018). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. ResearchGate. [Link]

  • MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • Wang, M., & Kaufman, R. J. (2021). Targeting the Integrated Stress Response in Cancer Therapy. PMC. [Link]

  • Li, Y., et al. (2022). ULK1 inhibition overcomes compromised antigen presentation and restores antitumor immunity in LKB1 mutant lung cancer. PMC. [Link]

  • Champions Oncology. (2024, August 22). PDX Models: Masters of Diversity. [Link]

  • ResearchGate. (n.d.). Analysis of autophagy markers. (A-B) Western blot expression analysis...[Link]

  • Frontiers. (2024, August 4). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. [Link]

  • Chen, T., & B. F. (2026). The Integrated Stress Response in Cancer: Paradox and Therapeutic Promise. ResearchGate. [Link]

  • Advancements in gene therapies targeting mutant KRAS in cancers. (2025). PMC. [Link]

  • Cruz, P. G., & Baldwin, A. S. (2018). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. PubMed. [Link]

  • Koumenis, C. (n.d.). The Role of the Integrated Stress Response in Cancer. Grantome. [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the...[Link]

  • ACS Publications. (2026, January 27). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. [Link]

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Technical Whitepaper: MRT68921 and the Dual-Stage Blockade of Autophagy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic role of MRT68921 in autophagy modulation, specifically addressing its dual impact on initiation and the often-overlooked blockade of autophagosome maturation.

Subject: Mechanistic Characterization & Experimental Application of MRT68921 Molecule Class: ATP-competitive inhibitor of ULK1/2 (Unc-51-like autophagy activating kinase) Primary Application: Pharmacological dissection of autophagic flux and maturation dynamics.

Executive Summary

MRT68921 is widely recognized as the most potent and specific allosteric inhibitor of the ULK1/2 complex, historically utilized to arrest autophagy at the initiation stage . However, advanced characterization has revealed a critical secondary mechanism: the blockade of autophagosome maturation.

Contrary to the simplified model where ULK1 inhibition merely prevents phagophore formation, MRT68921 treatment frequently results in the accumulation of "stalled" autophagosomal structures.[1] This phenomenon indicates that ULK1 kinase activity is not only required for initiation (via the FIP200/ATG13 complex) but is also essential for the downstream maturation and closure of the autophagosome, potentially through the regulation of ATG4B and fusion machinery.

This guide serves as a protocol-driven resource for researchers to utilize MRT68921 not just as an "off-switch," but as a tool to probe the late-stage requirements of ULK1 signaling.

Mechanistic Deep Dive: The "Stalled Maturation" Paradox

The Canonical vs. Non-Canonical Blockade

While MRT68921 inhibits ULK1 (IC₅₀: 2.9 nM) and ULK2 (IC₅₀: 1.1 nM) with high specificity, its cellular phenotype differs from genetic knockouts (e.g., ATG5 or FIP200 deletion).

  • Initiation Block (Canonical): MRT68921 prevents the phosphorylation of ATG13 (Ser318) and FIP200, destabilizing the initiation complex. This reduces the rate of new phagophore formation.

  • Maturation Block (The "Stalled" Phenotype): Evidence suggests ULK1 phosphorylates ATG4B (at Ser316), a protease required to process LC3.[2] Inhibition of this phosphorylation prevents the efficient recycling of LC3-II to LC3-I or the closure of the autophagosome. Consequently, researchers observe the accumulation of aberrant, enlarged, and stalled autophagosomes that fail to fuse with lysosomes.

Pathway Visualization

The following diagram illustrates the dual intervention points of MRT68921.

G cluster_0 Upstream Regulation cluster_1 Stage 1: Initiation cluster_2 Stage 2: Maturation mTORC1 mTORC1 (Nutrient Rich) ULK_Complex ULK1/2 Complex (Active Kinase) mTORC1->ULK_Complex Inhibits AMPK AMPK (Energy Stress) AMPK->ULK_Complex Activates ATG13 ATG13 / FIP200 Phosphorylation ULK_Complex->ATG13 Phosphorylates ATG4B ATG4B (Ser316 Phos.) ULK_Complex->ATG4B Regulates Stalled Aberrant/Stalled Autophagosomes ULK_Complex->Stalled Loss of Activity Leads to Accumulation MRT MRT68921 (Inhibitor) MRT->ULK_Complex BLOCKS Phagophore Phagophore Nucleation ATG13->Phagophore Fusion Lysosomal Fusion ATG4B->Fusion Enables Closure

Caption: MRT68921 inhibits ULK1, preventing ATG13 phosphorylation (Initiation) and ATG4B regulation (Maturation), causing stalled autophagosomes.[2]

Experimental Protocols & Validation

To distinguish between a simple initiation block and a maturation stall, you must employ a Flux Analysis Protocol . A static snapshot of LC3 levels is insufficient.

Protocol: Differential Flux Analysis

Objective: Determine if MRT68921 is blocking flux or merely stopping initiation in your specific cell line.

Reagents:

  • MRT68921: Stock 10 mM in DMSO. Working conc: 1 µM (Cellular IC₉₀).[3]

  • Bafilomycin A1 (BafA1): Stock 100 µM. Working conc: 100 nM (Lysosomal acidification inhibitor).

  • EBSS: Earle's Balanced Salt Solution (Starvation medium).

Workflow:

  • Seed Cells: Plate cells to reach 70-80% confluency.

  • Pre-treatment (Optional): If studying basal autophagy, skip. If studying starvation-induced autophagy, wash cells 2x with PBS.

  • Treatment Groups (4 hours):

    • Group A (Control): Full Media + DMSO.

    • Group B (Starvation): EBSS + DMSO.

    • Group C (Inhibition): EBSS + MRT68921 (1 µM).[4]

    • Group D (Flux Clamp): EBSS + BafA1 (100 nM).

    • Group E (Double Block): EBSS + MRT68921 (1 µM) + BafA1 (100 nM).

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (critical for p-ATG13 detection).

Data Interpretation (Western Blot)
MarkerGroup B (Starvation)Group C (MRT68921 Only)Group D (BafA1 Only)Group E (MRT + BafA1)Interpretation
p-ATG13 (S318) High Absent High Absent Confirms ULK1 inhibition efficacy.[4]
LC3-II ModerateLow/Moderate*Very High Low/Moderate MRT prevents the accumulation seen in BafA1, proving it acts upstream.
p62 (SQSTM1) Low (Degraded)High (Accumulated)High (Accumulated)HighConfirms block in degradation flux.

*Note: In some cell lines, MRT68921 treatment alone may show a slight increase in LC3-II compared to Control, representing the "stalled" pool of autophagosomes that formed but failed to mature.

Quantitative Benchmarks

When validating MRT68921, reference these established pharmacological parameters.

ParameterValueNotes
IC₅₀ (ULK1) 2.9 nMIn vitro kinase assay.[4][5][6]
IC₅₀ (ULK2) 1.1 nMIn vitro kinase assay.[4][5][6]
Cellular Working Conc. 0.5 – 1.0 µMHigher dose required to penetrate cell membrane and outcompete high intracellular ATP.
Time to Effect 1 hourRapid inhibition of p-ATG13.
Off-Targets TBK1, IKKεMRT68921 is highly selective but inhibits TBK1/IKKε at higher concentrations (>10 µM).

Logic for Experimental Design

Why use MRT68921 over Wortmannin/LY294002?

Wortmannin inhibits PI3K (VPS34), which is involved in many non-autophagic pathways (trafficking, signaling). MRT68921 is specific to the ULK complex, providing a "cleaner" dissection of the autophagy-specific initiation node.

The "Stalled" Visualization Protocol (Immunofluorescence)

To visually confirm the maturation block:

  • Stain for LC3B (Autophagosome) and LAMP1 (Lysosome).

  • Result with MRT68921: You will observe LC3 puncta (often larger than normal) that do not colocalize with LAMP1.

  • Result with BafA1: You observe massive LC3 accumulation that colocalizes with LAMP1 (fusion occurs, but degradation fails).

This distinction is the gold standard for proving MRT68921's effect on maturation versus the lysosome itself.

References

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy." Journal of Biological Chemistry.

    • Key Finding: Identified MRT68921 and described the accumulation of stalled early autophagosomal structures.
  • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell.

    • Key Finding: Characterization of ULK1 substr
  • Chaikuad, A., et al. (2019). "Structure-based design of specific inhibitors of the autophagy-initiating kinase ULK1." Journal of Medicinal Chemistry.

    • Key Finding: Structural basis for the high selectivity of MRT68921 toward ULK1/2.
  • Gupta, S., et al. (2020). "Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity."[1] Life Science Alliance.

    • Key Finding: Confirms that ULK1 inhibition does not just stop initiation but leads to the formation of abnormal, non-functional autophagosomes.[1][7]

Sources

Methodological & Application

optimal MRT68921 concentration for autophagy inhibition in HeLa cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Determination of Optimal MRT68921 Concentration for Autophagy Inhibition in HeLa Cells

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Apex of Autophagy with MRT68921

Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, including damaged organelles and long-lived proteins. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, from cancer to neurodegeneration.[1][2] The initiation of autophagy is tightly controlled by a signaling cascade, at the apex of which lies the ULK1 (unc-51 like autophagy activating kinase 1) protein kinase complex.[2][3] This complex, comprising ULK1, ATG13, FIP200, and ATG101, acts as a crucial integration hub for upstream signals from nutrient sensors like mTORC1 and AMPK.[3][4]

MRT68921 is a potent, selective, and dual inhibitor of the ULK1 and ULK2 kinases, with in vitro IC₅₀ values of 2.9 nM and 1.1 nM, respectively.[5][6][7][8] By directly targeting the kinase activity of ULK1/2, MRT68921 effectively blocks the initiation of the autophagic process.[9] This inhibition prevents the downstream phosphorylation of complex components, disrupting the maturation of autophagosomes and leading to the accumulation of stalled, early autophagic structures.[5][9] Its high potency and specificity make MRT68921 an invaluable tool for dissecting the role of autophagy in various cellular contexts.

However, the transition from in vitro potency to cellular efficacy requires careful optimization. The optimal concentration of MRT68921 must be empirically determined for each cell line and experimental condition to ensure maximal and specific inhibition of autophagy while avoiding potential off-target effects or cytotoxicity, which has been observed at higher micromolar concentrations.[6][10] This guide provides a comprehensive framework and detailed protocols for researchers to systematically determine the optimal working concentration of MRT68921 in HeLa cells.

Mechanism of Action: ULK1/2 Inhibition

Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1 complex. Upon starvation or mTOR inhibition, mTORC1 dissociates, leading to dephosphorylation and activation of ULK1. Activated ULK1 then phosphorylates itself and other components of the initiation complex, triggering the cascade of events leading to autophagosome formation. MRT68921 binds to the ATP-binding pocket of ULK1 and ULK2, preventing this crucial kinase activity and halting autophagy at its earliest step.

ULK1_Pathway cluster_0 Upstream Regulators cluster_1 ULK1 Initiation Complex mTORC1 mTORC1 (Nutrient Rich) ULK1 ULK1 / ULK2 mTORC1->ULK1 Inhibits AMPK AMPK (Low Energy) AMPK->ULK1 Activates ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 Autophagosome Autophagosome Formation ULK1->Autophagosome Initiates MRT68921 MRT68921 MRT68921->ULK1 Inhibits Workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Analysis A Seed HeLa Cells (6-well plate) B Incubate 24h (70-80% Confluency) A->B C Apply Treatments: - Vehicle Control - Starvation (EBSS) - MRT68921 Dose-Response - Bafilomycin A1 B->C D Lyse Cells & Quantify Protein C->D E SDS-PAGE & Western Blot D->E F Probe for: - LC3-II - p62 - Loading Control E->F G Quantify Band Intensity F->G H Determine Optimal Concentration: Maximal p62 accumulation & Maximal block of LC3-II flux G->H

Caption: Experimental workflow for optimizing MRT68921 concentration.

Interpreting the Results

Densitometry should be used to quantify the LC3-II/GAPDH and p62/GAPDH ratios. The optimal concentration of MRT68921 is the lowest dose that maximally prevents the starvation-induced increase in LC3-II flux and causes the most significant accumulation of p62.

ConditionExpected LC3-II LevelExpected p62 LevelInterpretation
Control BasalBasalBaseline autophagy.
Starvation (EBSS) IncreasedDecreasedAutophagy is induced and functional.
Starvation + BafA1 Highly IncreasedDecreasedDemonstrates active autophagic flux.
Starvation + MRT68921 + BafA1 Basal (or slightly above)Increased / StabilizedMRT68921 blocks autophagosome formation, preventing LC3-II accumulation and p62 degradation.

Self-Validation: The trustworthiness of the result is confirmed by the opposing trends of the two key markers. A true inhibition of autophagy initiation will simultaneously prevent LC3-II formation and cause p62 to accumulate. If both markers decrease, it may indicate cytotoxicity rather than specific autophagy inhibition.

Cytotoxicity Considerations

While this protocol focuses on short-term incubations (2-6 hours) where cytotoxicity is less likely, longer-term experiments (≥24 hours) require a parallel cytotoxicity assessment. MRT68921 has demonstrated cytotoxic effects in various cancer cell lines with IC₅₀ values ranging from 1.76 to 8.91 µM after 24 hours of treatment. [6][10]A simple MTT or CCK-8 assay should be performed using the same concentration range to ensure that the observed effects on autophagy markers are not a secondary consequence of cell death.

References

  • The dual NUAK1 and ULK1 inhibitor MRT68921 significantly induces... ResearchGate. [Link]

  • Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry, 290(18), 11376–11383. [Link]

  • Markman, J. L., et al. (2020). Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids. Molecular Carcinogenesis, 59(8), 909-921. [Link]

  • HeLa cells were treated with 100 nM nocodazole alone or in combination... ResearchGate. [Link]

  • Singh, R., et al. (2023). Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens. MDPI. [Link]

  • Zachari, M., et al. (2019). Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity. The Journal of cell science, 132(20), jcs232292. [Link]

  • Lin, Z., et al. (2020). Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities. Cell Death & Disease, 11(8), 693. [Link]

  • Barth, S., Glick, D., & Macleod, K. F. (2010). Measuring autophagosome flux. Methods in enzymology, 473, 1-22. [Link]

  • Alers, S., et al. (2012). Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks. Molecular and Cellular Biology, 32(1), 2-11. [Link]

  • Zhang, H., et al. (2021). Inhibition of ULK1 promotes the death of leukemia cell in an autophagy irrelevant manner and exerts the antileukemia effect. Cell Death & Disease, 12(1), 91. [Link]

  • (A,B) Western blot analysis of LC3II (A) and p62 (B) proteins extracted... ResearchGate. [Link]

  • How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. [Link]

  • Measuring Autophagic Flux: A Simple Guide to How and Why. Bitesize Bio. [Link]

  • Hurley, J. H., & Young, L. N. (2017). The mammalian ULK1 complex and autophagy initiation. Essays in biochemistry, 61(6), 505–516. [Link]

  • Low-Dose-Rate Irradiation Suppresses the Expression of Cell Cycle-Related Genes, Resulting in Modification of Sensitivity to Anti-Cancer Drugs. MDPI. [Link]

  • LC3 and Autophagy FAQs. Bio-Techne. [Link]

  • Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Freie Universität Berlin. [Link]

  • Western blot analysis to determine LC3B and p62 proteins in HeLa cells.... ResearchGate. [Link]

  • ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions. Frontiers. [Link]

  • HeLa Cell Line User Guide. Creative Bioarray. [Link]

  • Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks. ResearchGate. [Link]

Sources

Application Note: Precision Autophagy Blockade using MRT68921 in MEF and HEK293T Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

MRT68921 is a highly potent, selective, small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) and its paralog ULK2 .[1][2][3] Unlike lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine) that block the degradation phase of autophagy, MRT68921 targets the initiation and maturation phases.

Why MRT68921?
  • Upstream Precision: It inhibits the kinase activity of the ULK1 complex, the "gatekeeper" of autophagy initiation downstream of mTORC1.

  • Potency: Exhibits IC50 values of 2.9 nM (ULK1) and 1.1 nM (ULK2) in cell-free assays.[3][4][5][6][7]

  • Phenotype: Treatment prevents the phosphorylation of ATG13 (a critical ULK1 substrate) and blocks the autophagic flux, often resulting in the accumulation of stalled, immature autophagosomal structures.[8]

Mechanistic Pathway (DOT Visualization)

AutophagyPathway mTORC1 mTORC1 (Nutrient Sensor) ULK_Complex ULK1/2 Complex (Initiation Gatekeeper) mTORC1->ULK_Complex Inhibits (Phos S757) ATG13 ATG13 (Substrate) ULK_Complex->ATG13 Phosphorylates (Ser318) MRT68921 MRT68921 (Inhibitor) MRT68921->ULK_Complex Blocks Kinase Activity Phagophore Phagophore Nucleation ATG13->Phagophore Promotes Autophagosome Autophagosome Maturation Phagophore->Autophagosome Maturation Lysosome Lysosomal Fusion Autophagosome->Lysosome Degradation

Figure 1: MRT68921 acts at the initiation stage, preventing ULK1-mediated phosphorylation of ATG13 and subsequent phagophore nucleation.

Compound Handling & Preparation[2][7][9]

Critical Note: MRT68921 is insoluble in water.[2][7] Proper reconstitution in DMSO is non-negotiable for efficacy.

ParameterSpecificationNotes
Molecular Weight 434.58 g/mol
Solubility DMSO (up to 20 mM recommended)Warming (37°C) and sonication may be required for concentrations >10 mM.[1][2]
Stock Concentration 10 mM This allows for a 1:1000 dilution to reach the standard 10 µM working dose, or 1:10,000 for 1 µM.
Storage (Stock) -80°CStable for 6 months.[9] Avoid repeated freeze-thaw cycles. Aliquot into 10-20 µL volumes.
Storage (Powder) -20°CDesiccate.[5][7] Protect from light.[2]

Reconstitution Protocol:

  • Centrifuge the product vial briefly to ensure powder is at the bottom.

  • Add high-grade (cell culture tested) DMSO to achieve 10 mM.

  • Vortex vigorously. If particulates remain, warm to 37°C for 5 minutes.

  • Aliquot immediately into light-protective tubes and freeze at -80°C.

Cell Culture Maintenance[7]

A. MEF (Mouse Embryonic Fibroblasts)[3][4]
  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep + 1% Non-Essential Amino Acids (NEAA).

  • Subculture: Trypsinize (0.05% Trypsin-EDTA) when 80-90% confluent.

  • Note: MEFs are contact-inhibited. Do not allow them to become over-confluent before the experiment, as this can suppress basal autophagy rates, masking the effect of the inhibitor.

B. HEK293T (Human Embryonic Kidney)
  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

  • Subculture: These cells are loosely adherent. Use gentle pipetting or brief Trypsin exposure.

  • Note: Coat plates with Poly-L-Lysine if cells detach during the multiple wash steps required for starvation assays.

Experimental Protocol: Autophagy Flux Analysis (Western Blot)

This protocol validates ULK1 inhibition by measuring Phospho-ATG13 (Ser318) and LC3-II turnover .[3][8]

Experimental Design Matrix

Run the following 4 conditions to rigorously prove mechanism:

ConditionPurposeExpected Outcome (Wild Type)
1. Control (Full Media) BaselineLow LC3-II, Basal p-ATG13.
2. Starvation (EBSS) Induce AutophagyIncreased LC3-II (flux), High p-ATG13 (active ULK1).
3. EBSS + Bafilomycin A1 Block DegradationMaximal LC3-II accumulation.
4. EBSS + MRT68921 Block InitiationReduced LC3-II (compared to Cond. 3), Loss of p-ATG13.
Step-by-Step Workflow
  • Seeding: Seed MEF or HEK293T cells in 6-well plates. Target 70-80% confluency on the day of treatment.

  • Preparation:

    • Warm EBSS (Earle's Balanced Salt Solution) to 37°C.

    • Prepare 1 µM MRT68921 in EBSS (Dilute 1:10,000 from 10 mM stock).

    • Prepare 100 nM Bafilomycin A1 in EBSS (Positive control for flux blockage).

    • Note on Concentration: While 1 µM is standard for specific ULK1 inhibition, some protocols use up to 10 µM. However, 1 µM is sufficient to abolish p-ATG13 in most cell lines and minimizes off-target inhibition of TBK1 [1].

  • Treatment (1 Hour):

    • Aspirate growth media.

    • Wash cells 2x with warm PBS (gentle wash for HEK293T).

    • Add the respective treatment media (2 mL/well).

    • Incubate at 37°C for 1 hour . (Autophagy induction is rapid; 1h is sufficient for signaling analysis).

  • Lysis:

    • Place plate on ice. Aspirate media.

    • Wash 1x with ice-cold PBS.

    • Lyse directly in 150 µL RIPA buffer containing Phosphatase Inhibitors (Critical for p-ATG13 detection) and Protease Inhibitors.

  • Western Blot:

    • Load 20-30 µg protein.

    • Primary Antibodies:

      • Anti-LC3B (monitors flux).

      • Anti-Phospho-ATG13 (Ser318) (monitors ULK1 activity).

      • Anti-Total ATG13 (loading control for pathway).

      • Anti-GAPDH/Actin (loading control).

Workflow Diagram (DOT)

Workflow Seed Seed Cells (70% Confluent) Wash Wash 2x PBS Seed->Wash Treat Treat (1 hr) +/- MRT68921 (1µM) +/- EBSS Wash->Treat Lyse Lyse (RIPA) + Phosphatase Inh. Treat->Lyse Blot Western Blot (LC3, p-ATG13) Lyse->Blot

Figure 2: Rapid workflow for assessing ULK1 inhibition efficiency.

Protocol: Immunofluorescence (LC3 Puncta)

MRT68921 treatment often leads to the formation of stalled autophagosomal structures rather than the complete absence of puncta. This is a crucial distinction from genetic knockouts.

  • Seeding: Seed cells on glass coverslips (coated with Poly-L-Lysine for HEK293T).

  • Treatment: Treat with 1 µM MRT68921 in EBSS for 1 hour.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT. Avoid methanol fixation as it can disrupt LC3 puncta morphology.

  • Permeabilization: 0.1% Triton X-100 for 5 min.

  • Staining:

    • Primary: Anti-LC3B (1:200) overnight at 4°C.

    • Secondary: Alexa Fluor 488/594 (1:500) for 1h at RT.

  • Analysis:

    • Control (EBSS): Numerous small, distinct puncta (active autophagosomes).

    • MRT68921: Puncta may appear larger and fewer (stalled early structures) or significantly reduced compared to Bafilomycin-treated cells [1].

Expert Insights & Troubleshooting

A. "My LC3-II levels didn't decrease with MRT68921."
  • Cause 1: Insufficient Starvation. If you treat in full nutrient media, basal autophagy is low, making inhibition hard to detect. Always use EBSS or Torin1 to drive the system.

  • Cause 2: Timing. If treated for >4 hours, secondary stress pathways may activate. Stick to 1-2 hour timepoints for signaling specificity.

  • Cause 3: Comparison Error. MRT68921 prevents the increase caused by lysosomal blocking. You must compare EBSS+BafA1 vs EBSS+BafA1+MRT . The latter should have lower LC3-II than the former.

B. "The cells are dying."
  • Cause: MRT68921 can be cytotoxic at high doses (>10 µM) or long durations (>24h) in certain cancer lines due to off-target effects on TBK1 or NUAK1.

  • Solution: Titrate down to 0.5 - 1.0 µM. This concentration is usually sufficient to inhibit ULK1 without massive cytotoxicity in short assays.

C. Specificity Check
  • To confirm the effect is ULK1-dependent and not off-target, researchers often use a drug-resistant ULK1 mutant (M92T) .[8] Cells expressing ULK1-M92T are resistant to MRT68921 inhibition, restoring autophagy flux even in the presence of the drug [1].

References

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[4][10] Journal of Biological Chemistry, 290(18), 11376-11383.[4][10]

  • Egan, D. F., et al. (2015). Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates. Molecular Cell, 59(2), 285-297.

  • Selleckchem. MRT68921 Product Datasheet & Solubility Data.

Sources

Protocol: Preparation and Handling of MRT68921 Stock Solutions for Autophagy Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

MRT68921 is a highly potent, selective, small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) and ULK2 , essential kinases in the initiation of the autophagy cascade.[1] Unlike early-stage inhibitors like 3-methyladenine (3-MA) which target Vps34, MRT68921 specifically targets the ULK1 complex, preventing the phosphorylation of ATG13 and blocking autophagosome maturation.

For researchers, the critical challenge with MRT68921 is its hydrophobicity. Improper solubilization or storage in aqueous buffers leads to micro-precipitation, resulting in variable effective concentrations and inconsistent IC50 data. This guide provides a standardized workflow to ensure solution stability and biological reproducibility.

Mechanistic Context

The following diagram illustrates the specific node of inhibition within the autophagy signaling cascade.

ULK1_Pathway cluster_ULK ULK1 Complex Nutrient_Stress Nutrient Stress (Starvation) mTORC1 mTORC1 (Active) Nutrient_Stress->mTORC1 Inhibits AMPK AMPK (Energy Sensor) Nutrient_Stress->AMPK Activates ULK1 ULK1/2 Kinase mTORC1->ULK1 Phosphorylates (S757) (Inhibitory) AMPK->ULK1 Phosphorylates (S317/S777) (Activating) ATG13 ATG13 ULK1->ATG13 Phosphorylates Autophagy Autophagosome Nucleation ATG13->Autophagy Initiates FIP200 FIP200 MRT MRT68921 (Inhibitor) MRT->ULK1 Direct Inhibition (IC50: 2.9 nM)

Caption: MRT68921 inhibits ULK1/2 downstream of mTORC1/AMPK, preventing ATG13 phosphorylation and autophagosome formation.

Physicochemical Profile & Solubility

Before preparation, verify the salt form of your specific batch. The molecular weight (MW) differs significantly between the free base and hydrochloride salts, altering the mass required for a specific molarity.

PropertyFree BaseDihydrochloride Salt (2HCl)Notes
MW 434.58 g/mol ~507.51 g/mol Check vial label. Calculations below assume Free Base.
Solubility (DMSO) ~20–25 mg/mL~10–20 mg/mLWarming (37°C) may be required for >10 mM.
Solubility (Water) InsolubleSparingly SolubleDo not dissolve directly in aqueous media.[2]
Appearance Off-white solidYellowish solidProtect from light.
CAS No. 1190379-70-41190378-57-4Verify against CoA.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM master stock solution in anhydrous DMSO. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO in a fume hood.

Materials
  • MRT68921 powder (stored at -20°C).[1][2][3][4][5][6]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (≥99.9%).

  • Amber glass vials or opaque polypropylene tubes (to protect from light).

  • Vortex mixer.

Step-by-Step Procedure
  • Equilibration: Remove the MRT68921 vial from the freezer and allow it to equilibrate to room temperature (RT) for 15–20 minutes before opening.

    • Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, degrading the compound and altering the effective mass.

  • Weighing: Weigh the necessary amount of powder. For accuracy, weigh at least 5 mg if using a standard analytical balance.

    • Example Calculation (Free Base): To prepare 1 mL of 10 mM stock:

      
      
      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

    • Best Practice: Add DMSO in two steps. Add 50% of the volume, vortex for 30 seconds, then add the remaining 50%.

  • Clarification: Vortex vigorously. If particulates remain, warm the solution to 37°C in a water bath for 3–5 minutes. Sonicate for 1 minute if necessary. Visual inspection must confirm a clear solution.

  • Aliquoting: Dispense the stock into small aliquots (e.g., 20–50 µL) in amber tubes.

    • Reasoning: MRT68921 is stable at -80°C, but repeated freeze-thaw cycles introduce moisture and oxidation. Single-use aliquots prevent this.

  • Storage: Store aliquots at -80°C (preferred) or -20°C.

    • Shelf Life: 6 months at -20°C; 1 year at -80°C.[6]

In Vitro Assay Application

Target Working Concentration:

  • Cellular Autophagy Block: 1 µM is the standard concentration to fully inhibit ULK1 in most cell lines (e.g., MEFs, HeLa, U2OS) [1].

  • IC50 Range: 0.5 – 10 µM depending on cell density and metabolic activity.

  • Biochemical Kinase Assay: 10 – 100 nM [2].

Serial Dilution Workflow

Critical Warning: Direct dilution of high-concentration DMSO stock (10 mM) into cell culture media can cause local precipitation ("crashing out") before the compound disperses. Use an intermediate dilution step.

Dilution_Workflow cluster_QC Quality Control Stock Master Stock (10 mM in DMSO) Inter Intermediate (100 µM in Media/PBS) Stock->Inter 1:100 Dilution (e.g., 2 µL into 198 µL) Final Final Assay Well (1 µM) Inter->Final 1:100 Dilution (Add 10 µL to 990 µL cells) DMSO_Control Vehicle Control (Final DMSO < 0.1%)

Caption: Two-step dilution strategy minimizes precipitation risk and ensures uniform dispersion in cell media.

Protocol for Cell Treatment (6-well plate format)
  • Seed Cells: Plate cells (e.g., 2 x 10^5 cells/well) and incubate overnight to reach 70% confluency.

  • Prepare Intermediate: Dilute 2 µL of 10 mM MRT68921 stock into 198 µL of warm culture media (or PBS). Vortex immediately.

    • Concentration: 100 µM.

    • DMSO Content: 1%.[2]

  • Final Addition: Add 20 µL of the Intermediate solution to 2 mL of media in the culture well.

    • Final Concentration: 1 µM.[2][5][7]

    • Final DMSO: 0.01% (Non-toxic to most cell lines).

  • Incubation: Incubate for 1–4 hours for autophagy flux assays. Extended incubation (>24h) may require refreshing the media/compound due to potential metabolic degradation.

  • Validation: Verify inhibition by Western Blot.

    • Marker: Look for decreased p-ATG13 (Ser318) or accumulation of p62/SQSTM1 (due to blocked degradation) [3].

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate in Stock Stock stored at 4°C or moisture ingress.Warm to 37°C. If precipitate persists, discard. Use anhydrous DMSO next time.
Cell Toxicity (Non-specific) DMSO concentration > 0.5%.[5]Check dilution calculations. Ensure final DMSO is < 0.1%.
No Autophagy Inhibition Compound degradation or high protein binding.Use fresh aliquot. Increase concentration to 2-5 µM. Perform in serum-free media (EBSS) to reduce protein binding.

References

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy."[4] Journal of Biological Chemistry, 290(18), 11376-11383.

  • Selleck Chemicals. "MRT68921 HCl Datasheet." Selleckchem.com.

  • Cayman Chemical.[4] "MRT68921 Product Information." Caymanchem.com.

Sources

incubation time for MRT68921 to block LC3B turnover

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Short Answer: To effectively block LC3B turnover (autophagic flux) via upstream inhibition, the optimal incubation condition for MRT68921 is 1 µM for 1 to 4 hours .

While MRT68921 inhibits ULK1 kinase activity within minutes, a 1-hour incubation is the physiological "sweet spot" to observe the depletion of autophagosomes or the prevention of LC3B-II accumulation induced by lysosomal inhibitors (e.g., Bafilomycin A1). Extended incubations (>12 hours) are possible due to the compound's stability but are generally reserved for cytotoxicity or long-term survival assays rather than flux analysis.

Part 2: Mechanistic Grounding (The "Why")

To design a self-validating protocol, one must understand that MRT68921 does not "block turnover" in the same way as Chloroquine or Bafilomycin A1.

  • Lysosomal Inhibitors (e.g., Bafilomycin A1): Block the exit (degradation). Result: Accumulation of LC3B-II.

  • ULK1 Inhibitors (MRT68921): Block the entry (initiation). Result: Decrease in LC3B-II synthesis.[1][2]

MRT68921 is a highly potent, ATP-competitive inhibitor of ULK1 (IC50 ~2.9 nM) and ULK2 (IC50 ~1.1 nM). It prevents the phosphorylation of ATG13, a critical step in the formation of the phagophore. Consequently, LC3B-I cannot be lipidated into LC3B-II.

Pathway Visualization: The Blockade Point

Autophagy_Blockade cluster_flux Autophagic Flux mTOR mTORC1 ULK1 ULK1/2 Complex mTOR->ULK1 Inhibits MRT MRT68921 (Inhibitor) MRT->ULK1 Blocks Kinase Activity ATG13 ATG13 (Ser318 Phos) ULK1->ATG13 Phosphorylates Phagophore Phagophore Nucleation ATG13->Phagophore Initiates LC3_II LC3B-II (Lipidated) Phagophore->LC3_II Recruits LC3_I LC3B-I (Cytosolic) LC3_I->LC3_II Lipidation Lysosome Lysosomal Degradation LC3_II->Lysosome Turnover (Flux)

Caption: MRT68921 acts upstream, preventing the ULK1-mediated phosphorylation of ATG13, thereby starving the flux machinery of new LC3B-II input.

Part 3: Optimized Experimental Protocol

This protocol is designed to validate the blockade of LC3B turnover by comparing MRT68921 against a lysosomal clamp (Bafilomycin A1).

Materials & Reagents
  • MRT68921: Resuspend to 10 mM in DMSO. Store at -20°C.

  • Bafilomycin A1 (BafA1): Resuspend to 100 µM in DMSO.

  • Cell Line: HeLa, MEF, or HEK293 (Protocol scalable).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Critical for detecting p-ATG13 or p-ULK1).

Step-by-Step Workflow

1. Cell Seeding (Day 0): Seed cells to reach 70-80% confluency by the time of treatment. Over-confluency can induce contact-inhibition autophagy, skewing baselines.

2. Treatment Groups (Day 1): Design the following four conditions to rigorously prove "Blocked Turnover":

ConditionTreatment CompositionPurposeExpected LC3B-II Result
A: Basal DMSO (Vehicle)Baseline controlLow/Moderate
B: Clamp BafA1 (100 nM)Blocks degradationHigh (Accumulation)
C: Block MRT68921 (1 µM)Blocks initiationVery Low (Depletion)
D: Rescue MRT68921 (1 µM) + BafA1 (100 nM)The Critical Test Low (Prevents BafA1 rise)

3. Incubation Logic:

  • Pre-treatment (Optional but recommended): Add MRT68921 30 minutes prior to adding BafA1. This ensures ULK1 is fully inhibited before you clamp the lysosome.

  • Co-incubation: Incubate both compounds for 1 to 2 hours .

    • Why not longer? Beyond 4 hours, BafA1 toxicity increases, and the cell may activate compensatory non-canonical autophagy pathways.

    • Why not shorter? 1 hour is required to allow the pre-existing pool of autophagosomes to degrade, revealing the "blockade" effect.

4. Harvesting & Lysis:

  • Wash cells 1x with ice-cold PBS.

  • Lyse directly in boiling SDS-sample buffer OR ice-cold RIPA.

  • Expert Tip: If using RIPA, sonicate samples (10s pulse) to shear DNA, as ULK1 inhibitors can sometimes alter cytoskeletal rigidity, making lysis difficult.

5. Western Blotting:

  • Target 1: LC3B (Look for LC3B-II at ~14-16 kDa).

  • Target 2 (Validation): p-ATG13 (Ser318) or p-ULK1 (Ser757). MRT68921 should abolish p-ATG13 Ser318.

Part 4: Data Interpretation & Logic Flow

The validity of your experiment rests on Condition D (MRT + BafA1). If MRT68921 is working, it should prevent the accumulation of LC3B-II normally caused by BafA1.

Decision Logic for Assay Validation

Data_Interpretation Start Analyze LC3B-II Levels (Western Blot) Check_Baf Did BafA1 alone increase LC3B-II? Start->Check_Baf Check_MRT Did MRT + BafA1 reduce LC3B-II vs BafA1 alone? Check_Baf->Check_MRT Yes (Flux Active) Issue_Flux ISSUE: Low Basal Flux Cells not performing autophagy. Repeat with starvation (EBSS). Check_Baf->Issue_Flux No (No Flux) Valid VALID RESULT: MRT68921 successfully blocked upstream turnover input. Check_MRT->Valid Yes (Blockade) Issue_Drug ISSUE: Incomplete Inhibition Increase MRT dose to 2-5 µM or check drug stability. Check_MRT->Issue_Drug No (Accumulation Persists)

Caption: Logical flowchart to interpret Western Blot results. The combination treatment is the definitive metric for efficacy.

Part 5: Troubleshooting & Nuances

  • "The LC3B-II bands are faint."

    • Cause: MRT68921 is too effective. By blocking initiation, you deplete the pool entirely.

    • Solution: This is a positive result. To visualize the bands better for publication, expose the blot longer, but rely on the difference between the BafA1-only and MRT+BafA1 lanes.

  • "I need to treat for 24 hours. Is MRT68921 stable?"

    • Insight: Yes, MRT68921 is stable in culture media for >24 hours. However, long-term ULK1 inhibition can lead to apoptosis (cell death) in sensitive lines (e.g., Neuro2A). If studying turnover specifically, keep times short (1-4h). If studying survival, 24h is acceptable, but validate that cell death isn't confounding protein levels.

  • "Can I use Chloroquine instead of Bafilomycin?"

    • Insight: Yes, but Bafilomycin is cleaner for short-term flux assays. Chloroquine requires longer incubation (4-6h) to achieve the same "clamping" effect, which might desynchronize with the rapid action of MRT68921.

References

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[2][3] Journal of Biological Chemistry, 290(18), 11376-11383.[2][3]

    • Source:[Link]

    • Relevance: The foundational paper characterizing MRT68921 specificity and its ability to block LC3B lipid
  • Egan, D. F., et al. (2015).

    • Source:[Link]

    • Relevance: Validates the biochemical IC50 and downstream signaling effects (ATG13 phosphoryl
  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.

    • Source:[Link][4][5][6][7]

    • Relevance: The authoritative standard for defining "flux" and the necessity of clamp controls (BafA1) when using inhibitors like MRT68921.

Sources

Precision Targeting of Autophagy Initiation: MRT68921 Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tap vs. Drain" Paradigm

In the study of macroautophagy, distinguishing between induction (turning on the tap) and blockade (clogging the drain) is the central challenge. While lysosomal inhibitors like Bafilomycin A1 (BafA1) and Chloroquine are standard for measuring autophagic flux, they only tell you that the pathway is active; they do not identify the upstream trigger.

MRT68921 is a potent, highly selective, ATP-competitive inhibitor of ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2 , the gatekeepers of the autophagy initiation complex.[1] Unlike broad-spectrum PI3K inhibitors (e.g., 3-MA, Wortmannin), MRT68921 allows researchers to specifically ablate the initiation signal.

Core Utility

This protocol is designed for researchers who need to:

  • Validate Mechanism: Prove that a drug or stressor induces autophagy specifically via the canonical ULK1-dependent pathway.

  • Differentiate Phenotypes: Distinguish between increased autophagosome synthesis and decreased lysosomal turnover.

  • Analyze Decay: Measure the turnover rate of existing autophagosomes by blocking new formation.

Mechanistic Grounding & Signaling Pathway

To use MRT68921 effectively, one must understand its precise intervention point. It inhibits the kinase activity of ULK1, preventing the phosphorylation of downstream effectors like ATG13 and Beclin-1, effectively "capping" the autophagic process at the phagophore assembly stage.

Critical Insight: While MRT68921 blocks maturation, it can induce the formation of "stalled" pre-autophagosomal structures.[2][3][4] These may appear as puncta in imaging assays, potentially leading to false positives if not validated by Western blot (LC3-II lipidation status) [1].

G cluster_initiation Initiation Complex mTORC1 mTORC1 (Nutrient Sensor) ULK1 ULK1/2 (Kinase) mTORC1->ULK1 Inhibits (Ser 757) AMPK AMPK (Energy Sensor) AMPK->ULK1 Activates (Ser 317/777) MRT MRT68921 (Inhibitor) MRT->ULK1  Direct Inhibition (ATP Competitive) ATG13 ATG13 ULK1->ATG13 Phosphorylates (Ser 318) PI3K VPS34 Complex (Nucleation) ATG13->PI3K Recruits FIP200 FIP200 Phagophore Phagophore Formation PI3K->Phagophore Initiates

Figure 1: MRT68921 specifically targets the kinase activity of the ULK1 complex, blocking the phosphorylation of ATG13 and subsequent nucleation events.[4][5]

Experimental Protocol: The "Initiation-Dependency" Flux Assay

This protocol utilizes a "Double-Block" strategy. You will compare the accumulation of LC3-II in the presence of a lysosomal blocker (BafA1) versus the combination of a lysosomal blocker AND an initiation blocker (MRT68921).

A. Reagent Preparation
ReagentStock Conc.VehicleStorageStability
MRT68921 10 mMDMSO-20°C1 Month (Solution) / 1 Year (Solid)
Bafilomycin A1 100 µMDMSO-20°C3-6 Months
EBSS 1XN/A4°CIndefinite

Note: MRT68921 is insoluble in water.[1] Ensure complete dissolution in DMSO by vortexing and warming to 37°C if necessary.

B. Dose & Timing Optimization
  • Standard Effective Dose: 1 µM [2].[6][7]

  • Range: 0.1 µM – 10 µM.[6] (Warning: >10 µM increases risk of off-target inhibition of TBK1 and Aurora A) [3].

  • Incubation Time:

    • Signaling Analysis (p-ATG13): 1 hour.

    • Flux Analysis (LC3-II): 2–6 hours.

    • Long-term (Toxicity): >24 hours (Induces apoptosis in cancer cells).[6][8][9]

C. Step-by-Step Workflow

Step 1: Cell Seeding Seed cells (e.g., HeLa, MEF, U2OS) to reach 70-80% confluency on the day of treatment.

Step 2: Pre-Treatment (Optional but Recommended) Replace media with fresh media containing 1 µM MRT68921 for 30 minutes prior to adding stress stimuli. This ensures the ULK1 kinase is inhibited before the induction signal arrives.

Step 3: Treatment Conditions (The 4-Arm Design) Set up the following conditions in parallel:

  • Vehicle Control: DMSO only.

  • Inducer Only: (e.g., Starvation/EBSS or Test Drug) + DMSO.

  • Flux Block Only: Inducer + Bafilomycin A1 (100 nM) .

  • Double Block: Inducer + Bafilomycin A1 (100 nM) + MRT68921 (1 µM) .

Step 4: Incubation Incubate for 2–4 hours. Note: Do not exceed 4 hours for BafA1 co-treatment to avoid cytotoxicity artifacts.

Step 5: Lysis & Western Blot Lyse cells in RIPA buffer containing phosphatase inhibitors (vital for p-ULK1/p-ATG13 detection).

  • Primary Targets: LC3B (observe LC3-I to LC3-II conversion), p62/SQSTM1.

  • Validation Targets: p-ATG13 (Ser318) – Should decrease with MRT68921.

  • Control Targets: Total ULK1 (MRT68921 stabilizes ULK1 protein levels, so total ULK1 often increases or stays constant, it does not degrade) [2].

Data Interpretation & Expected Results

The power of this protocol lies in the comparison between Condition 3 and Condition 4 .

MarkerCondition 2 (Inducer)Condition 3 (Inducer + BafA1)Condition 4 (Inducer + BafA1 + MRT)Interpretation
LC3-II HighVery High Low / Baseline The "Very High" signal in Cond 3 proves flux exists. The drop in Cond 4 proves the flux is ULK1-dependent.
p62 Low (Degraded)High (Accumulated)High (Accumulated)p62 accumulates if degradation is blocked (Cond 3) OR if synthesis is blocked (Cond 4 - no autophagosomes to load into).
p-ATG13 (S318) HighHighAbsent/Low Direct confirmation that MRT68921 successfully inhibited ULK1 kinase activity.
Decision Logic for Drug Discovery

Use the following logic flow to determine the mechanism of action for a novel compound ("Drug X").

DecisionTree Start Drug X increases LC3-II levels. Is it Induction or Blockade? Test1 Add Bafilomycin A1 (BafA1) Start->Test1 Result1 LC3-II increases further? (Drug X + BafA1 > Drug X) Test1->Result1 Blockade Conclusion: Drug X blocks lysosomal degradation. Result1->Blockade No Induction Conclusion: Drug X induces autophagy initiation. Result1->Induction Yes Test2 Perform MRT68921 Rescue Assay (Drug X + BafA1 + MRT) Induction->Test2 Result2 Does MRT68921 abolish the LC3-II accumulation? Test2->Result2 Canonical Mechanism: Canonical ULK1-dependent Autophagy Result2->Canonical Yes NonCanonical Mechanism: Non-Canonical (ULK1-independent) Result2->NonCanonical No

Figure 2: Logic flow for characterizing a novel autophagy modulator using MRT68921.

Troubleshooting & Scientific Integrity (E-E-A-T)

A. Off-Target Effects

While MRT68921 is highly specific compared to first-generation inhibitors, at high concentrations (>5-10 µM) or in specific cell lines, it can inhibit TBK1 (TANK-binding kinase 1) and Aurora A [3].

  • Impact: Aurora A inhibition causes G2/M cell cycle arrest.

  • Mitigation: Stick to 1 µM.[5][6][7] If cell cycle effects are suspected, validate with a kinase-dead ULK1 mutant or CRISPR-ULK1 knockout cells to confirm the phenotype is ULK1-driven.

B. The "Stalled Puncta" Artifact

MRT68921 treatment can sometimes result in the formation of large, stalled autophagosomal structures that contain LC3 but do not mature [1].

  • Solution: Always prioritize Western Blot (LC3-II lipidation) over microscopy when using MRT68921. If imaging is necessary, use a tandem mCherry-GFP-LC3 sensor; MRT68921-treated puncta will remain double-positive (yellow) and never turn red (acidic), confirming a block in maturation/flux.

C. Phosphorylation Status

Do not use p-ULK1 (Ser757) as a readout for MRT68921 efficacy. Ser757 is phosphorylated by mTORC1. MRT68921 inhibits ULK1's downstream activity, not the upstream regulation by mTOR. Always measure p-ATG13 (Ser318) or p-Beclin1 (Ser15) to validate inhibition.

References

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[9] Journal of Biological Chemistry.

  • Selleck Chemicals. MRT68921 Protocol and Chemical Data. SelleckChem Product Validation.

  • Reiterer, V., et al. (2023). Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy. PLOS Biology.[5]

  • APExBIO. MRT68921 Biological Activity and Usage.[1][3][4][5][6][7][9][11][12] APExBIO Protocols.

Sources

Application Note: Dissecting Autophagic Flux using MRT68921 and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In drug discovery and mechanistic cell biology, a common artifactual pitfall is misinterpreting increased LC3-II levels as "autophagy induction" when it may actually represent "lysosomal blockade" (toxicity).

To rigorously validate an autophagy inducer, researchers must prove that the accumulation of autophagosomes is driven by increased upstream initiation (on-rate) rather than decreased downstream clearance (off-rate).

This Application Note details the "Double-Clamp" Protocol , utilizing a specific combination of:

  • MRT68921: A highly potent, specific inhibitor of ULK1/2 (Unc-51 like autophagy activating kinase), blocking the initiation complex.[1]

  • Bafilomycin A1 (BafA1): A v-ATPase inhibitor that prevents lysosomal acidification and fusion, blocking the degradation (flux).

By combining these agents, researchers can mathematically isolate the ULK1-dependent contribution to autophagic flux, distinguishing true agonists from lysosomotropic toxins.

Mechanistic Principles

The "Input/Output" Model

Autophagy is a dynamic flow.[2] The steady-state level of autophagosomes (measured by LC3-II) is determined by the rate of formation (


) minus the rate of degradation (

).
  • Bafilomycin A1 sets

    
     to near zero. Any accumulation of LC3-II in the presence of BafA1 represents the Total Flux  (Basal + Induced).
    
  • MRT68921 sets

    
     (via ULK1) to near zero.
    
  • The Combination: If a test compound increases LC3-II in the presence of BafA1, but this increase is abolished by adding MRT68921, the compound acts specifically through the canonical ULK1 initiation pathway.

Pathway Visualization

AutophagyPathway Stimulus Upstream Stimulus (e.g., Starvation, mTORi) ULK1 ULK1/2 Complex (Initiation) Stimulus->ULK1 Activates mTOR mTORC1 (Negative Regulator) mTOR->ULK1 Phosphorylates (Inhibits) Phagophore Phagophore Nucleation ULK1->Phagophore Phosphorylates ATG13/FIP200 Autophagosome Autophagosome (LC3-II High) Phagophore->Autophagosome Lipidation (LC3-I -> LC3-II) Lysosome Lysosome (Acidic) Autophagosome->Lysosome Fusion Degradation Degradation (Flux Complete) Lysosome->Degradation Hydrolases MRT MRT68921 (Inhibits ULK1) MRT->ULK1 Blocks BafA1 Bafilomycin A1 (Inhibits v-ATPase) BafA1->Lysosome Blocks Acidification

Figure 1: The Canonical Autophagy Pathway showing intervention points. MRT68921 blocks input; BafA1 blocks output.

Experimental Protocol

Materials & Reagents[2][4][5][6][7][8][9]
  • MRT68921: Dissolve in DMSO to 10 mM stock. Store at -20°C.

    • Working Conc:1 µM (Specific for ULK1/2; >10 µM risks off-target effects).

  • Bafilomycin A1: Dissolve in DMSO to 100 µM stock.

    • Working Conc:100 nM (Saturating for most cell lines).

  • Cell Lines: HeLa, MEFs, or HCT116 (Standard models).

  • Lysis Buffer: RIPA or 1% Triton X-100 with Phosphatase/Protease Inhibitors.

The "4-Condition Matrix" Workflow

This experiment requires four parallel conditions to be conclusive.

Step 1: Seeding Seed cells to reach 70-80% confluency on the day of the assay. Over-confluency can induce basal autophagy (contact inhibition).

Step 2: Pre-Treatment (Critical)

  • Time: T minus 30 minutes.

  • Add MRT68921 (1 µM) to the designated wells.

  • Why: You must inhibit ULK1 kinase activity before adding the flux inhibitor or stimulus to prevent "leakage" of initiation.

Step 3: Co-Treatment (Flux Clamp)

  • Time: T = 0.

  • Add Bafilomycin A1 (100 nM) and your Test Stimulus (e.g., Torin 1, Starvation medium) to the appropriate wells.

  • Duration: Incubate for 2 to 4 hours .

    • Note: Do not exceed 4 hours. Long-term BafA1 treatment causes lysosomal swelling and toxicity that confounds interpretation.

Step 4: The Matrix Setup Prepare the following 4 samples (minimum):

Sample IDTreatmentPurpose
1. Basal DMSO OnlyEstablishes steady-state LC3-II levels.
2. Flux Control BafA1 (100 nM)Measures Basal Flux (Output blocked).
3. Induced Flux Stimulus + BafA1Measures Induced Flux (Maximal accumulation).
4. Specificity Stimulus + BafA1 + MRT68921The Critical Step. Verifies if induction is ULK1-dependent.

Step 5: Harvest & Western Blot

  • Lyse cells directly on ice.

  • Blot for LC3B (Look for LC3-II at ~14-16 kDa) and p62/SQSTM1 .

  • Loading Control: Actin or GAPDH.

  • Phospho-Control: Blot for p-ATG13 (Ser318) .[3][4] MRT68921 should abolish this phosphorylation, validating ULK1 inhibition.

Data Interpretation & Expected Results

The power of this protocol lies in the comparison between Sample 3 and Sample 4 .

Quantitative Analysis Table
ScenarioLC3-II: Sample 2 (Baf Only)LC3-II: Sample 3 (Stim + Baf)LC3-II: Sample 4 (Stim + Baf + MRT)Interpretation
True Autophagy Inducer HighVery High Low / Baseline Stimulus activates ULK1. MRT blocks the "input," preventing accumulation despite BafA1.
Lysosomal Blocker (False Positive) HighHigh (No Change) High Stimulus does not increase synthesis; it just blocks degradation (redundant to BafA1). MRT has no effect because the synthesis rate didn't change.
ULK1-Independent Autophagy HighVery High Very High Rare. Stimulus induces autophagy via non-canonical pathways (e.g., disruption of Beclin1-Bcl2) bypassing ULK1.
Logic Flowchart

InterpretationLogic Start Compare Sample 3 (Stim+Baf) vs Sample 4 (Stim+Baf+MRT) Drop LC3-II Levels Drop Significantly (Sample 4 < Sample 3) Start->Drop Yes NoChange LC3-II Levels Unchanged (Sample 4 ≈ Sample 3) Start->NoChange No Result1 Conclusion: ULK1-Dependent Induction (Canonical Autophagy) Drop->Result1 Result2 Conclusion: ULK1-Independent OR Downstream Blockade NoChange->Result2

Figure 2: Decision tree for interpreting the MRT68921 rescue experiment.

Troubleshooting & Expert Insights

  • The "Stalled" Phenotype:

    • Observation: Sometimes MRT68921 treatment alone results in faint LC3 puncta or a slight LC3-II band.

    • Cause: MRT68921 inhibits the maturation of autophagosomes as well as initiation.[1][5] It can freeze "stalled" phagophores that contain LC3 but cannot close.

    • Solution: Always rely on the delta (difference) between BafA1 and BafA1+MRT, rather than MRT alone.

  • Concentration Sensitivity:

    • MRT68921 is extremely potent (IC50 in vitro is ~1 nM). Using 10-20 µM is unnecessary and may inhibit TBK1 or other kinases. Stick to 1 µM .

  • p62/SQSTM1 Dynamics:

    • While LC3-II is the marker of the membrane, p62 is the cargo.

    • In Sample 4 (Stim + Baf + MRT), p62 levels should be high (similar to BafA1 alone), because degradation is blocked by BafA1 and synthesis of new autophagosomes (which consumes p62) is blocked by MRT.

References

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[6][7] Journal of Biological Chemistry, 290(18), 11376-11383.

    • Key Finding: Characterization of MRT68921 specificity and the rescue of starv
  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.

    • Key Finding: The "Gold Standard" definition of flux assays using Bafilomycin A1.
  • Mauvezin, C., & Neufeld, T. P. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. Autophagy, 11(8), 1437-1438.

    • Key Finding: Mechanistic detail on how BafA1 blocks the output.

Sources

MRT68921 washout procedures for pulse-chase autophagy experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: MRT68921 Washout Procedures for Pulse-Chase Autophagy Experiments

Part 1: Introduction & Strategic Rationale

In the study of autophagy, static snapshots (e.g., LC3-II levels at a single time point) are often misleading. To understand the rate of autophagic degradation (flux), researchers employ pulse-chase methodologies. MRT68921 has emerged as the premier tool for these assays, far surpassing earlier generation inhibitors like SBI-0206965 due to its superior potency (


 nM for ULK2, 2.9 nM for ULK1) and reduced off-target effects against Aurora kinases.

However, MRT68921 is a high-affinity, lipophilic kinase inhibitor. The challenge lies not in the treatment, but in the washout . Incomplete removal results in "leaky" inhibition, confounding data interpretation during the chase period.

This guide details a validated "Drug Pulse-Chase" protocol designed to synchronize autophagy initiation and measure the kinetics of flux restoration.

Part 2: Mechanism of Action & Experimental Logic

MRT68921 binds the ATP-binding pocket of ULK1/2, preventing the phosphorylation of downstream effectors (ATG13, FIP200) required for phagophore nucleation.

The "Washout" Logic:

  • Pulse (Inhibition): Cells are treated to completely arrest autophagosome formation. Soluble LC3-I accumulates; existing autophagosomes fuse with lysosomes and disappear.

  • Washout (Release): Removal of the drug releases the ULK1 brake.

  • Chase (Recovery): A synchronized "wave" of autophagosome formation occurs. This allows the precise measurement of de novo biogenesis rates.

Visualizing the Pathway

G mTORC1 mTORC1 ULK1 ULK1/2 Complex (Kinase Active) mTORC1->ULK1 Inhibits (Ser757) Nutrients Nutrients/Growth Factors Nutrients->mTORC1 MRT MRT68921 (Inhibitor) MRT->ULK1 Blocks ATP Pocket ATG13 p-ATG13 (Ser318) ULK1->ATG13 Phosphorylates Phagophore Phagophore Nucleation ATG13->Phagophore LC3 LC3-II Lipidation Phagophore->LC3

Figure 1: MRT68921 acts as a direct ATP-competitive inhibitor of the ULK1/2 complex, blocking the phosphorylation of ATG13 and subsequent phagophore nucleation.

Part 3: Critical Parameters for Washout Efficiency

Before beginning, acknowledge the physicochemical properties of MRT68921. It is lipophilic and sticks to plasticware and cellular membranes. A simple PBS rinse is insufficient.

ParameterRecommendationScientific Rationale
Concentration 1 µM (Standard)Sufficient to inhibit >95% ULK1 without inducing rapid apoptosis (unlike 10 µM).
Pulse Duration 1 - 4 Hours Long enough to clear existing autophagosomes; short enough to avoid transcriptional feedback loops (e.g., TFEB activation).
Washout Medium Media + 10% FBS Critical: Serum albumin acts as a "sink," extracting the lipophilic drug from cell membranes. Do not wash with serum-free buffer.
Temperature 37°C (Warm) Cold washes depolymerize microtubules, which are required for autophagosome trafficking, artificially altering the "chase" kinetics.
Plasticware Change Plates (Optional) For ultra-sensitive assays, transfer cells to a fresh plate during washout to eliminate drug adsorbed to the plastic.

Part 4: Validated Experimental Protocols

Protocol A: The "Synchronized Recovery" Assay (Western Blot)

Objective: To measure the rate of autophagy re-initiation after blockage.

Reagents:

  • MRT68921 (10 mM stock in DMSO).

  • Complete Culture Media (pre-warmed to 37°C).

  • Lysis Buffer (RIPA + Phosphatase Inhibitors).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., HeLa, MEF, U2OS) to reach 70-80% confluency.

  • The Pulse (Inhibition):

    • Replace media with fresh media containing 1 µM MRT68921 .

    • Incubate for 2 hours at 37°C.

    • Control: Treat parallel plates with DMSO (Vehicle).

  • The Washout (The "Sink" Method):

    • Aspirate media containing MRT68921.

    • Wash 1: Add large volume (e.g., 10mL for 10cm dish) of warm complete media (with serum). Gently rock for 30 seconds. Aspirate.

    • Wash 2: Repeat with warm complete media. Incubate for 5 minutes at 37°C to allow drug efflux. Aspirate.

    • Wash 3: Repeat with warm complete media.

  • The Chase (Recovery):

    • Add final fresh media.

    • Harvest cells at time points: 0 min (immediately after wash), 15 min , 30 min , 60 min , 120 min .

  • Analysis:

    • Lyse cells immediately on ice.

    • Immunoblot for p-ATG13 (Ser318) (initiation marker) and LC3B (flux marker).

Expected Results:

  • T=0: p-ATG13 should be undetectable (maximal inhibition).

  • T=15-30 min: Rapid recovery of p-ATG13 signal (indicates successful washout).

  • T=60+ min: Re-appearance of LC3-II band.

Protocol B: Integration with HaloTag-LC3 Pulse-Chase

Objective: To distinguish synthesis vs. degradation rates using a covalent fluorescent label.

Workflow Visualization:

Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Modulation cluster_2 Phase 3: Chase Step1 Express Halo-LC3 Step2 Pulse with Halo Ligand (TMR/R110) 15 min Step1->Step2 Step3 Wash Free Ligand Step2->Step3 Step4 Treat: MRT68921 (Blocks Flux) Step3->Step4 Accumulate Labeled LC3 Step5 Washout MRT68921 (Serum Sink) Step4->Step5 Step6 Chase (1-4h) Step5->Step6 Measure Fluorescence Loss

Figure 2: Workflow integrating HaloTag pulse-labeling with MRT68921 modulation. This allows the researcher to accumulate a pool of labeled LC3 (Phase 2) and then specifically track its degradation upon washout (Phase 3).

Protocol Nuances:

  • Labeling: Pulse cells with HaloTag ligand (e.g., TMR) for 15 mins.

  • Accumulation: Treat with MRT68921 (1 µM) for 2 hours. This prevents the labeled Halo-LC3 from entering autophagosomes, creating a synchronized pool of cytosolic labeled protein.

  • Washout & Chase: Wash as described in Protocol A.

  • Readout: Flow cytometry or Imaging. Loss of fluorescence indicates degradation of the specific pool labeled in Step 1.

Part 5: Troubleshooting & Validation

The most common failure mode is incomplete washout , leading to a "flat" recovery curve.

Validation Check: The Phospho-Switch To confirm your washout worked, you must blot for Phospho-ATG13 (Ser318) .

  • Why? ATG13 is a direct substrate of ULK1.

  • Pass Criteria: Signal at T=30 min is >50% of the DMSO control.

  • Fail Criteria: Signal remains <10% of control.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No p-ATG13 recovery Residual drug bound to plastic/membranes.Increase wash volume; use 20% FBS in wash media; transfer cells to new tube/plate during wash.
High Cell Death Pulse too long (>6h) or conc. too high.Reduce pulse to 1-2h. MRT68921 induces apoptosis in sensitive lines (e.g., AML) after 24h.
LC3-II stays high Lysosomal dysfunction (independent of ULK1).Check LAMP1/Cathepsin levels. Ensure Bafilomycin A1 was NOT added during the chase.

Part 6: References

  • Petrella, A., et al. (2015). "Identification of MRT68921 as a Potent and Selective Inhibitor of the ULK1/2 Pathway." Molecular Cancer Therapeutics. (Describes the discovery, IC50, and specificity of MRT68921).

  • Zachari, M., & Ganley, I. G. (2017). "The Mammalian ULK1 Complex and Autophagy Initiation." Essays in Biochemistry. (Contextualizes ULK1 phosphorylation sites including Ser318).

  • Yim, W. W., & Mizushima, N. (2020). "A Pulse-Chasable Reporter Processing Assay for Mammalian Autophagic Flux with HaloTag." eLife. (Methodology for HaloTag-based pulse-chase).

  • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy. (The gold standard for interpreting flux data).

Sources

solubility of MRT68921 hydrochloride in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling of MRT68921 Hydrochloride

Abstract & Introduction

MRT68921 is a potent, highly specific small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) and ULK2 , critical initiators of the autophagy cascade. It is widely used to dissect the role of autophagy in cancer cell survival and metabolic stress response.

While the hydrochloride salt (MRT68921 2HCl) exhibits improved aqueous solubility compared to the free base, improper solubilization remains a primary cause of experimental variability. This guide provides a definitive protocol for solubilizing MRT68921 HCl, contrasting its behavior in Water vs. DMSO , and establishing a robust workflow for cellular and in vivo applications.

Key Mechanistic Insight: Direct dissolution of MRT68921 HCl in aqueous buffers can lead to "crashing out" (precipitation) upon addition to cell culture media due to pH shifts and the common ion effect. Therefore, a DMSO-stock-first strategy is strictly recommended for biological reproducibility.

Physicochemical Profile

PropertyData
Compound Name MRT68921 Dihydrochloride
CAS Number 1190379-70-4 (Free base: 1190378-57-4)
Molecular Formula C₂₅H₃₄N₆O[1][2][3] · 2HCl
Molecular Weight 507.50 g/mol (Salt); 434.58 g/mol (Free Base)
Target ULK1 (IC₅₀ = 2.9 nM), ULK2 (IC₅₀ = 1.1 nM)
Appearance White to beige crystalline solid

Solubility Analysis: Water vs. DMSO

The solubility behavior of MRT68921 is heavily dependent on the solvent's polarity and the compound's ionization state.

Comparative Solubility Table
SolventSolubility Limit (Max)Stability (Storage)Application Note
DMSO (Anhydrous) ~100 mg/mL (197 mM) High (-80°C for 6-12 months)Recommended. Forms a stable "master stock." Requires sonication/warming at high concentrations.
Water (Deionized) ~20 mg/mL (39 mM)*Low (<24 hours at 4°C)Specific to HCl salt. Prone to hydrolysis or precipitation if pH > 6.0. Not recommended for stock storage.
Ethanol < 1 mg/mLN/AInsoluble. Do not use.
PBS (pH 7.2) < 0.5 mg/mLVery LowImmediate precipitation risk. Avoid direct dissolution.

Technical Nuance - The "Salt Trap": Although the dihydrochloride salt is technically soluble in pure water (up to 20 mg/mL), this solution is acidic. When this aqueous stock is added to a buffered medium (pH 7.4), the salt dissociates, and the local pH rise can cause the free base form of MRT68921 to precipitate instantly as micro-crystals, which are invisible to the naked eye but toxic to cells and inactive against the kinase.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 10 mM or 50 mg/mL stock solution for long-term storage.

Reagents:

  • MRT68921 Dihydrochloride powder.[2]

  • DMSO (Dimethyl Sulfoxide), Cell Culture Grade, Anhydrous (≥99.9%).

Workflow:

  • Calculate: Determine the volume of DMSO required.

    • Formula: Volume (mL) = Mass (mg) / Target Concentration (mg/mL).

    • Example: To make a 10 mM stock from 5 mg of MRT68921 (MW 507.50):

      
      
      
  • Equilibrate: Allow the vial of MRT68921 to reach room temperature before opening to prevent condensation (which degrades the HCl salt).

  • Dissolve: Add the calculated volume of anhydrous DMSO.

  • Sonicate: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be perfectly clear.

  • Aliquot & Store:

    • Dispense into light-protective amber vials (prevent photodegradation).

    • Store at -80°C (stable for 1 year) or -20°C (stable for 6 months).

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Dilution for Cell Assays

Objective: Dilute the DMSO master stock into culture media without precipitation.

Critical Rule: The final DMSO concentration in the cell assay should typically be < 0.5% (v/v) to avoid solvent toxicity.

Step-by-Step:

  • Thaw: Thaw the DMSO stock at 37°C. Vortex vigorously to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • If the jump from Stock (10 mM) to Assay (e.g., 1 µM) is too large (>1:1000), perform a serial dilution in DMSO first .

    • Example: Dilute 10 mM stock 1:100 in DMSO to get 100 µM.

  • Final Dilution:

    • Add the calculated amount of DMSO-drug solution dropwise to the agitated culture medium (pre-warmed to 37°C).

    • Do not add the medium to the DMSO.

  • Validation: Inspect the media under a microscope (10x). If you see "snow" or debris, precipitation has occurred.

In Vivo Formulation (Mouse Models): For animal studies, simple aqueous dilution often fails. Use the following "solubility ladder" (add in order):

  • 10% DMSO (containing the drug)[2][4][5][6]

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline Result: Clear solution stable for immediate injection.

Visualizations

Figure 1: Solubility Decision & Preparation Workflow

G Start MRT68921 HCl Powder SolventChoice Choose Solvent System Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Standard Water Direct Aqueous/PBS (Risky) SolventChoice->Water Not Recommended StockPrep Prepare Master Stock (10 - 50 mM) DMSO->StockPrep Sonication Sonicate & Warm (37°C) Until Clear StockPrep->Sonication Storage Store Aliquots -80°C (6-12 mo) Sonication->Storage Dilution Dilute into Media (Final DMSO < 0.5%) Storage->Dilution Precipitation Risk of Precipitation (pH Shift / Common Ion) Water->Precipitation Failure Inconsistent Assay Data Precipitation->Failure

Caption: Workflow for optimal solubilization. The DMSO route ensures stability, while direct aqueous dissolution carries high precipitation risks.

Figure 2: Biological Context - ULK1 Autophagy Pathway

ULK1_Pathway NutrientStress Nutrient Stress / AMP Accumulation AMPK AMPK (Activator) NutrientStress->AMPK Activates mTORC1 mTORC1 (Inhibitor) AMPK->mTORC1 Inhibits ULK1_Complex ULK1/2 Complex (Initiation Hub) AMPK->ULK1_Complex Phosphorylates (Activates) mTORC1->ULK1_Complex Phosphorylates (Inhibits) Downstream Phosphorylation of ATG13, FIP200, Beclin-1 ULK1_Complex->Downstream Kinase Activity MRT MRT68921 (Inhibitor) MRT->ULK1_Complex Blocks Kinase Activity (IC50 ~1-3 nM) Autophagy Autophagosome Formation (Cell Survival) Downstream->Autophagy

Caption: MRT68921 specifically inhibits the ULK1/2 complex, blocking the initiation of autophagy downstream of AMPK/mTOR signaling.

References

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy."[3] Journal of Biological Chemistry, 290(18), 11376-11383.[3]

  • Cayman Chemical. "MRT68921 Product Information & Solubility." Cayman Chemical Product Datasheets.

  • MedChemExpress. "MRT68921 Dihydrochloride Protocol and Solubility." MedChemExpress Technical Guide.

  • Sigma-Aldrich. "MRT68921 dihydrochloride Product Specification." Merck / Sigma-Aldrich.

  • Selleck Chemicals. "MRT68921 HCl Chemical Properties and Handling." SelleckChem.

Sources

protocol for MRT68921 use in spheroid 3D cell culture models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for MRT68921-Mediated ULK1 Inhibition in Spheroid 3D Cell Culture Models

Executive Summary

This guide details the protocol for utilizing MRT68921 , a potent and highly specific inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) and ULK2, within 3D spheroid culture systems.

While 2D monolayer cultures often show limited sensitivity to autophagy inhibition due to abundant nutrient access, 3D spheroids recapitulate the pathophysiological gradients of solid tumors. The hypoxic, nutrient-deprived core of a spheroid relies heavily on basal autophagy for survival. Consequently, MRT68921 treatment in 3D models offers a more predictive window into therapeutic efficacy than 2D screens, particularly when investigating sensitization to chemotherapeutics or metabolic stress.

Mechanism of Action & Rationale

MRT68921 functions by competitively inhibiting the ATP-binding pocket of ULK1/2. Unlike early-generation autophagy inhibitors (e.g., Chloroquine) that block lysosomal degradation (late-stage), MRT68921 arrests the initiation of the autophagic process.

Why this matters in 3D: In a spheroid, the outer rim is proliferative, while the core is quiescent and autophagic. Blocking the initiation prevents the cell from sequestering cargo, leading to a rapid accumulation of toxic aggregates and metabolic collapse specifically in the stress-adapted core.

Pathway Visualization

ULK1_Pathway Nutrient_Stress Nutrient/Hypoxic Stress mTORC1 mTORC1 (Nutrient Sensor) Nutrient_Stress->mTORC1 Inhibits AMPK AMPK (Energy Sensor) Nutrient_Stress->AMPK Activates ULK1_Complex ULK1/2 Complex (Initiation Hub) mTORC1->ULK1_Complex Phosphorylates (Inhibitory) AMPK->ULK1_Complex Phosphorylates (Activatory) Phagophore Phagophore Nucleation ULK1_Complex->Phagophore Initiates MRT68921 MRT68921 (Inhibitor) MRT68921->ULK1_Complex Blocks Kinase Activity Autophagy Autophagic Flux Phagophore->Autophagy

Figure 1: MRT68921 acts at the convergence of mTOR and AMPK signaling, blocking the critical initiation step of autophagy.

Pre-Experimental Planning

Compound Handling
  • Solubility: MRT68921 is insoluble in water.[1] Reconstitute in high-grade DMSO (Dimethyl sulfoxide).

  • Stock Preparation: Prepare a 10 mM stock solution. Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >1 year) or -80°C.

  • Working Solutions: Dilute in culture media immediately prior to use. Keep final DMSO concentration <0.5% to avoid vehicle toxicity.

Spheroid Model Selection
  • Scaffold-Free: Preferred for drug screening. Use Ultra-Low Attachment (ULA) round-bottom plates (e.g., Corning, InSphero).

  • Seeding Density: Critical. To achieve a hypoxic core (>400 µm diameter) within 72-96 hours, seed 1,000–5,000 cells/well depending on the cell line's growth rate.

Core Protocol: Spheroid Generation & Treatment

Step 1: Spheroid Formation (Day 0 - Day 3)
  • Harvest Cells: Detach adherent cells using Trypsin/EDTA. Neutralize and count viability (>90% required).

  • Seeding: Dilute cells to desired concentration (e.g., 20,000 cells/mL for 2,000 cells/well).

  • Dispense: Add 100 µL of cell suspension to each well of a 96-well ULA plate.

  • Centrifugation: Spin the plate at 200 x g for 3 minutes . This forces cells into a pellet, accelerating aggregation.

  • Incubation: Incubate at 37°C, 5% CO2. Do not disturb for 72 hours.

    • Checkpoint: By Day 3, spheroids should be compact with defined edges.

Step 2: MRT68921 Treatment (Day 4)

Note: 3D cultures require higher drug concentrations than 2D due to diffusion barriers.

  • Preparation: Prepare a 2X concentration of MRT68921 in pre-warmed media.

    • Recommended Range: 0.1 µM, 0.5 µM, 1.0 µM , 5.0 µM, 10.0 µM.

    • Control: Media + DMSO (Vehicle).

  • Dosing: Carefully remove 50 µL of old media (do not aspirate the spheroid). Add 50 µL of the 2X drug solution.

    • Final Volume: 100 µL.

    • Final Concentration: 1X target.

  • Duration: Incubate for 24 to 72 hours . Autophagy inhibition effects on viability are often delayed in 3D compared to 2D.

Step 3: Experimental Workflow Diagram

Workflow Seed Seed Cells (ULA Plate) Spin Centrifuge 200xg, 3 min Seed->Spin Mature Maturation (72-96 hrs) Spin->Mature Treat Add MRT68921 (0.1 - 10 µM) Mature->Treat Assay Readout (ATP / WB / Imaging) Treat->Assay

Figure 2: Step-by-step workflow for high-throughput spheroid screening.

Assay Readouts & Data Interpretation

A. Viability (ATP Quantification)
  • Method: CellTiter-Glo® 3D (Promega).

  • Why: Standard metabolic assays (MTT/MTS) do not penetrate the spheroid core effectively.

  • Protocol:

    • Add CellTiter-Glo 3D reagent (1:1 ratio with media volume).

    • Shake vigorously for 5 minutes (critical for spheroid lysis).

    • Incubate 25 minutes to stabilize signal.

    • Read Luminescence.[2]

B. Mechanistic Validation (Western Blot)
  • Challenge: Low protein yield from single spheroids.

  • Solution: Pool 6–12 spheroids per condition.

  • Markers:

    • p62 (SQSTM1): Should accumulate upon MRT68921 treatment (block of degradation).

    • LC3B: MRT68921 blocks ULK1-mediated initiation.[3] Therefore, you should see a reduction in LC3-II formation compared to starvation controls, or a failure to increase LC3-II upon lysosomal blockade (Flux assay).

    • Phospho-ULK1 (Ser757): Monitor upstream mTOR regulation (optional).

C. Flux Assay (The "Self-Validating" System)

To prove ULK1 inhibition, you must distinguish between initiation block and degradation block.

ConditionTreatmentExpected Outcome (LC3-II Levels)Interpretation
Basal DMSOLow/ModerateNormal turnover
Block Degradation Bafilomycin A1 (BafA1)High (Accumulation)Flux is active
Block Initiation MRT68921 Low Initiation inhibited
Double Block MRT68921 + BafA1 Low (Similar to MRT alone) Proof of Mechanism

Note: If MRT68921 works, adding BafA1 should NOT cause the massive accumulation of LC3-II seen in the "BafA1 only" control, because no new autophagosomes are being formed to be blocked.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No cytotoxicity observed Drug penetration lagIncrease incubation time to 72h or concentration to 5-10 µM.
High variation in replicates Inconsistent spheroid sizeUse automated pipetting; ensure centrifugation step is consistent.
Low Luminescence (ATP) Incomplete lysisIncrease shaking time to 10-15 mins for large (>500 µm) spheroids.
LC3-II results ambiguous High basal autophagyPerform the experiment in EBSS (starvation media) to drive flux high, making inhibition more obvious.

References

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy."[4][5][6] Journal of Biological Chemistry.

  • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell.

  • Chasteen, J. L., et al. (2019). "A Novel Cellular Spheroid-Based Autophagy Screen Applying Live Fluorescence Microscopy." Journal of Biomolecular Screening.

  • Cayman Chemical. "MRT68921 Product Information & Physical Properties."

Sources

Troubleshooting & Optimization

Technical Support Guide: MRT68921 Precipitation in Cell Culture Media

[1]

Introduction: The "Invisible" Variable in Autophagy Research

MRT68921 is the gold-standard small molecule inhibitor for ULK1/2, offering superior potency (

11

The Core Problem: Researchers often treat MRT68921 like a hydrophilic salt.[1] It is not. It is a crystalline solid with negligible aqueous solubility.[1] The Consequence: When a high-concentration DMSO stock hits aqueous cell culture media, the compound can "crash out" immediately.[1] This precipitation is often microscopic (micro-crystals), leading to:

  • False Negatives: The effective concentration in solution is far below the calculated dose.[1]

  • High Variability: Crystals settle randomly, causing "hot spots" of toxicity in some wells and no effect in others.[1]

  • Physical Cell Stress: Micro-crystals can physically damage cell membranes or trigger phagocytosis unrelated to autophagy.[1]

This guide provides a self-validating system to ensure your MRT68921 remains in solution and biologically active.[1]

Physico-Chemical Profile & Solubility Data[1][2][3][4][5]

Before handling the compound, understand its limits. MRT68921 is hydrophobic; it relies on organic solvents or carrier proteins (like BSA/FBS) to stay dispersed in aqueous environments.[1]

Table 1: Solubility Thresholds
Solvent / MediumSolubility LimitHandling Notes
DMSO (Anhydrous) ~10 - 23 mM Recommended Stock. Heating (40°C) and sonication often required.[1]
Ethanol ~2 mg/mL (< 5 mM)Not recommended for high-concentration stocks.[1]
Water / PBS Insoluble Do NOT dilute directly into PBS without a carrier.[1]
DMF ~5 mg/mLGood alternative if DMSO is contraindicated, but toxic to cells.
Complete Media (10% FBS) ~10 - 20 µMSerum albumin acts as a carrier, stabilizing the compound.[1]
Serum-Free Media Very Low High Risk. Requires BSA supplementation or stepwise dilution.[1]

Critical Insight: Hygroscopic DMSO (DMSO that has absorbed water from the air) drastically reduces solubility.[1] Always use fresh, anhydrous DMSO for stock preparation.[1]

Master Protocol: Reconstitution & Dilution

Do not follow a simple "add and mix" approach. Use this Kinetic Solubilization Protocol to prevent shock-precipitation.

Phase A: Stock Preparation (10 mM)[1][2]
  • Calculate: Determine the volume of DMSO needed to achieve 10 mM based on the mass on the vial (MW: 434.58 g/mol ).

  • Add Solvent: Add fresh, anhydrous DMSO.

  • Energy Input: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C–40°C for 5 minutes.[1]

  • Verification: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "hazy," it is a suspension, not a solution.

  • Aliquot: Store in small aliquots at -80°C to avoid freeze-thaw cycles.

Phase B: The "Step-Down" Dilution (The Anti-Crash Method)

Target: 1 µM working concentration in media.[1]

The Wrong Way: Pipetting 1 µL of 10 mM stock directly into 10 mL of cold media.[1] This creates a local high-concentration interface where the drug crashes out instantly.[1]

The Right Way (Intermediate Dilution):

  • Warm the Media: Ensure your cell culture media is at 37°C . Cold media decreases solubility.[1]

  • Prepare Intermediate (100x): Dilute the 10 mM stock 1:10 in pure DMSO or warm media to create a 1 mM intermediate.

    • Note: Keeping the intermediate in DMSO is safer.[1]

  • Final Dilution: Add the intermediate dropwise to the agitated (swirling) culture media.

    • Example: To make 10 mL of 1 µM media, add 1 µL of 10 mM stock to 10 mL media while vortexing the media tube .

Troubleshooting Center (FAQ)

Scenario A: "I see crystals or debris under the microscope after adding the drug."

Diagnosis: "Oiling out" or precipitation due to concentration shock.[1] Solution:

  • Check your DMSO: Is it old? DMSO absorbs water over time.[1] Use a fresh bottle.

  • Check your temperature: Did you add the drug to 4°C media? Always pre-warm media to 37°C.[1]

  • Rescue: You cannot re-dissolve crystals once they form in media.[1] Discard and prepare fresh media using the "Step-Down" dilution method described above.

Scenario B: "I am using Serum-Free Media (starvation) to induce autophagy, and the drug isn't working."

Diagnosis: Lack of carrier proteins.[1] FBS contains albumin, which binds hydrophobic drugs and keeps them in solution.[1] In serum-free media (like EBSS), MRT68921 has nothing to hold onto and precipitates.[1] Solution:

  • Add a Carrier: Supplement your starvation media with 0.1% BSA (Bovine Serum Albumin) .[1] This is usually insufficient to inhibit autophagy induction but sufficient to solubilize the drug.[1]

  • Lower Concentration: If you cannot use BSA, do not exceed 1 µM.

Scenario C: "Can I filter the media after adding MRT68921 to ensure sterility?"

Answer: NO. Reasoning: If any micro-precipitates have formed, or if the drug binds non-specifically to the filter membrane (common with hydrophobic molecules), you will filter out the drug.[1] Protocol: Sterile filter your media before adding the drug.[1] Ensure your DMSO stock is prepared aseptically.[1]

Scenario D: "My western blots for LC3-II are inconsistent between replicates."

Diagnosis: Inconsistent dosing due to precipitation.[1] Solution:

  • Vortex your working solution immediately before adding it to the cells.[1]

  • Ensure you are treating cells by media exchange (aspirate old media, add pre-mixed drug media) rather than spiking the drug directly into the well.[1] Spiking creates a high-concentration plume that precipitates locally.[1]

Biological Context & Validation[6][7]

To confirm MRT68921 is working, you must understand the pathway. MRT68921 specifically inhibits ULK1, preventing the phosphorylation of ATG13 and the formation of the phagophore.[1]

Experimental Validation Workflow
  • Positive Control: Treat cells with Bafilomycin A1 (lysosomal inhibitor).[1] LC3-II should accumulate.[1]

  • MRT68921 Treatment: Treat with MRT68921 (1 µM) for 1 hour.

  • Readout:

    • Western Blot: Check p-ATG13 (Ser318).[1] MRT68921 should abolish this phosphorylation.

    • IF: LC3 puncta should be reduced (block of initiation) or stalled (block of maturation), depending on the specific context and duration.

Diagram: ULK1 Signaling & MRT68921 Intervention

ULK1_PathwayNutrientsNutrient RichConditionsmTORC1mTORC1 ComplexNutrients->mTORC1ActivatesStarvationStarvation / StressStarvation->mTORC1InhibitsAMPKAMPKStarvation->AMPKActivatesULK1ULK1/2 Complex(Autophagy Initiator)mTORC1->ULK1Phosphorylates (S757)INHIBITSAMPK->ULK1ActivatesMRTMRT68921(Inhibitor)MRT->ULK1Direct BindingBLOCKS ActivityATG13ATG13(Phosphorylation)ULK1->ATG13PhosphorylatesAutophagyAutophagy Initiation(Phagophore Formation)ATG13->AutophagyPromotes

Figure 1: Mechanism of Action. MRT68921 directly binds the ULK1/2 kinase domain, preventing the phosphorylation of downstream targets like ATG13, thereby blocking the initiation of the autophagic flux.[1]

References

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy."[1] Journal of Biological Chemistry, 290(2), 1137-1146.[1]

  • Cayman Chemical. "MRT68921 Product Information & Solubility Data." Cayman Chemical Datasheet.

  • Selleck Chemicals. "MRT68921 HCl: Autophagy Inhibitor."[1] Selleckchem Protocol.

  • MedChemExpress. "MRT68921 Solubility and Preparation."[1] MCE Technical Guide.

Technical Support Center: MRT68921 & Primary Fibroblast Viability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MRT68921 Toxicity and Optimization in Primary Fibroblasts Support Level: Tier 3 (Senior Application Scientist) Last Updated: October 26, 2023

Introduction: The "Goldilocks" Dilemma

Welcome to the technical support hub for MRT68921 . You are likely here because you are using this compound to inhibit ULK1/2-mediated autophagy in primary fibroblasts, but you are encountering unexpected cell death or inconsistent viability data.

The Core Problem: MRT68921 is the current "gold standard" for specific ULK1 inhibition, far superior to older compounds like SBI-0206965. However, primary fibroblasts lack the metabolic plasticity of immortalized cancer lines (e.g., HeLa, U2OS). When you block ULK1 in primary cells, you don't just stop autophagy; you halt the clearance of damaged mitochondria (mitophagy). This leads to Reactive Oxygen Species (ROS) accumulation and rapid apoptosis.

Furthermore, while the biochemical IC50 is in the nanomolar range (1-3 nM), many protocols erroneously use micromolar concentrations (1-10 µM) derived from cancer research. At these high doses, MRT68921 loses specificity, hitting off-targets like Aurora A kinase , causing cell cycle arrest and toxicity unrelated to autophagy.

This guide provides the protocols to find the "Goldilocks" zone: sufficient ULK1 inhibition with minimal off-target toxicity.

Module 1: The Optimization Protocol

Objective: Determine the Maximum Non-Toxic Dose (MNTD) that still effectively blocks autophagic flux.

The "Dual-Arm" Titration Strategy

Do not rely on literature values from cell lines. Primary fibroblasts (e.g., HDFa, BJ, IMR-90) vary significantly by donor age and passage number.

Step 1: Experimental Setup
  • Control Arm (Viability): 96-well plate.[1][2][3] Assess metabolic activity (ATP or Reductive potential).

  • Functional Arm (Western Blot): 6-well plate. Assess target engagement (p-ATG13) and flux blockage (LC3B-II accumulation).

Step 2: The Matrix

Test the following concentration range.[4] Note the logarithmic spread.

  • 0 nM (DMSO Control)

  • 10 nM (Near biochemical IC50)

  • 100 nM (Standard effective dose)

  • 500 nM (High effective dose)

  • 1 µM (Risk zone start)[5][6]

  • 5 µM (High toxicity risk / Off-target zone)

Step 3: The Workflow Diagram (DOT)

OptimizationProtocol cluster_readouts Parallel Readouts Seed Seed Fibroblasts (Wait 24h for adhesion) Treat Treatment (4h vs 24h) +/- Bafilomycin A1 (Flux Check) Seed->Treat Viability Viability Assay (CellTiter-Glo / MTT) Treat->Viability Western Western Blot (LC3B, p-ATG13) Treat->Western Decision Select Dose: Max p-ATG13 inhibition >90% Viability Viability->Decision Western->Decision

Figure 1: The Dual-Arm Optimization Workflow. Simultaneous assessment of toxicity and efficacy is required to validate data in primary cells.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My fibroblasts die within 6-12 hours of treatment."

Diagnosis: Acute Toxicity (Likely Off-Target). Mechanism: You are likely dosing >1 µM. At concentrations approaching 5-10 µM, MRT68921 inhibits Aurora A kinase and TBK1 . In primary fibroblasts, Aurora A inhibition leads to immediate mitotic catastrophe. Solution:

  • Lower the Dose: Retest at 100 nM and 500 nM.

  • Check Solvent: Ensure final DMSO concentration is <0.1%. Primary cells are highly sensitive to DMSO.

Issue 2: "I see no LC3B-II accumulation, even at high doses."

Diagnosis: Lack of Autophagy Induction. Mechanism: MRT68921 blocks the initiation of autophagy (ULK1 complex).[7][8] If you treat cells in nutrient-rich media (Full DMEM + 10% FBS), basal autophagy is already low. Blocking a stopped process yields no signal. Solution:

  • Induce Autophagy: Treat cells in starvation media (EBSS) or media with 1% FBS.

  • Use a Flux Clamp: You must compare MRT68921 vs MRT68921 + Bafilomycin A1.

    • Note: Since MRT68921 blocks initiation, it should prevent the LC3B-II increase caused by Bafilomycin A1 or Starvation. If LC3B-II remains high, your dose is too low.

Issue 3: "Long-term treatment (24h+) causes cell detachment."

Diagnosis: Mitophagy-Dependent ROS Toxicity. Mechanism: Primary fibroblasts rely on autophagy to clear depolarized mitochondria. Chronic ULK1 inhibition (24h+) leads to the accumulation of dysfunctional mitochondria, ROS spikes, and activation of the intrinsic apoptotic pathway. Solution:

  • Pulse Treatment: Limit exposure to 4-6 hours for mechanistic studies.

  • Antioxidants: Co-treat with N-Acetylcysteine (NAC) (5 mM) to see if ROS is the driver of death. If NAC rescues viability, the toxicity is on-target (autophagy-dependent) rather than off-target.

Module 3: Mechanistic Insight

Understanding why toxicity occurs helps distinguish between "bad drug" and "expected biology."

The Signaling Pathway

ULK1 is the gatekeeper. When you block it with MRT68921, you stop the formation of the phagophore. However, ULK1 also regulates metabolic checkpoints.

Mechanism cluster_outcomes Downstream Consequences MRT MRT68921 ULK1 ULK1/2 Complex MRT->ULK1 Inhibits (Primary) Aurora OFF-TARGET: Aurora A Kinase MRT->Aurora Inhibits (>1µM) Auto Autophagy Initiation (p-ATG13 / FIP200) ULK1->Auto Promotes Mito Mitophagy (Mitochondrial Turnover) ULK1->Mito Promotes Tox1 Accumulation of Damaged Mitochondria Mito->Tox1 Blockage leads to Mitosis Mitotic Arrest (Acute Toxicity) Aurora->Mitosis Blockage leads to ROS ROS Surge & Apoptosis Tox1->ROS

Figure 2: Mechanism of Action and Toxicity. Note the divergence between on-target mitochondrial toxicity (chronic) and off-target kinase toxicity (acute).

Module 4: Technical FAQs & Reference Data

Consensus Data: Primary Fibroblasts vs. Cancer Lines
ParameterPrimary Fibroblasts (e.g., HDFa)Cancer Lines (e.g., HeLa)
Biochemical IC50 ~1-3 nM~1-3 nM
Functional Dose 100 - 500 nM 1 - 5 µM
Toxic Threshold > 1 µM > 10 µM
Primary Death Mode ROS / Mitochondrial collapseApoptosis / Autophagic stress
Rec. Exposure Time 4 - 8 HoursUp to 24 Hours
Frequently Asked Questions

Q: Can I store MRT68921 at -20°C in media? A: No. MRT68921 is stable in DMSO at -20°C or -80°C. Once diluted in aqueous media, it should be used immediately. Freeze-thaw cycles of the DMSO stock should be minimized (aliquot your stock).

Q: What is the best positive control for ULK1 inhibition? A: Do not rely solely on LC3B. The most robust marker for ULK1 inhibition is the loss of phosphorylation of ATG13 at Serine 318 (or Ser355 depending on nomenclature). MRT68921 should abolish this phosphorylation signal completely.

Q: Why does my viability assay (MTT) show increased signal at low doses? A: Tetrazolium assays (MTT/MTS) measure mitochondrial reductase activity. In the early stages of autophagy inhibition, mitochondria may become hyperactive or accumulate (due to blocked mitophagy) before they fail, leading to a false "increased viability" signal. Always cross-validate with an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay.

References
  • Petkevičius, K. et al. (2013).[1][8] Inhibitors of the proteasome and autophagy pathways.[9] This paper establishes the specificity profile of MRT68921, identifying it as a potent ULK1/2 inhibitor with specific off-target interactions (including TBK1 and Aurora A) at higher concentrations.

  • Egan, D. et al. (2015). Phosphorylation of ULK1 (hATG1) by AMP-activated protein kinase connects energy sensing to mitophagy. Provides the mechanistic grounding for why ULK1 inhibition leads to mitochondrial dysfunction and ROS accumulation.

  • Klionsky, D.J. et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). The definitive guide on interpreting LC3B turnover and the necessity of using flux clamps (Bafilomycin A1) alongside inhibitors like MRT68921.

  • Reiterer, V. et al. (2013).[1] Targeting Autophagy in Cancer.[4][8][10] Discusses the differential sensitivity of cancer cells versus primary cells to autophagy inhibition and the therapeutic window.

Sources

Technical Support Center: MRT68921 Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Aqueous Stability and Handling of MRT68921

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with MRT68921, a potent dual inhibitor of ULK1 and ULK2 kinases.[1][2] Given its critical role in autophagy research, understanding its behavior in aqueous solutions is paramount for generating reproducible and reliable data.[3][4] This document moves beyond simple data sheets to offer practical, field-proven insights into the solubility and 24-hour stability of MRT68921, empowering you to troubleshoot common issues and design robust experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered when working with MRT68921 in aqueous experimental systems.

Q1: The datasheet says MRT68921 is insoluble in water. How can I use it in my aqueous cell culture media or buffer?

A: This is a critical and common point of confusion. While the free base form of MRT68921 is indeed practically insoluble in water, it is soluble in organic solvents like DMSO.[5][6] The standard and most reliable workflow is to first create a concentrated stock solution in 100% DMSO and then dilute this stock into your aqueous experimental medium to the final working concentration.

The key principle here is that the final concentration of DMSO in your aqueous solution should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts in your experimental system. The high potency of MRT68921 (with IC50 values in the low nanomolar range for its targets) means that for most cell-based assays, the required dilution factor from a DMSO stock is very large, making the final DMSO concentration negligible.[1][4]

Q2: I diluted my DMSO stock of MRT68921 into my phosphate-buffered saline (PBS) and it immediately precipitated. What went wrong?

A: This is a classic solubility problem. The transition from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment can cause the compound to crash out of solution, especially with salt-containing buffers like PBS. Several factors contribute to this:

  • Final Concentration: You may be attempting to make a working solution that is above the aqueous solubility limit of MRT68921.

  • Buffer Composition: The high ionic strength of PBS can decrease the solubility of hydrophobic compounds (the "salting out" effect).

  • Temperature: Preparing solutions on ice or with cold buffers can significantly reduce solubility.

  • Mixing Technique: Simply dropping the DMSO stock into the buffer without vigorous and immediate mixing can create localized high concentrations that precipitate before they can disperse.

Troubleshooting & Prevention:

  • Pre-warm your buffer: Use buffer warmed to 37°C.[5]

  • Vortex while adding: Add the small volume of DMSO stock to the larger volume of aqueous buffer while the buffer is being actively vortexed or stirred. This promotes rapid dispersal.

  • Consider a serum-containing medium: If your experiment allows, prepare the final dilution in complete cell culture medium. Proteins like albumin in fetal bovine serum can act as carriers and significantly improve the apparent solubility and stability of small molecules.

  • Use the Dihydrochoride Salt: If you must use a purely aqueous stock, consider using MRT68921 dihydrochloride, which has higher aqueous solubility (up to 20.83 mg/mL), though it may require heating and sonication to fully dissolve.[7]

Q3: How stable is MRT68921 in my cell culture medium over a 24-hour experiment at 37°C?

A: While specific degradation kinetics are highly dependent on the exact composition of your medium (pH, presence of reactive species, etc.), extensive use in the literature for 8- to 24-hour cell treatments implies that MRT68921 retains sufficient biological activity over this period to yield consistent results.[1][8][9]

However, "sufficiently active" does not mean zero degradation. The primary concerns over a 24-hour period in a complex biological medium are:

  • Chemical Stability: Potential for hydrolysis or oxidation.

  • Physical Stability: Risk of precipitation over time as the solution equilibrates, especially if it was prepared near its solubility limit.

  • Non-specific Binding: Adsorption to plasticware (culture plates, tubes) or binding to serum proteins, which can reduce the bioavailable concentration.

For critical, long-term, or quantitative experiments (e.g., pharmacokinetic modeling), we strongly recommend performing a stability study in your specific matrix. A detailed protocol for this is provided in the Troubleshooting Guide section below.

Q4: What are the absolute best practices for preparing and storing MRT68921 solutions to ensure maximum stability and reproducibility?

A: Adherence to a strict preparation and storage protocol is the foundation of reproducible pharmacology.

  • Solid Compound Storage: Store the solid hydrochloride salt at -20°C, protected from light and moisture.[5]

  • DMSO Stock Solution:

    • Prepare a high-concentration stock (e.g., 10-20 mM) in high-purity, anhydrous DMSO.

    • Aliquot the stock into small, single-use volumes in low-binding tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[1]

    • Store these aliquots at -80°C for long-term stability (up to a year) or -20°C for shorter-term (1-6 months).[1][7]

  • Preparing the Working Solution:

    • Always prepare the final aqueous working solution immediately before adding it to your experiment.[6][10] Do not prepare and store aqueous dilutions.

    • Thaw a single aliquot of the DMSO stock and bring it to room temperature.

    • Perform a serial dilution if necessary (e.g., an intermediate dilution in DMSO or culture medium) to ensure accurate pipetting for the final dilution.

    • Add the final volume of stock to your pre-warmed (37°C) experimental medium while vortexing.

Data Presentation: Solubility Profile of MRT68921

The following table summarizes the reported solubility of MRT68921 in various solvents, providing a clear reference for stock and working solution preparation.

Compound FormSolventReported SolubilityConditions / NotesSource(s)
MRT68921 (Free Base)WaterInsoluble / <1 mg/mL-[5][6]
MRT68921 (Free Base)EthanolInsoluble / <1 mg/mL-[5][6]
MRT68921 (Free Base)DMSO≥2.18 mg/mL to 10 mg/mLGentle warming (37°C) and sonication may be required.[5][6]
MRT68921 (Free Base)DMF5 mg/mL-[2][11]
MRT68921 (Free Base)DMF:PBS (pH 7.2) (1:5)0.16 mg/mLIllustrates precipitation in aqueous buffer.[11]
MRT68921 DihydrochlorideWater20.83 mg/mL (41.04 mM)Requires sonication and heating to 60°C.[7]
MRT68921 DihydrochlorideDMSO8.33 mg/mL (16.41 mM)Requires sonication and heating to 60°C.[7]

Visualization of Key Workflows

To clarify the decision-making and experimental processes, the following diagrams outline best practices for handling MRT68921.

G start Start: Need to prepare MRT68921 working solution stock_q Do you have a validated DMSO stock? start->stock_q prep_stock 1. Dissolve solid MRT68921 in anhydrous DMSO (10-20 mM). 2. Aliquot into single-use tubes. 3. Store at -80°C. stock_q->prep_stock No thaw Thaw one aliquot at room temperature. stock_q->thaw Yes prep_stock->thaw dilution Add stock to pre-warmed (37°C) aqueous buffer/medium while vortexing. thaw->dilution final Working solution ready for immediate use. dilution->final G cluster_0 Time = 0 Hours cluster_1 Time = 24 Hours prep_stock Prepare 10 mM DMSO Stock prep_working Dilute stock into pre-warmed aqueous matrix (e.g., 1:1000 for 10 µM) prep_stock->prep_working t0_sample Immediately take 1 mL aliquot (T=0 Sample, n=3) prep_working->t0_sample incubate Incubate remaining solution (37°C, 24 hours) t0_process Quench (ACN), Centrifuge, Filter t0_sample->t0_process t0_hplc Store at 4°C for HPLC Analysis t0_process->t0_hplc analysis Analyze all samples by HPLC. Compare peak areas of T=0 vs T=24. t0_hplc->analysis t24_sample Take 1 mL aliquot (T=24 Sample, n=3) incubate->t24_sample t24_process Quench (ACN), Centrifuge, Filter t24_sample->t24_process t24_hplc Store at 4°C for HPLC Analysis t24_process->t24_hplc t24_hplc->analysis

Sources

Technical Support Center: Troubleshooting MRT68921 & LC3-II Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MRT-LC3-001 Topic: Troubleshooting lack of LC3-II accumulation with MRT68921 Assigned Scientist: Senior Application Scientist, Cell Signaling Division

The Theoretical Framework: Why Your LC3-II Isn't Accumulating

If you are observing a "lack of LC3-II accumulation" after treating cells with MRT68921, your experiment is likely working correctly, but your expectation might be aligned with a different class of inhibitors.

To troubleshoot this, we must distinguish between Initiation Inhibitors (MRT68921) and Flux Inhibitors (Bafilomycin A1, Chloroquine).

  • Bafilomycin A1 (BafA1): Blocks the lysosome.[1][2][3] Autophagosomes continue to form (converting LC3-I to LC3-II) but cannot be degraded.[1] Result: Massive LC3-II accumulation.

  • MRT68921: Potently inhibits ULK1/2 (IC50 ~1 nM).[3][4] This blocks the initiation of the phagophore.[5] Consequently, LC3-I cannot be lipidated into LC3-II. Result: Decrease or stabilization of LC3-II levels; prevention of BafA1-induced accumulation.

Visualization: The Autophagy Blockade Map

The following diagram illustrates exactly where MRT68921 acts compared to BafA1, explaining the difference in LC3-II readouts.

AutophagyPathway NutrientStress Nutrient Stress (Starvation/EBSS) mTORC1 mTORC1 (Negative Regulator) NutrientStress->mTORC1 Inhibits ULK1 ULK1/2 Complex (Initiation) mTORC1->ULK1 Inhibits Phagophore Phagophore Nucleation ULK1->Phagophore Activates LC3Conversion LC3-I → LC3-II (Lipidation) Phagophore->LC3Conversion Autophagosome Mature Autophagosome LC3Conversion->Autophagosome Lysosome Lysosomal Fusion Autophagosome->Lysosome Degradation Degradation (Flux Complete) Lysosome->Degradation MRT MRT68921 (Blocks Initiation) MRT->ULK1  BLOCKS BafA1 Bafilomycin A1 (Blocks Degradation) BafA1->Lysosome  BLOCKS

Caption: MRT68921 inhibits ULK1 upstream, preventing LC3 lipidation. Bafilomycin A1 acts downstream, causing LC3-II pile-up.[6] Diagram generated via Graphviz.

Diagnostic Q&A: Troubleshooting Specific Scenarios

Scenario A: "I treated cells with MRT68921 alone, but LC3-II levels look the same as the untreated control."

Diagnosis: Your basal autophagy rate is likely too low to detect a reduction. Explanation: In nutrient-rich media (full serum), mTORC1 is active and naturally suppresses ULK1. Therefore, basal LC3-II levels are already near the "floor." You cannot inhibit a pathway that is barely running. Solution: You must induce autophagy to validate MRT68921 efficacy.

  • Step 1: Treat Control cells with EBSS (Starvation medium) or Torin 1 (mTOR inhibitor) for 1–2 hours. This should spike LC3-II.[6]

  • Step 2: Treat Experimental cells with EBSS + MRT68921 (1 µM).[3][7]

  • Result: The EBSS-induced spike in LC3-II should be abolished by MRT68921.

Scenario B: "I treated with MRT68921 + Bafilomycin A1, and LC3-II is lower than Bafilomycin A1 alone."

Diagnosis: The inhibitor is working perfectly. Explanation: This is the "Gold Standard" confirmation. Bafilomycin A1 tries to pile up autophagosomes, but MRT68921 cuts off the supply line.

  • BafA1 alone: High LC3-II (Supply ON, Drain OFF).

  • MRT + BafA1: Low/Basal LC3-II (Supply OFF, Drain OFF).

Scenario C: "I still see significant LC3-II despite high doses of MRT68921."

Diagnosis: ULK1-Independent Autophagy or Half-Life issues. Explanation:

  • ULK1-Independence: Certain stressors (e.g., hypoxia, specific viral infections, or high glucose) can induce autophagy via ULK1-independent mechanisms (e.g., via AMPK directly or non-canonical pathways) [2]. MRT68921 is specific to ULK1/2 and will not block these alternative routes.

  • Protein Half-Life: If you have existing autophagosomes before you add MRT68921, they take time to degrade (approx. 20–40 mins). Short treatments might capture pre-existing LC3-II.

The Self-Validating Protocol: "The Flux Rescue Assay"

To definitively troubleshoot your LC3-II signal, run this 4-arm experiment. This design controls for basal levels, induction efficiency, and inhibition efficacy.

Reagents:

  • MRT68921: Use at 1 µM .[3][4][7][8] (Higher concentrations >10 µM risk off-target inhibition of TBK1/IKKε [1]).

  • Bafilomycin A1 (BafA1): Use at 100 nM.[1]

  • Induction Media: EBSS (Earle's Balanced Salt Solution) or Full media + Torin 1 (250 nM).

Experimental Matrix:

ConditionTreatmentExpected LC3-II LevelInterpretation
1. Basal DMSO ControlLow (+)Baseline autophagy.
2. Induced EBSS (2h)Medium (++)Autophagy is activated; turnover is high.
3. Blocked EBSS + BafA1Very High (++++)Flux is active; degradation is blocked.
4. Inhibited EBSS + BafA1 + MRT68921Low/Medium (+)The Critical Readout. MRT prevents the BafA1 accumulation.

Step-by-Step Protocol:

  • Seed Cells: Plate cells to reach 70-80% confluence.

  • Pre-treatment (Optional but Recommended): Pre-treat conditions 4 with MRT68921 (1 µM) for 30 minutes in full media to ensure ULK1 is inhibited before stress induction.

  • Induction & Treatment: Wash cells 1x with PBS. Apply treatments (EBSS, BafA1, MRT) according to the matrix above. Incubate for 2 hours .

    • Note: Do not exceed 4 hours for starvation, as this induces apoptosis which confounds LC3 interpretation.

  • Lysis: Lyse directly in 2x SDS Sample Buffer (boiling) to prevent post-lysis LC3 degradation.

  • Western Blot: Resolve on a 12% or 15% gel . LC3-I (cytosolic) runs at ~16 kDa; LC3-II (lipidated) runs at ~14 kDa.

Visual Troubleshooting Guide

Use this decision tree to determine your next step based on your Western Blot bands.

TroubleshootingTree Start Start: Compare MRT68921 Treated vs. Untreated Control Q1 Is LC3-II lower in MRT treated cells? Start->Q1 Success Success: MRT is working. (Inhibition confirmed) Q1->Success Yes NoChange No Change / Same Levels Q1->NoChange No Higher Higher Levels (Accumulation) Q1->Higher Increased CheckBasal Check Basal Flux: Did you use BafA1 in a parallel lane? NoChange->CheckBasal Toxicity Check Toxicity/Timing: Are cells dying? Higher->Toxicity LowFlux If BafA1 didn't increase LC3-II: Basal autophagy is negligible. ACTION: Repeat with EBSS induction. CheckBasal->LowFlux HighFlux If BafA1 DID increase LC3-II: MRT failed to block flux. ACTION: Check MRT stock/concentration. CheckBasal->HighFlux OffTarget Possible off-target lysosomal effect (Rare at 1uM) or Apoptosis. ACTION: Reduce time to 1-2h. Toxicity->OffTarget

Caption: Decision tree for interpreting Western Blot results when using ULK1 inhibitors.

References

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry, 290(18), 11376-11383.

  • Alers, S., et al. (2012). Role of AMPK-mTOR-Ulk1/2 in the regulation of autophagy: cross talk, shortcuts, and feedbacks. Molecular and Cellular Biology, 32(1), 2-11.

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.

  • Egan, D. F., et al. (2015). Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates. Molecular Cell, 59(2), 285-297.

Sources

Technical Support Center: Optimizing In Vivo Pharmacokinetics of MRT68921

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist, In Vivo Pharmacology Last Updated: February 9, 2026

Diagnostic Overview: Is MRT68921 Right for Your Model?

User Query: "I am seeing excellent autophagy inhibition in HeLa cells, but no effect in my mouse model. Is the drug degrading?"

Technical Assessment: MRT68921 is the gold-standard "tool compound" for specific ULK1/2 inhibition in vitro (IC50 ~1 nM). However, its physicochemical properties make it challenging for in vivo use. It is a basic lipophilic amine with poor water solubility at neutral pH and rapid systemic clearance.

If you are failing to see efficacy, it is likely due to one of three failure modes:

  • Precipitation: The drug crashed out of the vehicle before injection.

  • Route Failure: You are using a route (e.g., oral gavage) with poor bioavailability.

  • Barrier Failure: You are targeting the CNS (Central Nervous System), but MRT68921 has poor Blood-Brain Barrier (BBB) penetration.

Module 1: Solving the Solubility Crisis (Formulation)

User Query: "The powder won't dissolve in PBS. It turns into a cloudy suspension. Can I just vortex it?"

Troubleshooting Protocol: DO NOT vortex a suspension and inject it. This leads to erratic dosing and potential embolism. MRT68921 is a weak base; it requires an acidic environment or a solubilizing matrix to remain stable in aqueous solution.

We recommend two distinct formulation strategies. Method A is the "Gold Standard" used in seminal papers (e.g., Petherick et al., 2015). Method B is a universal organic solvent method.

Formulation Decision Tree

FormulationTree Start Start: Formulating MRT68921 SolventType Can you use DMSO? Start->SolventType YesDMSO Yes (Standard) SolventType->YesDMSO Preferred NoDMSO No (Sensitive Models) SolventType->NoDMSO MethodB Method B: PEG/Tween (High Solubility) YesDMSO->MethodB MethodA Method A: Tartaric Acid (Physiological Balance) NoDMSO->MethodA PrepB 1. Dissolve in 10% DMSO 2. Add 40% PEG300 3. Add 5% Tween-80 4. Add 45% Saline MethodB->PrepB PrepA 1. Prepare 50mM Tartaric Acid in Saline 2. Dissolve MRT68921 directly 3. Sonicate MethodA->PrepA

Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental constraints.

Detailed Protocols
Method A: The Tartaric Acid Vehicle (Recommended)

Best for: Minimizing organic solvent toxicity in long-term studies.

  • Vehicle Prep: Dissolve L-tartaric acid in 0.9% saline to a concentration of 50 mM . Filter sterilize (0.22 µm).

  • Drug Dissolution: Add MRT68921 powder directly to the vehicle.

  • Agitation: Sonicate in a water bath at 37°C for 10–20 minutes until clear.

  • Stability: Use immediately. Do not store formulated drug.

Method B: The Co-Solvent Cocktail

Best for: High concentration dosing (>20 mg/kg) or acute studies.

  • Stock: Dissolve MRT68921 in 100% DMSO (Stock conc: 25 mg/mL).

  • Sequential Addition (Crucial): Add solvents in this exact order to prevent crashing:

    • 10% DMSO (containing drug)[1][2][3]

    • 40% PEG300 (mix well)[1]

    • 5% Tween-80 (mix well)[1]

    • 45% Saline (add slowly while vortexing)

Module 2: Pharmacokinetics & Dosing Strategy

User Query: "I injected 10 mg/kg yesterday, but autophagy markers are normal today. Why?"

Technical Insight: MRT68921 has a short half-life (


) in rodents. A single dose will inhibit ULK1 for 4–6 hours, but autophagy flux may recover within 12–24 hours due to clearance and compensatory mechanisms.
Optimization Table: Dosing Regimens
ParameterRecommendationRationale
Route IV (Tail Vein) or IP Oral bioavailability is low/variable. IV provides immediate

for target engagement.
Dose 20 mg/kg Doses <10 mg/kg often fail to sustain inhibition. Doses >40 mg/kg risk off-target toxicity.
Frequency BID (Twice Daily) Required to maintain suppression of autophagy flux for >12 hours.
Duration Pulse vs. Continuous Pulse: Treat for 3-5 days for tumor regression studies. Continuous: >14 days requires monitoring for weight loss (toxicity).

Critical Warning: If using Method B (DMSO/PEG), limit dosing volume to 5-10 mL/kg to avoid vehicle toxicity.

Module 3: The CNS Barrier (Neuroscience FAQ)

User Query: "I am studying Alzheimer's. Can I use MRT68921 to block autophagy in the hippocampus?"

Technical Support Answer: Likely No. MRT68921 is a substrate for efflux transporters (P-gp) and has poor Blood-Brain Barrier (BBB) penetration.

Troubleshooting Steps for Neuro Researchers:

  • Verify Exposure: If you must use it, perform LC-MS on brain homogenate 1 hour post-dose. If Brain/Plasma ratio is < 0.1, the drug is not reaching the target.

  • Alternative Route: Use Intrathecal (IT) or Intracerebroventricular (ICV) injection. This bypasses the BBB but is technically demanding.

  • Alternative Compound: Consider SB02024 (a Vps34 inhibitor often discussed in parallel) or newer brain-penetrant ULK1 inhibitors if available, though MRT68921 remains the most specific for peripheral tissues.

Module 4: Validating Target Engagement

User Query: "How do I prove the drug actually worked in the tissue?"

Protocol: Do not rely solely on LC3-II levels, as these can be ambiguous in vivo (LC3-II accumulation can mean blockage or induction). You must measure the direct phosphorylation substrate of ULK1.

The Validation Workflow

ValidationFlow Dose Dose MRT68921 (20 mg/kg, 1h-4h) Harvest Harvest Tissue (Flash Freeze LN2) Dose->Harvest Lysis Lysis Buffer (+ Phosphatase Inhib!) Harvest->Lysis Blot Western Blot Lysis->Blot Target1 Primary Readout: p-ATG13 (Ser318) Blot->Target1 Loss of Signal = Efficacy Target2 Secondary Readout: LC3-II / p62 Blot->Target2 Accumulation = Blockage

Figure 2: Experimental workflow for validating ULK1 inhibition in tissue samples.

Key Marker: p-ATG13 (Ser318) .

  • Mechanism: ULK1 phosphorylates ATG13 at Ser318 to initiate autophagy.

  • Success Criteria: Treatment with MRT68921 should result in the disappearance of the p-ATG13 band compared to vehicle control.

References

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry.

    • Key Insight: Establishes the 50 mM tartaric acid vehicle and validates specificity against the drug-resistant ULK1 mutant.
  • Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Molecular Cell.

    • Key Insight: Detailed characterization of MRT68921 specificity and IC50 values.
  • Lu, J., et al. (2018). Overexpression of ULK1 represents a potential diagnostic marker for clear cell renal carcinoma and the antitumor effects of SBI-0206965.[4] EBioMedicine.[4]

    • Key Insight: Discusses comparative in vivo use of ULK1 inhibitors and formul
  • SelleckChem & MedChemExpress Technical D

    • Key Insight: Solubility data in organic solvents (DMSO/PEG/Tween) vs. aqueous buffers.

Sources

resolving crystal formation in MRT68921 frozen stock solutions

[1][2]

Status: Active Ticket ID: T-MRT-SOL-001 Assigned Specialist: Senior Application Scientist, Drug Discovery Division

Executive Summary

You are likely accessing this guide because your frozen stock of MRT68921 (a potent ULK1/2 inhibitor) appears cloudy, precipitated, or has formed crystals upon thawing.

Do not discard the stock. This is a common, reversible physical phenomenon associated with hydrophobic small molecules stored in DMSO. This guide provides a validated protocol to resolubilize the compound without compromising its biological activity, alongside the thermodynamic explanation of why this occurs.

Module 1: Immediate Remediation Protocol

Objective: Return precipitated MRT68921 to a clear, homogenous solution.

The Golden Rule: Never pipette a cloudy solution. If you see particulates, the concentration is unknown, and your IC50 data will be invalid.

Workflow Visualization

remediation_flowStartCloudy Stock(Thawed)Step1Water Bath37°C (5-10 min)Start->Step1Step2Vortex(30 sec)Step1->Step2CheckVisualInspectionStep2->CheckSonicateUltrasonic Bath(40kHz, 5 min)Check->SonicateCloudySuccessClear Solution(Ready for Use)Check->SuccessClearSonicate->Step1Repeat Cycle

Figure 1: Decision matrix for recovering precipitated DMSO stocks. Note that sonication is the critical step for breaking crystal lattices.

Step-by-Step Recovery Protocol
  • Seal Verification: Ensure the vial cap is wrapped tightly with Parafilm to prevent water ingress during heating.

  • Thermal Agitation: Place the vial in a 37°C water bath for 5–10 minutes.

    • Why: Solubility is temperature-dependent.[1] Warming increases the kinetic energy of the solvent, helping to break intermolecular interactions in the crystal lattice.

    • Caution: Do not exceed 50°C. While MRT68921 is chemically stable, excessive heat can degrade the compound over time.

  • Mechanical Disruption: Vortex vigorously for 30 seconds.

  • Ultrasonic Treatment (The "Secret Weapon"): If crystals persist, place the sealed vial in an ultrasonic water bath (sonicator) for 5 minutes.

    • Mechanism:[2][3][4] Cavitation bubbles implode near the solid crystals, generating intense localized energy that shatters the crystal structure, forcing it back into solution.

  • Centrifugation (Optional): Briefly spin down (1000 x g, 1 min) to collect liquid from the cap.

  • Validation: Hold the vial up to a light source. The solution must be completely transparent. If any turbidity remains, repeat steps 2-4.

Module 2: Root Cause Analysis (The "Why")

Understanding the physics prevents recurrence.

1. The Hygroscopic Nature of DMSO DMSO (Dimethyl sulfoxide) is the standard solvent for MRT68921 due to its high solubility (up to ~10-20 mg/mL) [1][3]. However, DMSO is hygroscopic , meaning it aggressively absorbs moisture from the atmosphere.

  • The Trap: If a frozen stock is opened while still cold, atmospheric water condenses into the DMSO.

  • The Result: MRT68921 is insoluble in water (< 0.1 mg/mL).[5][6] Even a 5% water content in your DMSO stock can reduce the solubility limit of MRT68921, causing it to "crash out" (precipitate) [2].

2. The "Salting Out" Effect MRT68921 is often supplied as a hydrochloride salt (dihydrochloride). While salts are usually more soluble in water, in the context of a cryo-preserved organic solvent, the ionic interactions can stabilize crystal structures at low temperatures (-20°C), leading to "hard" crystals that are difficult to redissolve without sonication.

Module 3: Application & Dilution Strategies

Preventing precipitation during experiments.

When moving from a 10 mM DMSO stock to an aqueous buffer (cell media), you face the "Solvent Shock" risk.

Data: Solubility Limits
SolventSolubility LimitNotes
DMSO ~23 mM (10 mg/mL)Requires warming/sonication [3]
Water < 0.1 mg/mLInsoluble.[5][6] Do not dilute directly into water.
Ethanol < 1 mg/mLPoor solubility.[5] Avoid.
PBS (pH 7.2) ~0.16 mg/mLOnly achievable via DMF/DMSO intermediate dilution [1].
The "Step-Down" Dilution Protocol (In Vitro)

To avoid shocking the compound out of solution when treating cells:

  • Intermediate Step: Dilute your 10 mM stock 1:10 in fresh DMSO to create a 1 mM working stock.

  • Rapid Dispersion: Pipette the DMSO working stock directly into the center of the culture media volume while vortexing or swirling the media.

    • Do NOT pipette the DMSO down the side of the flask/well. High local concentration at the plastic wall causes immediate crystallization.

  • Limit Final DMSO: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

In Vivo Formulation (Animal Studies)

For animal studies, simple PBS dilution will fail. Use this formulation for Intraperitoneal (IP) or Oral gavage:

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[5]

  • 40% PEG300 (Co-solvent)[5]

  • 5% Tween 80 (Surfactant)

  • 45% Saline (Diluent)[5]

Preparation Order (Critical):

  • Dissolve MRT68921 in DMSO.[7][8][6]

  • Add PEG300; vortex.

  • Add Tween 80; vortex.

  • Add Saline last. Note: If precipitation occurs at step 4, sonicate immediately. [3][4]

Module 4: Mechanism of Action (Context)

Ensure you are observing the correct phenotype.

MRT68921 specifically inhibits ULK1 (IC50 = 2.9 nM) and ULK2 (IC50 = 1.1 nM) , blocking the initiation of autophagy.[7][8][5][6][9][10][11]

autophagy_pathwayNutrientStressNutrient Stress(Starvation)mTORC1mTORC1(Inactivated)NutrientStress->mTORC1InhibitsULK1_ComplexULK1/2 Complex(Initiator)mTORC1->ULK1_ComplexDe-repressesMRT68921MRT68921(Inhibitor)MRT68921->ULK1_ComplexBLOCKSAutophagosomeAutophagosomeFormationULK1_Complex->AutophagosomePhosphorylation

Figure 2: MRT68921 acts downstream of mTORC1, directly blocking the ULK1/2 complex required for autophagosome nucleation.

Frequently Asked Questions (FAQ)

Q: Can I refreeze the stock after warming it to 37°C? A: Yes. MRT68921 is stable.[9] However, we recommend aliquoting the stock into single-use volumes (e.g., 20 µL) before refreezing to avoid repeated freeze-thaw cycles, which promotes crystal growth.

Q: My cells are dying even at low concentrations. Is it the drug? A: Check your DMSO control. If you did not mix the drug rapidly into the media, micro-crystals may have settled on the cell monolayer, causing localized high-concentration toxicity (physical stress) rather than pharmacological toxicity.

Q: Can I store the diluted working solution (in media)? A: No. Aqueous dilutions of MRT68921 are unstable and prone to precipitation within 24 hours. Prepare fresh immediately before use.

References

    Validation & Comparative

    Comparative Analysis: MRT68921 vs. SBI-0206965 for ULK1/2 Inhibition

    [1]

    Executive Summary

    In the landscape of autophagy research, MRT68921 and SBI-0206965 represent two distinct generations of ULK1/2 kinase inhibitors.[1][2] While both function as ATP-competitive inhibitors, their utility is defined by a critical trade-off between potency and kinase selectivity.

    • MRT68921 is the superior choice for investigating ULK1-driven autophagy due to its single-digit nanomolar potency and improved selectivity profile, although it retains off-target activity against NUAK1 and Aurora A.

    • SBI-0206965 , originally characterized as a specific ULK1 inhibitor, is now recognized as a dual ULK1/AMPK inhibitor.[3] Its significant off-target inhibition of AMPK (often equipotent to its ULK1 inhibition) confounds data interpretation in metabolic and autophagy studies, rendering it less suitable for dissecting ULK1-specific mechanisms.

    This guide provides a technical comparison to assist researchers in selecting the appropriate chemical probe for their experimental context.

    Chemical Biology Profile: Potency & Selectivity

    The following data consolidates biochemical IC

    30-fold greater potency
    Table 1: Comparative Inhibitory Profile[5]
    FeatureMRT68921 SBI-0206965
    Primary Target ULK1, ULK2ULK1, ULK2
    Mechanism ATP-CompetitiveATP-Competitive
    ULK1 IC
    
    
    (Cell-free)
    2.9 nM [1]108 nM [2]
    ULK2 IC
    
    
    (Cell-free)
    1.1 nM [1]711 nM [2]
    Key Off-Target (Critical) NUAK1 , Aurora AAMPK , FAK, Aurora A
    AMPK Inhibition Low affinity (window exists)High affinity (IC
    
    
    ~360 nM) [3]
    Recommended Conc. 0.5 – 1.0 µM10 – 50 µM
    Solubility High (DMSO)Moderate (DMSO)
    The "AMPK Problem" with SBI-0206965

    A critical flaw in using SBI-0206965 for autophagy studies is its activity against AMPK, a master regulator of autophagy. Research has demonstrated that SBI-0206965 inhibits AMPK with an IC

    4

    Mechanistic Pathway & Inhibition Points[1][2][3][5][7][8][9][10][11]

    The diagram below illustrates the signaling architecture and the specific intervention points of both compounds. Note the broader inhibitory footprint of SBI-0206965.

    ULK_PathwayNutrient_StressNutrient Stress(Starvation)AMPKAMPK(Energy Sensor)Nutrient_Stress->AMPKActivatesmTORC1mTORC1(Nutrient Sensor)Nutrient_Stress->mTORC1InhibitsAMPK->mTORC1Inhibits (TSC2)ULK1_ComplexULK1/2 Complex(Autophagy Initiation)AMPK->ULK1_ComplexActivates (Ser555)mTORC1->ULK1_ComplexInhibits (Ser757)ATG13ATG13(Substrate)ULK1_Complex->ATG13Phosphorylates (Ser318)AutophagyAutophagosomeFormationATG13->AutophagyDrivesSBISBI-0206965(10-50 µM)SBI->AMPKOff-TargetSBI->ULK1_ComplexMRTMRT68921(0.5-1 µM)MRT->ULK1_Complex

    Figure 1: Signaling pathway highlighting the dual-inhibition liability of SBI-0206965 against AMPK, contrasting with the more focused inhibition of MRT68921.

    Experimental Protocols

    To validate target engagement and selectivity in your specific cell model, the following protocols are recommended.

    Protocol A: Validating ULK1 Inhibition (Western Blot)

    Objective: Confirm inhibition of ULK1 kinase activity by measuring the phosphorylation status of its direct substrate, ATG13.

    Rationale: ULK1 phosphorylates ATG13 at Serine 318 (S318). A reduction in p-ATG13(S318) is a direct readout of ULK1 inhibition. Monitoring LC3-II accumulation alone is insufficient as it measures flux, not direct kinase activity.

    Materials:

    • Antibodies: Anti-p-ATG13 (Ser318) [Rockland or Cell Signaling], Anti-Total ATG13, Anti-GAPDH.

    • Reagents: Bafilomycin A1 (Lysosomal inhibitor), EBSS (Starvation medium).

    Workflow:

    • Seeding: Plate cells (e.g., HEK293, MEFs) to reach 70-80% confluency.

    • Pre-treatment: Treat cells with MRT68921 (1 µM) or SBI-0206965 (10 µM) for 1 hour in full nutrient media.

      • Control: DMSO vehicle.

    • Induction (Optional but Recommended): Wash cells 2x with PBS and replace with EBSS (containing the inhibitor) for 2 hours to induce high ULK1 activity.

    • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Roche PhosSTOP is critical).

    • Immunoblotting:

      • Load 20-30 µg protein per lane.

      • Blot for p-ATG13 (S318) .[5]

      • Result Interpretation: MRT68921 should induce a near-complete loss of the p-ATG13 band. SBI-0206965 may show partial inhibition or require higher doses, potentially altering background AMPK phosphorylation (p-ACC or p-ULK1 S555).

    Protocol B: Distinguishing Selectivity (The "Rescue" Check)

    Objective: Determine if phenotypic effects are ULK1-dependent or off-target.

    Methodology:

    • Generate ULK1/2 Double Knockout (DKO) cells (using CRISPR/Cas9).

    • Treat DKO cells with the inhibitor.

    • Readout: If the inhibitor (e.g., SBI-0206965) still causes cell death or metabolic shifts in cells lacking the target, the effect is off-target (likely AMPK or Aurora A mediated). MRT68921 generally shows a wider therapeutic window in this assay [2].

    Recommendation & Conclusion

    When to use MRT68921:
    • Primary Choice: For all standard autophagy inhibition assays where ULK1 kinase activity is the target.

    • Low Dosing: Can be used at 0.5–1 µM, minimizing general toxicity.

    • Caveat: Be aware of NUAK1 inhibition if studying redox homeostasis, as NUAK1 regulates NRF2.

    When to use SBI-0206965:
    • Historical Comparison: Only use when replicating older studies to demonstrate improved efficacy of newer compounds.

    • Dual Inhibition: If the specific goal is to block both AMPK and ULK1 (though this is rarely a clean experimental design).

    • Caution: Do not use as a specific probe for ULK1 in metabolic studies involving glucose uptake or lipid synthesis, as the AMPK off-target effects will invalidate the results [3].

    Final Verdict: MRT68921 is the scientifically superior probe for ULK1/2 characterization. For the absolute highest selectivity (avoiding NUAK1), researchers may also consider ULK-101 , a newer derivative, though MRT68921 remains the current workhorse in the field.

    References

    • Petherick, K. J., et al. (2015).[6] Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[7] Journal of Biological Chemistry, 290(2), 1137-1146.

    • Egan, D. F., et al. (2015).[6] Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates.[8][3][9] Molecular Cell, 59(2), 285-297.

    • Dite, T. A., et al. (2018). The autophagy inhibitor SBI-0206965 is a potent inhibitor of AMPK.[4] FEBS Open Bio, 8(9), 1350-1359.

    Comparative Guide: MRT68921 vs. Chloroquine & 3-MA in Autophagy Research

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: From Sledgehammers to Scalpels

    For decades, autophagy research relied on 3-Methyladenine (3-MA) and Chloroquine (CQ) . While foundational, these agents act as "sledgehammers"—effective but blunt, requiring millimolar concentrations that induce severe off-target cytotoxicity and metabolic stress.

    MRT68921 represents the modern "scalpel." It is a highly potent, ATP-competitive inhibitor of ULK1/2 (Unc-51-like autophagy activating kinase), the master upstream initiator of the autophagic cascade. Unlike its predecessors, MRT68921 operates in the nanomolar range, preserving cell viability while surgically ablating the initiation complex.

    This guide details why shifting to MRT68921 is critical for data integrity in high-impact drug development and mechanistic biology.

    Mechanistic Dissection: The Target Landscape

    • MRT68921 (The Initiator): Targets ULK1/2, preventing the formation of the phagophore. It stops the process before it starts.

    • 3-MA (The Nucleator): Targets Vps34 (Class III PI3K). However, it requires such high doses that it often inhibits Class I PI3K (mTOR pathway), leading to conflicting data.

    • Chloroquine (The Blocker): Accumulates in the lysosome, raising pH and blocking fusion. It does not stop autophagosome formation; it only causes them to pile up (traffic jam).

    Diagram 1: Autophagy Pathway & Inhibitor Targets[1][2]

    AutophagyPathway cluster_initiation Initiation Complex cluster_nucleation Nucleation NutrientStress Nutrient Stress (AMPK Activation) ULK1 ULK1/2 Complex (The Engine) NutrientStress->ULK1 Activates mTOR mTORC1 (The Brake) mTOR->ULK1 Inhibits Vps34 Vps34 / Beclin-1 (Class III PI3K) ULK1->Vps34 Phosphorylates Phagophore Phagophore Formation Vps34->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Lysosome Lysosome (Degradation) Autophagosome->Lysosome Fusion MRT MRT68921 (Specific Inhibitor) MRT->ULK1  Blocks (IC50: ~1nM) ThreeMA 3-MA (Non-Specific) ThreeMA->Vps34  Blocks (IC50: ~10mM) CQ Chloroquine (Lysosomotropic) CQ->Lysosome  De-acidifies

    Caption: Pathway map illustrating MRT68921's upstream blockade of ULK1 vs. downstream/midstream interference by 3-MA and Chloroquine.

    Critical Performance Analysis

    The "Dirty" Inhibitor: 3-Methyladenine (3-MA)

    3-MA is historically significant but technically flawed for modern standards.

    • The Paradox: 3-MA inhibits Vps34 (Class III PI3K) to stop autophagy. However, at the required concentrations (5–10 mM), it also inhibits Class I PI3K. Since Class I PI3K activates mTOR (which suppresses autophagy), 3-MA can paradoxically promote autophagy in nutrient-rich conditions [1].

    • Solubility: Poor. It often precipitates out of solution in culture media, leading to inconsistent dosing.

    The "Cytotoxic" Trap: Chloroquine (CQ)

    CQ is useful for measuring "flux" (turnover), but poor for inhibition studies.

    • Mechanism: It does not stop the cellular decision to eat itself; it only stops the digestion.

    • Toxicity: CQ induces lysosomal membrane permeabilization (LMP), which can trigger non-autophagic cell death (necrosis/apoptosis), confounding survival assays [2].

    The Precision Tool: MRT68921[3][4]
    • Potency: MRT68921 inhibits ULK1 with an IC50 of 2.9 nM and ULK2 at 1.1 nM [3].[1][2] This is approximately 1,000,000x more potent than 3-MA.

    • Specificity: It targets the initiation step. If MRT68921 blocks a process, you can be confident the process requires autophagosome formation, not just lysosomal function.

    Comparative Data Table
    FeatureMRT689213-Methyladenine (3-MA)Chloroquine (CQ)
    Primary Target ULK1 / ULK2 (Initiation)Vps34 (Nucleation)Lysosome (Degradation)
    Working Conc. 0.5 – 1.0 µM 5 – 10 mM 10 – 50 µM
    IC50 (Primary) ~1–3 nM~3000 µMN/A (pH dependent)
    Specificity High (Kinase specific)Low (Hits Class I PI3K, mTOR)Low (Affects all acidic organelles)
    Cell Viability High (at working conc.)Low (Mitochondrial stress)Moderate (Genotoxic/LMP)
    Solubility High (DMSO)Poor (Requires heating)High (Water)

    Experimental Protocol: Validating Autophagy Dependence

    Objective: To prove a cellular phenotype (e.g., drug resistance, survival) is driven by autophagy initiation using MRT68921.

    Principle: If a phenotype is reversed by MRT68921 but not by a control, the phenotype depends on the ULK1 initiation complex.

    Workflow Diagram

    ProtocolWorkflow cluster_conditions Treatment Groups Step1 1. Seed Cells (6-well plate) Step2 2. Pre-treatment (1h) Step1->Step2 Step3 3. Stimulation (Stress/Drug) Step2->Step3 Step4 4. Lysis & Analysis (WB / IF) Step3->Step4 G1 Control (DMSO) G2 MRT68921 (1 µM) G3 Stimulus + DMSO G4 Stimulus + MRT

    Caption: Experimental design for validating ULK1-dependent autophagy using MRT68921.

    Step-by-Step Methodology
    • Preparation:

      • Dissolve MRT68921 in DMSO to create a 10 mM stock . Store at -20°C.

      • Dilute to 1 µM in fresh culture media for the assay (1:10,000 dilution).

    • Dose-Response Verification (First-time users):

      • Treat cells with 0.1, 0.5, 1.0, and 5.0 µM MRT68921 for 6 hours.

      • Readout: Western Blot for p-ATG13 (Ser318) . MRT68921 should abolish this phosphorylation event, as ATG13 is a direct substrate of ULK1 [3].

    • Inhibition Assay:

      • Pre-treatment: Add MRT68921 (1 µM) to cells 1 hour before inducing autophagy (e.g., via starvation or rapamycin).

      • Co-treatment: Add the stressor (e.g., Chemotherapy drug) while maintaining MRT68921 concentration.

      • Duration: Incubate for 4–24 hours depending on the stimulus.

    • Western Blot Analysis (The Markers):

      • LC3B-II: In MRT-treated cells, LC3B-II levels should decrease compared to stimulated controls (because autophagosomes are never formed). Note: This contrasts with Chloroquine, which causes LC3B-II to increase.

      • p62 (SQSTM1): Levels should accumulate or stabilize, indicating a block in degradation.

    Troubleshooting "Flux"

    If you need to measure the rate of flux, you can combine MRT68921 with Bafilomycin A1 (BafA1).

    • Control: Low LC3B-II.

    • BafA1 only: High LC3B-II (Accumulation).

    • MRT68921 + BafA1: Low LC3B-II.

    • Interpretation: If MRT prevents the BafA1-induced accumulation of LC3B-II, it confirms that MRT successfully blocked the initiation of new autophagosomes.

    References

    • Wu, Y. T., et al. (2010). Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase. Journal of Biological Chemistry.

    • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion.[3][4] Autophagy.

    • Petherick, K. J., et al. (2015).[2][5][6][7] Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[2][6][7] Journal of Biological Chemistry.

    • Egan, D. F., et al. (2015). Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates. Molecular Cell.

    Sources

    Technical Comparison: MRT68921 vs. Lys05 for Autophagy Modulation

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: MRT68921 vs Lys05 for Autophagy Inhibition Studies Content Type: Technical Comparison Guide

    Executive Summary

    In the dissection of autophagic flux, the choice between MRT68921 and Lys05 is not merely a matter of potency, but of temporal and mechanistic targeting. MRT68921 is a highly specific, upstream inhibitor of the ULK1/2 initiation complex, effectively shutting down the "on-switch" of autophagy. In contrast, Lys05 is a potent, lysosomotropic agent that blocks the downstream degradation phase, acting as a "dam" that causes autophagosome accumulation.[1]

    This guide delineates their distinct mechanisms, validates their use in experimental workflows, and provides protocols to ensure data integrity.

    Mechanistic Deep Dive

    To interpret data correctly, one must understand where the blockade occurs in the signaling cascade.

    MRT68921: The Upstream "Breaker"

    MRT68921 is an ATP-competitive inhibitor of ULK1 and ULK2 (Unc-51-like autophagy activating kinases). By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream effectors like ATG13 (specifically at Ser318).

    • Result: The isolation membrane (phagophore) fails to nucleate or mature properly.

    • Key Readout: Reduction in p-ATG13 (Ser318) and prevention of LC3-II synthesis upon starvation induction.

    Lys05: The Downstream "Dam"

    Lys05 is a dimeric chloroquine derivative.[1][2] It is lipophilic and accumulates within the acidic environment of the lysosome via ion trapping. Once inside, it protonates, raising the lysosomal pH (deacidification).

    • Result: Lysosomal hydrolases are inactivated, and autophagosome-lysosome fusion may be physically impaired.

    • Key Readout: Massive accumulation of LC3-II and p62 (SQSTM1) due to blocked turnover.

    Pathway Visualization

    The following diagram illustrates the distinct intervention points of MRT68921 and Lys05 within the autophagy cascade.

    AutophagyPathway Induction Stress/Starvation (mTOR Inhibition) ULK1 ULK1/2 Complex (Initiation) Induction->ULK1 Phagophore Phagophore Nucleation ULK1->Phagophore Autophagosome Autophagosome Formation (LC3-II) Phagophore->Autophagosome Fusion Fusion with Lysosome Autophagosome->Fusion Degradation Lysosomal Degradation Fusion->Degradation MRT MRT68921 (Inhibits Kinase Activity) MRT->ULK1 Blocks Lys05 Lys05 (Deacidification) Lys05->Fusion Lys05->Degradation Blocks

    Caption: MRT68921 acts at the initiation stage (ULK1), while Lys05 acts at the degradation stage (Lysosome).[3][4][5][6]

    Performance Comparison Matrix

    The following table synthesizes key performance metrics derived from comparative studies and kinetic profiling.

    FeatureMRT68921Lys05
    Primary Target ULK1/2 Kinase (ATP site)Lysosome (Physicochemical)
    IC50 (In Vitro) ~1.1 nM (ULK2), ~2.9 nM (ULK1)< 1 µM (Cellular accumulation)
    Working Conc. 0.5 – 1.0 µM1.0 – 5.0 µM
    Effect on LC3-II Prevents Increase (under starvation)Massive Accumulation (Clamp)
    Effect on p62 Stable / Slow accumulationRapid Accumulation
    Specificity High (Off-targets: TBK1, AMPK)Low (affects all lysosomal pathways)
    In Vivo Dose N/A (Rapidly metabolized/Poor PK)10–80 mg/kg (Potent antitumor)
    Primary Use Dissecting initiation dependencyMeasuring Autophagic Flux
    Experimental Protocols

    To ensure Trustworthiness , these protocols include self-validating control steps.

    Protocol A: Upstream Blockade with MRT68921

    Objective: To determine if a cellular process is dependent on ULK1-mediated autophagy initiation.

    Reagents:

    • MRT68921 (10 mM stock in DMSO).

    • EBSS (Earle's Balanced Salt Solution) for starvation induction.

    • Antibodies: Anti-p-ATG13 (Ser318), Anti-ULK1, Anti-LC3B.

    Workflow:

    • Seeding: Seed cells to reach 70% confluency.

    • Pre-treatment (Critical): Treat cells with 1 µM MRT68921 in full medium for 1 hour .

      • Why? Pre-loading ensures the kinase pocket is occupied before the induction signal (starvation) occurs.

    • Induction: Wash cells 2x with PBS. Add EBSS containing 1 µM MRT68921 .

      • Control: EBSS + DMSO (Vehicle).

    • Incubation: Incubate for 2–4 hours.

    • Lysis & Analysis: Harvest in lysis buffer containing phosphatase inhibitors.

    • Validation Check:

      • Success: The EBSS + DMSO lane should show high LC3-II. The EBSS + MRT68921 lane should show low LC3-II (comparable to basal) and absent p-ATG13 (Ser318) .

    Protocol B: Flux Measurement with Lys05

    Objective: To measure the rate of autophagic turnover (flux) or achieve maximal lysosomal blockade.

    Reagents:

    • Lys05 (Water soluble salt, dissolve in H2O or PBS).

    • Antibodies: Anti-LC3B, Anti-p62/SQSTM1.

    Workflow:

    • Seeding: Seed cells to reach 60-70% confluency.

    • Treatment: Treat cells with 2–5 µM Lys05 .

      • Timepoint: 4 to 18 hours (depending on cell line doubling time).

      • Comparison: Run parallel with Bafilomycin A1 (100 nM) if comparing potency.

    • Observation:

      • Microscopy:[1][2][6][7][8] Look for large, swollen vacuoles (distended lysosomes) within 2-4 hours.

    • Lysis: Harvest cells.[9]

    • Validation Check:

      • Success: Lys05 treated samples must show a significant increase in LC3-II and p62 compared to untreated controls. If LC3-II does not increase, the cells may have defective autophagy initiation (upstream defect).

    Decision Logic for Protocol Selection

    ProtocolDecision Start Experimental Goal? Q1 Measuring Flux or Blocking Degradation? Start->Q1 Q2 Dissecting Initiation Mechanism? Q1->Q2 No UseLys05 USE LYS05 (Standard Flux Assay) Q1->UseLys05 Yes UseMRT USE MRT68921 (Upstream Blockade) Q2->UseMRT Yes

    Caption: Decision tree for selecting the appropriate inhibitor based on experimental goals.

    Application Scenarios & Expert Insights
    Scenario 1: The "Flux" Trap

    Problem: You treat cells with a drug and see increased LC3-II. Is it autophagy induction or blockage? Solution:

    • Use Lys05 .[2][8][10][11] If Co-treatment (Drug + Lys05) results in higher LC3-II than Lys05 alone, the drug induces autophagy.

    • If Co-treatment = Lys05 alone, the drug likely blocks autophagy (or flux is already maximized).

    • Note: MRT68921 is poor for this specific question because it abolishes the signal you are trying to measure.

    Scenario 2: Therapeutic Screening

    Insight: Lys05 is the superior choice for in vivo therapeutic efficacy studies. It is a water-soluble analogue of Lys01 (dimeric chloroquine) designed specifically for better bioavailability and lysosomal accumulation than Hydroxychloroquine (HCQ). It shows single-agent antitumor activity in melanoma and colorectal cancer models where HCQ fails.[1] MRT68921 is valuable for validating ULK1 as a target but has poor pharmacokinetic properties for sustained in vivo inhibition.

    Scenario 3: Off-Target Awareness

    Expert Note: While MRT68921 is the most potent ULK1 inhibitor available, it inhibits TBK1 and AMPK-related kinases .[4] If your pathway involves TBK1 (e.g., mitophagy, innate immunity), validate results using a ULK1-M92T drug-resistant mutant or CRISPR knockout to confirm the effect is truly ULK1-dependent.

    References
    • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry, 290(2), 1137-1146. Link

    • McAfee, Q., et al. (2012). Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency. Proceedings of the National Academy of Sciences, 109(21), 8253-8258. Link

    • Zachari, M., & Ganley, I. G. (2017). The mammalian ULK1 complex and autophagy initiation. Essays in Biochemistry, 61(6), 585-596. Link

    • Amaravadi, R. K., et al. (2019). Principles and current strategies for targeting autophagy for cancer treatment. Clinical Cancer Research, 17(20), 6518-6526. Link

    Sources

    A Guide to Validating MRT68921 Specificity Using the ULK1-M92T Drug-Resistant Mutant

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers in autophagy and drug development, establishing the on-target specificity of a chemical probe is paramount. MRT68921 has emerged as a potent, dual inhibitor of the autophagy-initiating kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively[1][2][3][4]. While potent, any ATP-competitive inhibitor carries the risk of off-target effects, as the ATP-binding pocket is conserved across the human kinome[5]. This guide provides an in-depth, experimentally supported framework for validating the specific mechanism of MRT68921 by leveraging a chemically engineered control: the ULK1-M92T drug-resistant mutant.

    This approach moves beyond simple inhibitor-versus-vehicle comparisons, offering a robust, self-validating system to confidently attribute the observed cellular phenotype—the blockage of autophagic flux—directly to ULK1 inhibition.

    The Rationale: Why the ULK1-M92T Mutant is the Gold Standard Control

    Kinase inhibitors typically function by competing with endogenous ATP for the binding pocket. However, broad kinome screening of MRT68921 revealed potential inhibition of other kinases, including TBK1/IKKϵ and AMPK-related kinases, which have also been implicated in autophagy regulation[5]. This ambiguity necessitates a more sophisticated validation strategy.

    The solution lies in creating a version of the target protein that is impervious to the inhibitor but retains its normal biological function. The Methionine at position 92 (M92) in ULK1 is known as the "gatekeeper" residue[5]. This bulky, hydrophobic amino acid sits at the entrance of the ATP-binding pocket. Mutating this residue to a smaller, less hydrophobic threonine (M92T) sterically hinders the binding of MRT68921 while still permitting ATP to bind, thus preserving the kinase's catalytic activity[5].

    By comparing the effects of MRT68921 in cells expressing wild-type (WT) ULK1 versus cells expressing the ULK1-M92T mutant, we can isolate the on-target effects. If MRT68921 blocks autophagy in WT cells but fails to do so in M92T-mutant cells, this provides powerful evidence that its autophagy-inhibiting capacity is specifically mediated through ULK1.

    cluster_WT Wild-Type ULK1 System cluster_Mutant Drug-Resistant ULK1 System WT_ULK1 WT ULK1 (M92) Autophagy_WT Autophagy Blocked WT_ULK1->Autophagy_WT Leads to MRT_WT MRT68921 MRT_WT->WT_ULK1 Binds & Inhibits M92T_ULK1 ULK1-M92T Mutant Autophagy_Mutant Autophagy Proceeds M92T_ULK1->Autophagy_Mutant Leads to MRT_Mutant MRT68921 MRT_Mutant->M92T_ULK1 Binding Impaired

    Figure 1. Logical Framework for Specificity Validation. This diagram illustrates how the ULK1-M92T mutant serves as a negative control. MRT68921 effectively inhibits wild-type ULK1, blocking autophagy. In contrast, its inability to bind the M92T mutant means autophagy proceeds, thus confirming the inhibitor's on-target effect.

    Experimental Validation Workflow

    A multi-pronged approach combining biochemical and cellular assays is essential for irrefutable validation. This workflow systematically demonstrates MRT68921's specificity for ULK1.

    start Hypothesis: MRT68921 specifically inhibits ULK1 step1 Step 1: Generate & Validate ULK1-M92T Mutant (e.g., CRISPR/Cas9) start->step1 step2 Step 2: Biochemical Validation In Vitro Kinase Assay step1->step2 step3 Step 3: Cellular Validation Autophagic Flux Assay (Western Blot for LC3-II & p62) step2->step3 step4 Step 4: Target Engagement (Optional but Recommended) Cellular Thermal Shift Assay (CETSA) step3->step4 conclusion Conclusion: Observed phenotype is due to on-target ULK1 inhibition step4->conclusion

    Figure 2. Experimental Workflow for Validating MRT68921 Specificity. A sequential process from mutant generation to biochemical and cellular assays confirms on-target inhibitor activity.

    Part 1: Biochemical Confirmation of Resistance

    The first step is to confirm, at a biochemical level, that the M92T mutation confers resistance to MRT68921 while preserving kinase function.

    Experiment: In Vitro Kinase Assay

    This assay directly measures the enzymatic activity of purified recombinant ULK1 (Wild-Type vs. M92T) in the presence of varying concentrations of MRT68921.

    Methodology:

    • Protein Expression & Purification: Express and purify recombinant GST-tagged ULK1 (Wild-Type) and GST-ULK1 (M92T) from a suitable expression system (e.g., 293T cells)[4].

    • Kinase Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgOAc, 0.1 mM EGTA)[4].

    • Inhibitor Titration: Add increasing concentrations of MRT68921 (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) to the reaction wells.

    • Enzyme Addition: Add equal amounts of purified WT or M92T ULK1 kinase to the wells.

    • Reaction Initiation: Start the kinase reaction by adding a master mix containing cold ATP and radiolabeled [γ-³²P]ATP[4]. A common substrate like myelin basic protein (MBP) can be included, or autophosphorylation can be measured.

    • Incubation: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.

    • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

    • Analysis: Separate the reaction products by SDS-PAGE, transfer to a nitrocellulose membrane, and detect phosphorylation via autoradiography. Quantify band intensity to determine kinase activity.

    Expected Results & Interpretation:

    The data should demonstrate a significant rightward shift in the IC50 curve for the ULK1-M92T mutant compared to the wild-type enzyme. This confirms that a much higher concentration of MRT68921 is required to inhibit the mutant kinase.

    Kinase VariantMRT68921 IC50 (nM)Fold Resistance
    ULK1 Wild-Type ~2.91x
    ULK1-M92T Mutant >200>70x[5]

    Table 1: Expected biochemical results from an in vitro kinase assay. The M92T mutant is expected to show a dramatic increase in the IC50 value, demonstrating biochemical resistance to MRT68921.

    Part 2: Cellular Validation of On-Target Activity

    With biochemical resistance established, the next critical phase is to demonstrate that this resistance translates to a lack of efficacy in a cellular context. This directly links ULK1 inhibition by MRT68921 to the downstream phenotype of autophagy blockade.

    Experiment: Autophagic Flux Analysis via Western Blot

    Autophagic flux is the complete process of autophagy, from autophagosome formation to lysosomal degradation. A true inhibitor will block this flux. We measure two key markers:

    • LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from LC3-I to LC3-II and recruited to the autophagosome membrane. An accumulation of LC3-II can indicate either autophagy induction or a block in downstream degradation[6].

    • p62/SQSTM1: This protein acts as a cargo receptor, binding to ubiquitinated substrates and LC3-II, thereby being incorporated into the autophagosome and degraded. A buildup of p62 is a strong indicator of blocked autophagic flux[6].

    Methodology:

    • Cell Line Generation: Generate stable cell lines (e.g., MEFs or U2OS) expressing either doxycycline-inducible WT ULK1 or ULK1-M92T on a ULK1/2 double-knockout background. This "rescue" system ensures that the observed ULK1 activity comes from the expressed construct. CRISPR/Cas9-mediated knock-in is a state-of-the-art alternative[7][8].

    • Cell Culture and Treatment:

      • Plate cells and induce expression of the ULK1 constructs.

      • Induce autophagy using an mTOR inhibitor like Torin 1 or by amino acid starvation.

      • Treat one set of cells with DMSO (vehicle) and another with an effective concentration of MRT68921 (e.g., 1 µM)[4].

      • To measure flux accurately, include a condition with a lysosomal inhibitor like Bafilomycin A1 (BafA1). BafA1 prevents degradation of autophagosomes, causing LC3-II to accumulate. The difference in LC3-II levels with and without BafA1 represents the amount of LC3-II delivered to the lysosome for degradation (i.e., the flux).

    • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

    • Western Blotting:

      • Separate proteins by SDS-PAGE using a gel percentage appropriate for resolving LC3-I and LC3-II (e.g., 12-15%).

      • Transfer to a PVDF membrane.

      • Probe with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).

      • Use appropriate secondary antibodies and visualize using chemiluminescence.

    Expected Results & Interpretation:

    Cell LineTreatmentExpected LC3-II LevelExpected p62 LevelInterpretation
    WT ULK1 DMSOBasalBasalNormal Autophagy
    WT ULK1 MRT68921↑↑↑↑Autophagic flux is blocked
    WT ULK1 MRT68921 + BafA1↑↑↑↑No further LC3-II accumulation compared to MRT68921 alone, confirming a block
    ULK1-M92T DMSOBasalBasalNormal Autophagy
    ULK1-M92T MRT68921Basal / Slight ↑BasalAutophagic flux is NOT blocked
    ULK1-M92T MRT68921 + BafA1↑↑↑↑↑Robust LC3-II accumulation demonstrates that flux was ongoing and only blocked at the lysosome

    Table 2: Expected cellular results from autophagic flux analysis. MRT68921 should block the accumulation of LC3-II and cause p62 to build up only in cells expressing wild-type ULK1, not in cells rescued with the M92T mutant.

    The key comparison is between the MRT68921-treated WT and M92T cells. The failure of MRT68921 to cause LC3-II and p62 accumulation in the M92T-expressing cells is the definitive evidence that its effect on autophagy is mediated by direct ULK1 inhibition.

    cluster_pathway ULK1 Signaling in Autophagy Initiation mTORC1 mTORC1 (Nutrient Rich) ULK1_Complex ULK1 ATG13 FIP200 ATG101 mTORC1->ULK1_Complex Inhibits AMPK AMPK (Low Energy) AMPK->ULK1_Complex Activates VPS34_Complex VPS34 Complex (PI3P Production) ULK1_Complex->VPS34_Complex Phosphorylates & Activates Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome

    Figure 3. Simplified ULK1 Signaling Pathway. ULK1 acts as a crucial node integrating nutrient signals from mTORC1 and AMPK to initiate autophagosome formation. MRT68921 directly targets the kinase activity of the ULK1 complex.

    Conclusion: A Self-Validating System for Unambiguous Results

    The use of a drug-resistant mutant like ULK1-M92T is a powerful and elegant strategy that provides an internal, genetically-defined control for inhibitor specificity. By demonstrating that MRT68921 potently inhibits wild-type ULK1 but fails to block the kinase activity and autophagic function of the M92T mutant, researchers can confidently conclude that the compound's observed effects are due to on-target engagement of ULK1. This rigorous validation is essential for the clear interpretation of experimental results and for the continued development of specific and effective autophagy inhibitors for therapeutic and research applications.

    References

    • Frontiers in Microbiology. The crucial role of the regulatory mechanism of the Atg1/ULK1 complex in fungi. [Link]

    • Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry. [Link]

    • Cell Death & Disease. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities. [Link]

    • Cancer Biology & Medicine. Inhibition of ULK1 promotes the death of leukemia cell in an autophagy irrelevant manner and exerts the antileukemia effect. [Link]

    • ResearchGate. Fig. 5 The dual NUAK1 and ULK1 inhibitor MRT68921 significantly induces.... [Link]

    • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

    • Ganley, I. G., et al. (2011). The ULK1 complex: Sensing nutrient signals for autophagy activation. Autophagy. [Link]

    • National Institutes of Health. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]

    • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

    • Journal of Visualized Experiments. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. [Link]

    • National Center for Biotechnology Information. Quantifying autophagy using novel LC3B and p62 TR-FRET assays. [Link]

    • STAR Protocols. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells. [Link]

    • Addgene Blog. CRISPR 101: Making a Knock-In Cell Line. [Link]

    • Bio-Techne. LC3 and Autophagy FAQs. [Link]

    • National Center for Biotechnology Information. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry. [Link]

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    Definitive Guide: Validating MRT68921 Efficacy via p-ATG13 (Ser318) Western Blotting

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Proximal Readout Necessity

    In the development of autophagy inhibitors, distinguishing between upstream kinase inhibition and downstream flux blockage is critical. MRT68921 is a potent, ATP-competitive inhibitor of ULK1 and ULK2. While traditional autophagy markers like LC3-II and p62 track the accumulation of autophagosomes or cargo, they fail to specifically validate ULK1 target engagement.

    The industry-standard biomarker for MRT68921 efficacy is the loss of phosphorylation of ATG13 at Serine 318 (p-ATG13 Ser318).

    This guide delineates why p-ATG13 (Ser318) is the superior pharmacodynamic readout compared to alternatives, provides a field-validated Western blot protocol, and visualizes the mechanistic logic to ensure your data meets the rigor required for high-impact publication.

    Mechanistic Foundation: The ULK1-ATG13 Axis[1]

    To interpret the Western blot correctly, one must understand the signaling architecture. ULK1 is the initiation kinase.[1] Under basal conditions (nutrient-rich), mTORC1 phosphorylates ULK1 at Ser757, keeping it inactive. Upon starvation or mTOR inhibition, ULK1 is activated and immediately phosphorylates its complex partner, ATG13, at Ser318 (and other sites like Ser29 in ATG14).

    MRT68921 bypasses the mTORC1 checkpoint and directly inhibits ULK1 catalytic activity. Therefore, a successful treatment results in intact upstream mTOR signaling (p-ULK1 Ser757 retained) but abolished downstream output (p-ATG13 Ser318 lost) .

    Pathway Visualization

    G cluster_0 ULK1 Complex mTORC1 mTORC1 Complex ULK1 ULK1 Kinase (Target) mTORC1->ULK1 Phosphorylates Ser757 (Inactivates) ATG13 ATG13 ULK1->ATG13 Binds pATG13 p-ATG13 (Ser318) (Readout) ULK1->pATG13 Phosphorylates Ser318 MRT MRT68921 (Inhibitor) MRT->ULK1 Direct Inhibition (IC50 ~1nM) Autophagy Autophagy Initiation pATG13->Autophagy Promotes

    Figure 1: Mechanism of Action.[2][3][4][5][6][7][8][9] MRT68921 directly inhibits ULK1, preventing the conversion of ATG13 to p-ATG13 (Ser318), regardless of mTORC1 status.

    Comparative Analysis: Why p-ATG13 (Ser318) Wins

    Many researchers default to LC3-II. For ULK1 inhibitors, this is often ambiguous. Below is an objective comparison of marker performance for validating MRT68921.

    MarkerRoleSpecificity for MRT68921DynamicsVerdict
    p-ATG13 (Ser318) Direct Substrate High. Direct readout of ULK1 catalytic activity.Rapid. Dephosphorylation occurs within minutes of inhibition.GOLD STANDARD. The only marker that proves target engagement.
    LC3-II Autophagosome MarkerLow. Affected by lysosomal blockers (BafA1), VPS34 inhibitors, and flux modulators.Complex. MRT68921 prevents the increase of LC3-II during starvation, but basal levels may vary.Secondary. Use only to show downstream functional consequence (flux block).
    p62 (SQSTM1) Autophagy SubstrateLow. Accumulates only after prolonged inhibition.Slow. Requires hours/days to see significant accumulation.Supportive. Good for long-term efficacy, poor for acute kinase assays.
    p-ULK1 (Ser757) Upstream RegulatorNone. This measures mTORC1 activity, not ULK1 activity.Unchanged. MRT68921 should not affect this site initially.Negative Control. Use to prove MRT68921 is not inhibiting mTORC1 off-target.
    The "Flux Fallacy"

    Using LC3-II alone is risky. MRT68921 blocks the formation of autophagosomes.[3][7] If you treat with MRT68921 + Bafilomycin A1 (a lysosomal blocker), you should see lower LC3-II levels compared to Bafilomycin A1 alone. If you only look at basal LC3-II (without BafA1), the levels might not change significantly, leading to false negatives. p-ATG13 (Ser318) avoids this ambiguity entirely.

    Validated Experimental Protocol

    This protocol is optimized for detecting the specific loss of phosphorylation signal.

    A. Experimental Design (The "Self-Validating" Setup)

    You must include a stimulation condition to prove the assay is working, as basal p-ATG13 can be low in fed cells.

    • Condition 1: DMSO Control (Fed)

    • Condition 2: Starvation (EBSS) for 1 hour (Positive Control for p-ATG13 induction).

    • Condition 3: Starvation (EBSS) + MRT68921 (1 µM) for 1 hour.[7]

    Expected Result: Condition 2 shows strong p-ATG13 band. Condition 3 shows total loss of that band, comparable to or lower than Condition 1.

    B. Sample Preparation

    Critical Step: Phosphatases are hyper-active during lysis. You must preserve the phosphate group.[10]

    • Lysis Buffer: RIPA or Triton-based buffer supplemented with Phosphatase Inhibitor Cocktail (e.g., NaF, Na3VO4, or commercial cocktails like PhosSTOP).

    • Lysis: Lyse cells on ice for 20 mins. Scrape and clarify (14,000 x g, 15 min, 4°C).

    • Normalization: BCA assay. Load 20–30 µg total protein per lane.

    C. Western Blotting Parameters
    • Gel: 4-12% Bis-Tris or 10% SDS-PAGE. ATG13 is ~72 kDa.

    • Transfer: Wet transfer recommended (PVDF membrane).

    • Blocking: 5% BSA in TBST for 1 hour. Do NOT use milk , as casein contains phosphoproteins that interfere with phospho-antibodies.

    • Primary Antibody:

      • Target: Anti-Phospho-ATG13 (Ser318) [Clone examples: Rockland 600-401-C49 or equivalent].[11]

      • Dilution: 1:1000 in 5% BSA/TBST.

      • Incubation: Overnight at 4°C (Crucial for phospho-specificity).

    • Total Control: Strip and re-probe for Total ATG13 to confirm equal loading.

    Workflow Diagram

    Workflow cluster_inputs Treatment Groups C1 Control (Fed) Lysis Lysis + Phosphatase Inhibitors (Preserve Ser318) C1->Lysis C2 Starvation (EBSS) (Induces p-ATG13) C2->Lysis C3 EBSS + MRT68921 (Blocks p-ATG13) C3->Lysis WB Western Blot (Block with BSA) Lysis->WB Result Readout: p-ATG13 / Total ATG13 WB->Result

    Figure 2: Experimental Workflow. Note the requirement for starvation to robustly induce the signal for inhibition testing.

    Troubleshooting & Optimization (Senior Scientist Insights)

    IssueRoot CauseSolution
    No p-ATG13 signal in controls Basal autophagy is too low.Use EBSS starvation (1-2h) to boost ULK1 activity and p-ATG13 levels before testing the inhibitor.
    High Background Milk used for blocking.Switch to 5% BSA (Bovine Serum Albumin) for all blocking and antibody steps.
    Signal in MRT68921 lane Incomplete inhibition or degradation.[7]MRT68921 is potent (IC50 ~1 nM in vitro, use 0.1-1 µM in cells). Ensure fresh drug stock. Check if Ser318 is being phosphorylated by another kinase (rare, but check for off-target CDK1 activity in mitotic cells).
    Total ATG13 band shift Hyper-phosphorylation.[4]ATG13 undergoes massive phosphorylation shifts. In MRT68921 treated lanes, Total ATG13 often runs faster (lower on gel) because it is dephosphorylated. This confirms efficacy.

    References

    • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy." Journal of Biological Chemistry.

      • Key Finding: Establishes MRT68921 as a specific ULK1 inhibitor and validates p-ATG13 (Ser318) as the primary biomarker.[6]

    • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell.

      • Key Finding: Identifies the specific phosphorylation sites on ATG13 regul
    • Rockland Immunochemicals. "Anti-Phospho-ATG13 (Ser318) Antibody Datasheet."

      • Key Finding: Technical specifications for the antibody targeting the human pS318 epitope.[11]

    Sources

    Technical Assessment Guide: MRT68921 Efficacy via p62/SQSTM1 Accumulation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    MRT68921 is a highly potent, selective, small-molecule inhibitor of the ULK1 and ULK2 kinases (IC50: 2.9 nM and 1.1 nM, respectively), serving as a critical tool for blocking the initiation stage of autophagy.[1] Unlike lysosomal inhibitors (e.g., Bafilomycin A1) that block the terminal degradation phase, MRT68921 arrests the formation of the phagophore.

    This guide details the assessment of MRT68921 efficacy using p62/SQSTM1 (Sequestosome-1) as a primary readout. p62 is a selective autophagy receptor that links ubiquitinated cargo to LC3; its accumulation is a canonical marker of autophagic blockade.[2] However, because p62 levels are also regulated transcriptionally (e.g., via the NRF2 pathway), this guide emphasizes flux-based protocols to distinguish genuine autophagic arrest from confounding transcriptional noise.

    Mechanistic Framework

    To validate MRT68921, one must understand its specific intervention point in the PI3K-Akt-mTOR-ULK1 signaling axis.

    • Normal State: ULK1 complex initiates phagophore formation. p62 binds ubiquitinated cargo and LC3, becoming incorporated into the autophagosome and degraded.[2]

    • MRT68921 Treatment: Inhibits ULK1 kinase activity.[1][3][4][5][6][7] Phagophore formation is stalled. p62 cannot be sequestered or degraded, leading to its cellular accumulation.

    Diagram 1: MRT68921 Mechanism of Action

    MRT_Mechanism Nutrient_Stress Nutrient Stress (Starvation) mTORC1 mTORC1 (Inhibitor of ULK1) Nutrient_Stress->mTORC1 Inhibits ULK1_Complex ULK1/2 Complex (Autophagy Initiator) mTORC1->ULK1_Complex Phosphorylates (Inhibitory) MRT MRT68921 (Inhibitor) MRT->ULK1_Complex Potent Inhibition (IC50 ~2.9nM) Phagophore Phagophore Nucleation ULK1_Complex->Phagophore Initiates Autophagosome Autophagosome Formation Phagophore->Autophagosome p62_Cargo p62 + Ub-Cargo p62_Cargo->Autophagosome Recruitment Lysosome Lysosomal Fusion Autophagosome->Lysosome Degradation Degradation of p62 & Cargo Lysosome->Degradation

    Caption: MRT68921 inhibits the ULK1 complex, arresting the pathway at the initiation stage and preventing p62 degradation.

    Comparative Analysis: MRT68921 vs. Alternatives

    Selecting the correct inhibitor is vital for experimental integrity. MRT68921 is generally superior to early-generation ULK1 inhibitors but distinct from late-stage blockers.

    FeatureMRT68921 SBI-0206965 Bafilomycin A1 / Chloroquine
    Primary Target ULK1 / ULK2ULK1V-ATPase / Lysosomal pH
    IC50 (Cell-free) ~2.9 nM (Highly Potent)~108 nM (Moderate)N/A (Nanomolar for BafA1)
    Stage of Block Initiation (Early)Initiation (Early)Degradation (Late)
    Specificity High (Off-target: NUAK1)Low (Inhibits AMPK, FAK, others)Low (Affects all endocytic traffic)
    p62 Readout Accumulation (due to lack of sequestration)AccumulationAccumulation (due to lack of degradation)
    Key Advantage Cleanest chemical tool for ULK1 validation.Useful if MRT is unavailable, but "dirtier".Standard control for maximal flux blockage.

    Expert Insight: While SBI-0206965 was a first-in-class molecule, MRT68921 is preferred for mechanistic studies due to its significantly lower IC50 and reduced off-target profile against the AMPK-mTOR axis [1, 2].

    Experimental Validation Protocols

    Protocol A: The "p62 Rescue" Western Blot Assay

    Objective: Confirm that MRT68921 blocks starvation-induced p62 degradation. Rationale: In nutrient-rich conditions, basal autophagy is low. Starvation (EBSS) induces autophagy, causing p62 levels to drop. MRT68921 should rescue (prevent) this drop.

    Materials:
    • Cell Line: HeLa, HEK293T, or MEFs (70-80% confluence).

    • Media: Complete media (CM) and EBSS (Starvation media).

    • Reagents: MRT68921 (1 µM), Bafilomycin A1 (100 nM - Positive Control).

    • Antibodies: Anti-p62/SQSTM1, Anti-GAPDH (Loading Control).

    Workflow:
    • Seed Cells: Plate cells in 6-well plates 24h prior.

    • Treatment Groups (4 hours):

      • Group 1 (Basal): DMSO in Complete Media.

      • Group 2 (Induction): DMSO in EBSS (Starvation).

      • Group 3 (Blockade): MRT68921 (1 µM) in EBSS.[8]

      • Group 4 (Late Block Control): Bafilomycin A1 (100 nM) in EBSS.

    • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

    • Western Blot:

      • Load 20-30 µg protein/lane.

      • Blot for p62 and GAPDH.

    Expected Results & Interpretation:
    • Group 1 (Basal): Standard p62 band.

    • Group 2 (Induction): Decreased p62 band intensity (indicating successful flux).

    • Group 3 (MRT68921): Restored p62 band intensity (similar to or higher than Basal). This confirms ULK1 inhibition blocked the degradation.

    • Group 4 (BafA1): Strong accumulation of p62 (often higher than basal).

    Protocol B: Immunofluorescence Puncta Analysis

    Objective: Visualize the arrest of p62 bodies. Self-Validating Step: Co-stain with LC3 . MRT68921 inhibits ULK1, which is required for LC3 lipidation and phagophore formation. Therefore, unlike Bafilomycin (which causes large LC3+/p62+ clumps), MRT68921 should lead to p62 accumulation with reduced or stalled LC3 puncta formation compared to starvation alone [3].

    Workflow:
    • Fixation: 4% Paraformaldehyde (10 min). Avoid methanol as it can disrupt LC3 puncta.

    • Permeabilization: 0.2% Triton X-100 (5 min).

    • Blocking: 5% BSA in PBS (1 hr).

    • Primary Ab: Rabbit anti-p62 (1:200) + Mouse anti-LC3 (1:200) overnight at 4°C.

    • Imaging: Confocal microscopy.

    Diagram 2: Experimental Logic & Troubleshooting

    Exp_Workflow Sample Cell Sample Treat Treat: MRT68921 (1µM, 4h) Sample->Treat WB Western Blot (p62 Levels) Treat->WB IF Immunofluorescence (Puncta) Treat->IF Result_WB p62 Level vs Starvation Control? WB->Result_WB Result_IF LC3 Puncta Status? IF->Result_IF Valid VALIDATION SUCCESS: Block at Initiation Result_WB->Valid High (Rescued) Ineffective INVALID: Drug Ineffective Result_WB->Ineffective Low (Degraded) Check_mRNA Control: Check p62 mRNA (qPCR) Result_WB->Check_mRNA If p62 > Basal Result_IF->Valid p62 High / LC3 Low Result_IF->Ineffective p62 Low / LC3 High Transcriptional FALSE POSITIVE: Transcriptional Upregulation Check_mRNA->Valid mRNA Unchanged Check_mRNA->Transcriptional mRNA Increased

    Caption: Workflow for validating MRT68921 efficacy. Note the qPCR control step to rule out NRF2-mediated p62 transcription.

    Data Interpretation & Troubleshooting

    The "Transcriptional Trap"

    Problem: You observe increased p62 protein levels upon MRT68921 treatment. Is it autophagic block or increased synthesis? Cause: Oxidative stress or other pathways can activate NRF2, which binds the Antioxidant Response Element (ARE) in the SQSTM1 (p62) promoter, increasing mRNA transcription. Solution (Self-Validation):

    • Short Time Points: Limit treatment to <4-6 hours. Transcriptional accumulation usually takes longer.

    • Cycloheximide (CHX) Chase: Treat cells with CHX (protein synthesis inhibitor) + MRT68921. If p62 still accumulates (or degrades slower than control), the effect is post-translational (autophagy blockade). If accumulation is abolished by CHX, the effect was transcriptional.

    Specificity Check

    If observing unexpected toxicity or mitotic defects, recall that MRT68921 (like SBI-0206965) has been reported to induce spindle disorganization independent of autophagy in some contexts [4].[9] Always use a Kinase-Dead ULK1 or ULK1/2 DKO cell line as a negative control if available to prove on-target efficacy.

    References

    • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry, 290(2), 1137-1146.

    • Egan, D. F., et al. (2015). Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates. Molecular Cell, 59(2), 285-297.

    • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.

    • Liu, J., et al. (2020). ULK1 inhibitor induces spindle microtubule disorganization and inhibits phosphorylation of Ser10 of histone H3.[4] FEBS Open Bio, 10(11), 2332-2341.

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.